Ceralasertib formate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H26N6O4S |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
formic acid;imino-methyl-[1-[6-[(3R)-3-methylmorpholin-4-yl]-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-λ6-sulfane |
InChI |
InChI=1S/C20H24N6O2S.CH2O2/c1-13-12-28-10-9-26(13)17-11-16(20(5-6-20)29(2,21)27)24-19(25-17)15-4-8-23-18-14(15)3-7-22-18;2-1-3/h3-4,7-8,11,13,21H,5-6,9-10,12H2,1-2H3,(H,22,23);1H,(H,2,3)/t13-,29-;/m1./s1 |
InChI Key |
JOKLXYXIZOXQHY-FQAMYIAXSA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)[S@](=N)(=O)C)C4=C5C=CNC5=NC=C4.C(=O)O |
Canonical SMILES |
CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4.C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Ceralasertib Formate: A Deep Dive into its Mechanism of Action as a Potent ATR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceralasertib (AZD6738) is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of Ceralasertib formate, detailing its molecular target, downstream signaling effects, and the preclinical and clinical evidence supporting its development as an anticancer agent. The document includes a thorough compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the associated signaling pathways and experimental workflows.
Introduction: The Role of ATR in Genomic Integrity
The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex signaling network known as the DNA Damage Response (DDR). A master regulator of this response, particularly in the context of replication stress, is the serine/threonine kinase ATR.[2][4]
ATR is activated by single-stranded DNA (ssDNA) coated with Replication Protein A (RPA), a common intermediate at stalled replication forks or during the processing of DNA double-strand breaks (DSBs).[4] Once activated, ATR phosphorylates a multitude of substrates, with the checkpoint kinase 1 (CHK1) being a primary and well-characterized effector.[4] The ATR-CHK1 signaling cascade plays a pivotal role in:
-
Cell Cycle Arrest: Inducing G2/M and intra-S phase checkpoints to provide time for DNA repair before entry into mitosis.[2][4]
-
Replication Fork Stabilization: Protecting stalled replication forks from collapse and promoting their restart.
-
DNA Repair: Facilitating various DNA repair pathways, including homologous recombination.[2]
In many cancer cells, there is an increased reliance on the ATR pathway due to elevated levels of oncogene-induced replication stress and defects in other DDR pathways, such as the Ataxia Telangiectasia Mutated (ATM) kinase. This dependency creates a therapeutic window for ATR inhibitors like Ceralasertib, which can selectively target cancer cells while sparing normal tissues.
Ceralasertib (AZD6738) Formate: A Profile
Ceralasertib is an ATP-competitive inhibitor of ATR kinase.[3] Its chemical structure and properties have been optimized for oral bioavailability and potent, selective inhibition of ATR.
| Property | Value | Reference |
| IC50 (ATR kinase) | 1 nM | [1][3][5] |
| IC50 (cellular pCHK1) | 74 nM | [3] |
| Molecular Formula | C21H26N6O4S | [6] |
| Molar Mass | 458.54 g/mol | [6] |
Table 1: Key Properties of Ceralasertib
Core Mechanism of Action: Inhibition of the ATR-CHK1 Signaling Pathway
The primary mechanism of action of Ceralasertib is the direct inhibition of ATR kinase activity. By binding to the ATP-binding pocket of ATR, Ceralasertib prevents the phosphorylation of its downstream targets, most notably CHK1.[4][7] This disruption of the ATR-CHK1 signaling axis leads to a cascade of cellular events that are particularly detrimental to cancer cells.
Abrogation of Cell Cycle Checkpoints
In the presence of DNA damage or replication stress, ATR-mediated phosphorylation of CHK1 at Ser345 is a critical activation step.[8] Activated CHK1 then phosphorylates and inactivates CDC25 phosphatases, preventing the activation of cyclin-dependent kinases (CDKs) and thereby halting cell cycle progression. Ceralasertib, by inhibiting ATR, prevents this CHK1 activation, leading to the abrogation of the G2/M and intra-S checkpoints.[2] This forces cells with damaged DNA to prematurely enter mitosis, a lethal event known as mitotic catastrophe.[9]
Induction of DNA Damage and Apoptosis
By inhibiting ATR's role in stabilizing and restarting stalled replication forks, Ceralasertib leads to the accumulation of DNA double-strand breaks.[2] This increase in genomic instability is marked by the phosphorylation of histone H2AX (γH2AX), a sensitive indicator of DNA double-strand breaks.[2] The overwhelming level of DNA damage ultimately triggers programmed cell death (apoptosis), evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) and caspase-3.
The following diagram illustrates the central role of Ceralasertib in disrupting the ATR signaling pathway:
Preclinical and Clinical Evidence
The anti-tumor activity of Ceralasertib has been demonstrated in a wide range of preclinical models and is currently being evaluated in numerous clinical trials.
In Vitro Activity
Ceralasertib has shown potent growth inhibitory effects across a panel of cancer cell lines, with particular sensitivity observed in cells with defects in the ATM pathway or those with high levels of replication stress.[1][10]
| Cell Line | Cancer Type | GI50 (µM) | Noteworthy Characteristics | Reference |
| H460 | Non-Small Cell Lung | 1.05 | Kras mutant | [3] |
| H23 | Non-Small Cell Lung | 2.38 | ATM-deficient, Kras mutant | [1][3] |
| LoVo | Colorectal | 0.52 | MRE11A deficient | [11] |
| Granta-519 | Mantle Cell Lymphoma | N/A | ATM-deficient | [12] |
| FaDu ATM -/- | Head and Neck | N/A | ATM knockout | [9] |
Table 2: In Vitro Growth Inhibitory Activity of Ceralasertib in Selected Cancer Cell Lines.
In Vivo Efficacy
In vivo studies using xenograft models have demonstrated significant tumor growth inhibition with Ceralasertib as a monotherapy and in combination with other agents.
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| LoVo | Colorectal | 50 mg/kg, once daily | Significant tumor growth inhibition | [12] |
| Granta-519 | Mantle Cell Lymphoma | 50 mg/kg, once daily for 21 days | Significant tumor growth inhibition | [9] |
| FaDu ATM -/- | Head and Neck | 25 mg/kg, twice daily | Enhanced tumor growth inhibition | [12] |
| HCC1806 | Breast | 6.25 - 25 mg/kg, twice daily | Dose-dependent tumor growth inhibition | [12] |
Table 3: In Vivo Antitumor Activity of Ceralasertib in Xenograft Models.
Clinical Trials
Ceralasertib is being investigated in multiple Phase I and II clinical trials, both as a monotherapy and in combination with chemotherapy (e.g., paclitaxel, carboplatin), PARP inhibitors (e.g., olaparib), and immune checkpoint inhibitors (e.g., durvalumab).[9][12][13] These trials have demonstrated manageable safety profiles and promising signs of anti-tumor activity in various solid tumors. For instance, in a Phase I study in combination with weekly paclitaxel, the overall response rate in patients with melanoma resistant to prior anti-PD1 therapy was 33.3%.[9]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of Ceralasertib.
ATR Kinase Inhibition Assay (In Vitro)
This assay determines the direct inhibitory effect of Ceralasertib on ATR kinase activity.
-
Principle: A radiometric or fluorescence-based assay measuring the phosphorylation of a CHK1-derived peptide substrate by purified ATR enzyme.
-
Materials:
-
Recombinant human ATR enzyme
-
Biotinylated CHK1 peptide substrate
-
[γ-³²P]ATP or unlabeled ATP
-
This compound (various concentrations)
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Streptavidin-coated plates
-
Scintillation counter or fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of Ceralasertib in DMSO.
-
In a 96-well plate, add the kinase buffer, CHK1 peptide substrate, and Ceralasertib dilutions.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide.
-
Wash the plate to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Calculate the percent inhibition at each Ceralasertib concentration and determine the IC50 value by non-linear regression analysis.
-
Cellular CHK1 Phosphorylation Assay (Western Blot)
This assay assesses the ability of Ceralasertib to inhibit ATR-mediated CHK1 phosphorylation in cells.
-
Principle: Western blotting is used to detect the levels of phosphorylated CHK1 (pCHK1) at Ser345 in cell lysates following treatment with a DNA damaging agent and Ceralasertib.
-
Materials:
-
Cancer cell line (e.g., HT29, HeLa)
-
This compound
-
DNA damaging agent (e.g., Hydroxyurea, UV radiation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: Rabbit anti-pCHK1 (Ser345) (e.g., Cell Signaling Technology #2341), Mouse anti-total CHK1 (e.g., Santa Cruz Biotechnology), anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of Ceralasertib for 1-2 hours.
-
Induce DNA damage by adding a DNA damaging agent (e.g., 2 mM Hydroxyurea for 2 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize pCHK1 levels to total CHK1 and the loading control.
-
γH2AX Immunofluorescence Assay
This assay visualizes and quantifies the formation of DNA double-strand breaks in cells treated with Ceralasertib.
-
Principle: Immunofluorescence microscopy is used to detect nuclear foci of γH2AX.
-
Materials:
-
Cancer cell line (e.g., A549, U2OS)
-
This compound
-
Glass coverslips
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.2% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: Mouse anti-γH2AX (Ser139) (e.g., Millipore #05-636)
-
Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
-
Procedure:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat cells with Ceralasertib for the desired time (e.g., 24 hours).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with the primary anti-γH2AX antibody for 1-2 hours at room temperature.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on glass slides with antifade medium.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software.
-
Conclusion
This compound is a potent and selective ATR inhibitor that effectively targets a key vulnerability of many cancer cells – their reliance on the ATR-CHK1 pathway to manage high levels of replication stress. By abrogating critical cell cycle checkpoints and inducing synthetic lethality in the context of other DDR defects, Ceralasertib has demonstrated significant anti-tumor activity both as a monotherapy and in combination with a range of other cancer therapies. The ongoing clinical development of Ceralasertib holds promise for improving outcomes for patients with various malignancies. This in-depth guide provides a foundational understanding of its mechanism of action for researchers and clinicians working to advance cancer treatment.
References
- 1. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. H2AX phosphorylation screen of cells from radiosensitive cancer patients reveals a novel DNA double-strand break repair cellular phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ATR inhibitor ceralasertib potentiates cancer checkpoint immunotherapy by regulating the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live-cell tracking of γ-H2AX kinetics reveals the distinct modes of ATM and DNA-PK in the immediate response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimal timing of a γH2AX analysis to predict cellular lethal damage in cultured tumor cell lines after exposure to diagnostic and therapeutic radiation doses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-Chk1 (Ser345) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Ceralasertib (AZD6738) | ATR Inhibitor | AmBeed.com [ambeed.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
AZD6738 (Ceralasertib): An In-Depth Technical Guide to ATR Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of AZD6738 (ceralasertib), a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. This document details the core mechanism of action, the intricate ATR signaling pathway, quantitative preclinical and clinical data, and detailed protocols for key experimental assays relevant to the study of ATR inhibitors.
Introduction to ATR and the DNA Damage Response
The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex signaling network known as the DNA Damage Response (DDR).[1] At the apex of the DDR are the phosphatidylinositol 3-kinase-like kinases (PIKKs), including Ataxia-Telangiectasia Mutated (ATM) and ATR.[1][2] While ATM primarily responds to DNA double-strand breaks (DSBs), ATR is a master regulator activated by a broad spectrum of DNA lesions and replication stress, particularly the presence of single-stranded DNA (ssDNA).[1][2]
ATR activation is critical for coordinating cell cycle checkpoints, stabilizing and restarting stalled replication forks, and promoting DNA repair.[3][4] Many cancer cells exhibit a defective G1 checkpoint, often due to p53 mutations, making them heavily reliant on the S and G2 checkpoints, which are regulated by the ATR-Chk1 pathway, for survival.[5] This dependency creates a therapeutic window for ATR inhibitors, which can induce synthetic lethality in cancer cells with specific DDR defects or sensitize them to DNA-damaging agents.
AZD6738 (Ceralasertib): A Selective ATR Kinase Inhibitor
AZD6738, also known as ceralasertib, is a potent, orally bioavailable, and selective small-molecule inhibitor of ATR kinase.[6] It acts as an ATP-competitive inhibitor, effectively blocking the catalytic activity of ATR.[6] This inhibition prevents the phosphorylation of downstream targets, most notably Checkpoint Kinase 1 (Chk1), disrupting the cellular response to DNA damage and replication stress.[5][7] The disruption of the ATR-Chk1 signaling cascade leads to the accumulation of DNA damage, cell cycle dysregulation, and ultimately, tumor cell apoptosis.[5][7]
Quantitative Preclinical Data
The preclinical activity of AZD6738 has been extensively characterized in a variety of in vitro and in vivo models. The following tables summarize key quantitative data regarding its potency, selectivity, and cellular effects.
| Parameter | Value | Assay/System | Reference |
| In Vitro Enzyme IC50 | 0.001 µM (1 nM) | Isolated ATR enzyme assay | [6][8][9] |
| Cellular IC50 (pChk1) | 0.074 µM | Inhibition of Chk1 Ser345 phosphorylation in cells | [6] |
| Cellular Proliferation IC50 | < 1 µM | In 73 of 197 solid and hematological cell lines (3-day assay) | [6] |
| Selectivity vs. other PIKKs | > 5 µM | Cellular assays for DNA-PK, ATM, mTOR, AKT | [6] |
| Kinase Panel Selectivity | >50% inhibition in 0/442 kinases at 1µM | Broad in vitro kinase assay screen | [6] |
Table 1: In Vitro Potency and Selectivity of AZD6738. This table summarizes the half-maximal inhibitory concentrations (IC50) of AZD6738 against its primary target, ATR, and its selectivity against other related kinases.
| Cell Line Type | Effect of AZD6738 | Mechanism | Reference |
| ATM-deficient cells | Enhanced sensitivity to monotherapy | Synthetic lethality due to reliance on ATR for DNA repair | [6] |
| p53-deficient cells | Increased sensitivity | Reliance on ATR-mediated G2 checkpoint for survival after DNA damage | [5] |
| Various cancer cell lines | Synergistic cell killing with DNA damaging agents (cisplatin, carboplatin, gemcitabine, irinotecan, bendamustine) and ionizing radiation (IR) | Inhibition of DNA damage repair pathways, leading to accumulation of lethal DNA lesions | [4][6] |
| BRCA2-mutant PDX model | Complete tumor regression in combination with olaparib | Dual inhibition of complementary DNA repair pathways (ATR and PARP) | [4] |
Table 2: Cellular and In Vivo Activity of AZD6738. This table highlights the effects of AZD6738 in different cellular contexts and in combination with other anti-cancer agents in preclinical models.
The ATR Signaling Pathway and Mechanism of AZD6738 Action
The ATR signaling pathway is a multi-step cascade initiated by the detection of DNA damage, particularly ssDNA coated with Replication Protein A (RPA).[1] This serves as a platform for the recruitment of the ATR-ATRIP complex.[1] Full activation of ATR kinase activity requires the subsequent recruitment of other proteins, including the Rad9-Rad1-Hus1 (9-1-1) complex and TopBP1.[10]
Once activated, ATR phosphorylates a multitude of downstream substrates to orchestrate the DNA damage response. A key effector of ATR is Chk1, which, upon phosphorylation at Ser345, becomes activated and in turn phosphorylates its own targets to induce cell cycle arrest and promote DNA repair.[5][7]
AZD6738, by inhibiting the kinase activity of ATR, prevents the phosphorylation and activation of Chk1 and other downstream effectors. This abrogation of the ATR-mediated checkpoint leads to cells with damaged DNA entering mitosis prematurely, a phenomenon known as mitotic catastrophe, which ultimately results in cell death.[8]
Figure 1: AZD6738 ATR Inhibition Pathway. This diagram illustrates the ATR signaling cascade from DNA damage sensing to downstream effects, and the point of intervention by AZD6738.
Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly used to evaluate the activity of ATR inhibitors like AZD6738.
In Vitro ATR Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of purified ATR enzyme.
Materials:
-
Recombinant human ATR/ATRIP complex
-
GST-p53 substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
ATP solution
-
AZD6738 or other test compounds
-
Stop solution (e.g., EDTA)
-
Detection reagents (e.g., HTRF-based with anti-GST and anti-phospho-Ser15 p53 antibodies)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of AZD6738 in DMSO and then in assay buffer.
-
In a 384-well plate, add the diluted AZD6738 or vehicle control.
-
Add the ATR/ATRIP enzyme and GST-p53 substrate to each well and incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a solution of Mg/ATP (final concentration typically at the Km for ATP, e.g., 10 µM).
-
Incubate for a specified time (e.g., 30-60 minutes) at room temperature.
-
Stop the reaction by adding the stop solution.
-
Add the detection reagents and incubate as per the manufacturer's instructions.
-
Read the plate on a microplate reader at the appropriate wavelengths for the detection method (e.g., 665 nm and 620 nm for HTRF).
-
Calculate the percent inhibition for each concentration of AZD6738 and determine the IC50 value using a suitable software.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
AZD6738 or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of AZD6738 or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well (e.g., 10 µL) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for Phospho-Chk1
This technique is used to detect the phosphorylation status of Chk1, a direct downstream target of ATR, to confirm the on-target effect of AZD6738 in cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
AZD6738
-
DNA damaging agent (e.g., hydroxyurea or UV radiation) to induce ATR activity
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Chk1 (Ser345) and anti-total Chk1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere.
-
Pre-treat cells with various concentrations of AZD6738 for a specified time (e.g., 1 hour).
-
Induce DNA damage to activate the ATR pathway.
-
Lyse the cells in ice-cold lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-Chk1 or anti-total Chk1) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and quantify the band intensities to determine the level of Chk1 phosphorylation relative to total Chk1.
DNA Damage Assays
This assay visualizes and quantifies DNA damage at the level of individual cells.
Materials:
-
Treated and control cells
-
Low melting point agarose
-
Microscope slides
-
Lysis solution (high salt and detergent)
-
Alkaline or neutral electrophoresis buffer
-
Electrophoresis tank
-
DNA staining dye (e.g., SYBR Green or propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Harvest cells and resuspend them in PBS.
-
Mix the cell suspension with molten low melting point agarose and spread a thin layer on a microscope slide.
-
Allow the agarose to solidify.
-
Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind nucleoids.
-
Place the slides in an electrophoresis tank with either alkaline (for single and double-strand breaks) or neutral (for double-strand breaks) buffer and allow the DNA to unwind.
-
Apply an electric field to perform electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets under a fluorescence microscope and capture images.
-
Quantify the extent of DNA damage using comet scoring software to measure parameters such as tail length and tail moment.
This assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with AZD6738 and/or a DNA damaging agent.
-
Fix the cells with fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the anti-γH2AX primary antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with antifade medium.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software.
Figure 2: Experimental Workflow. This diagram outlines a typical workflow for the preclinical evaluation of an ATR inhibitor like AZD6738, from initial in vitro testing to in vivo efficacy studies.
Clinical Development and Future Directions
AZD6738 (ceralasertib) is currently being evaluated in numerous clinical trials, both as a monotherapy and in combination with other anticancer agents, including chemotherapy, radiotherapy, PARP inhibitors (e.g., olaparib), and immune checkpoint inhibitors (e.g., durvalumab).[4][11] Early clinical data have shown promising anti-tumor activity in various solid tumors.[11]
The ongoing research aims to identify predictive biomarkers of response to AZD6738 to enable patient stratification and to optimize combination strategies to maximize therapeutic benefit. The synthetic lethal relationship with ATM deficiency is a key area of investigation, and other potential biomarkers are also being explored.[6] The development of AZD6738 and other ATR inhibitors represents a promising therapeutic strategy in oncology, with the potential to address unmet needs in various cancer types.
References
- 1. crpr-su.se [crpr-su.se]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 6. CometAssay Assay Principle: R&D Systems [rndsystems.com]
- 7. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. tandfonline.com [tandfonline.com]
- 11. m.youtube.com [m.youtube.com]
Ceralasertib Formate: A Technical Guide to a Leading ATR Inhibitor in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceralasertib (AZD6738) is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR). Developed by AstraZeneca, ceralasertib is under extensive clinical investigation as a monotherapy and in combination with other anticancer agents for the treatment of various solid tumors and hematologic malignancies. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of ceralasertib formate. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of the core signaling pathway and experimental workflows are presented to support ongoing research and development in the field of DDR inhibition.
Introduction: The Rationale for ATR Inhibition in Cancer Therapy
The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex signaling network known as the DNA Damage Response (DDR). A key apical kinase in the DDR pathway is the serine/threonine kinase ATR (Ataxia Telangiectasia and Rad3-related). ATR is activated by a broad spectrum of DNA damage, particularly single-stranded DNA (ssDNA) breaks that arise from replication stress—a hallmark of many cancer cells.[1][2][3] In tumor cells, oncogene-induced replication stress, defects in other DDR pathways (such as ATM loss), and the DNA-damaging effects of many cancer therapies lead to a heightened reliance on the ATR signaling pathway for survival.[1][2]
Inhibition of ATR presents a promising therapeutic strategy to exploit this dependency. By blocking ATR, the cell's ability to repair damaged DNA is compromised, leading to the accumulation of genomic instability and ultimately, mitotic catastrophe and cell death.[4] This approach has the potential for both single-agent efficacy in tumors with specific DDR deficiencies (synthetic lethality) and for synergistic activity when combined with DNA-damaging chemotherapies, radiation, and other targeted agents like PARP inhibitors.[4][5] Ceralasertib (AZD6738) has emerged as a leading clinical candidate in this class of inhibitors.[5]
Discovery and Development of this compound
The development of a clinical ATR inhibitor presented significant medicinal chemistry challenges, including the need for high potency, selectivity against other PI3K-like kinases (e.g., ATM, DNA-PK, mTOR), and favorable pharmacokinetic properties for oral administration. The chemical structure of ceralasertib, which includes a pyrimidine core with a chiral morpholine, a cyclopropyl sulfoximine, and an azaindole, was the result of extensive optimization to overcome these hurdles.[6] The sulfoximine moiety, in particular, was a key innovation to improve aqueous solubility and reduce metabolic liabilities.[7]
Ceralasertib is a potent, ATP-competitive inhibitor of ATR with a biochemical IC50 of 1 nM.[8] It demonstrates excellent selectivity, with IC50 values greater than 5 µM against other PI3K-like kinases in cellular assays.[9] The formate salt of ceralasertib was selected for clinical development.
Mechanism of Action: The ATR Signaling Pathway
ATR is a central transducer in the DDR pathway, activated in response to replication fork stalling and DNA damage. The canonical activation of ATR involves a multi-step process that begins with the recognition of ssDNA coated with Replication Protein A (RPA).
As depicted in Figure 1, the ATR-ATRIP complex is recruited to RPA-coated ssDNA.[10] The RAD17 clamp loader then loads the 9-1-1 (RAD9-HUS1-RAD1) clamp complex onto the DNA, which in turn recruits TOPBP1. TOPBP1 binding is a critical step for the full activation of ATR kinase activity.[11] Once activated, ATR phosphorylates a multitude of substrates, with a key downstream effector being the checkpoint kinase 1 (CHK1). Phosphorylation of CHK1 at Serine 345 (p-CHK1) initiates signaling cascades that lead to cell cycle arrest, stabilization of stalled replication forks, and promotion of DNA repair.[10] Ceralasertib exerts its effect by directly inhibiting the kinase activity of ATR, thereby preventing the phosphorylation of CHK1 and other downstream targets, leading to the abrogation of these critical cellular responses to DNA damage.[12]
Preclinical Pharmacology and Efficacy
In Vitro Activity
Ceralasertib has demonstrated potent anti-proliferative activity as a single agent in a broad range of cancer cell lines, with enhanced sensitivity observed in cell lines with defects in the ATM signaling pathway.[3][12] The 50% growth inhibition (GI50) values for ceralasertib across a panel of 276 cancer cell lines are summarized in Table 1.
Table 1: In Vitro Growth Inhibition by Ceralasertib in Cancer Cell Lines [12]
| Cell Line Category | Number of Cell Lines | Median GI50 (µM) |
| All Cell Lines | 276 | 0.45 |
| CCNE1 Amplified | 11 | 0.23 |
| ATM Deficient | 13 | 0.28 |
| ATM Proficient | 263 | 0.46 |
Ceralasertib has also shown synergistic cell-killing activity when combined with DNA-damaging chemotherapy agents such as cisplatin and carboplatin, as well as with the PARP inhibitor olaparib.[3][12]
In Vivo Efficacy
In preclinical xenograft models, orally administered ceralasertib has demonstrated significant dose-dependent tumor growth inhibition as a monotherapy, particularly in ATM-deficient tumor models.[12] The antitumor activity of ceralasertib is enhanced when used in combination with chemotherapy or PARP inhibitors. For instance, in a BRCA2-mutant triple-negative breast cancer patient-derived xenograft (PDX) model, the combination of ceralasertib and olaparib resulted in complete tumor regression.[12] Similarly, the combination of ceralasertib with carboplatin led to tumor regressions in preclinical models.[12]
Table 2: Preclinical Pharmacokinetic Parameters of Ceralasertib in Mice [13]
| Dose (mg/kg) | Cmax (µM) | Time above IC90 (hours) |
| 25 (once daily) | 8.8 | ~6 |
| 50 (once daily) | 18 | ~8 |
| 12.5 (twice daily) | Lower Cmax | ~14 |
Clinical Development and Efficacy
Ceralasertib is being evaluated in numerous Phase I and II clinical trials across a wide range of tumor types, both as a monotherapy and in various combinations.[14]
Monotherapy
A first-in-human Phase I study (NCT02223923) established the safety and tolerability of ceralasertib monotherapy.[15][16] Intermittent dosing was found to be better tolerated than continuous dosing, with the recommended Phase II dose (RP2D) established as 160 mg twice daily for 14 days in a 28-day cycle.[16] In this study, ceralasertib monotherapy demonstrated antitumor activity, with 8% of patients achieving a confirmed partial response (PR) and 52% having stable disease (SD).[15]
Combination Therapies
Ceralasertib has shown promising activity in combination with various anticancer agents.
-
With Paclitaxel: In a Phase I study (NCT02630199) in patients with advanced solid tumors, the combination of ceralasertib and weekly paclitaxel was well-tolerated.[15] The RP2D was determined to be ceralasertib 240 mg twice daily on days 1-14 with paclitaxel 80 mg/m² on days 1, 8, and 15 of a 28-day cycle.[15] In a cohort of 33 patients with melanoma who had progressed on prior anti-PD-1 therapy, the overall response rate (ORR) was 33.3%.[4]
-
With Carboplatin: A Phase I study evaluated ceralasertib in combination with carboplatin. The RP2D was established as ceralasertib 40 mg once daily on days 1-2 with carboplatin AUC5 every 3 weeks.[17] This combination showed preliminary evidence of antitumor activity, with two patients achieving a confirmed partial response.[17]
-
With Olaparib (PARP Inhibitor): The combination of ceralasertib and olaparib has been investigated in patients with advanced cancers harboring DDR alterations. In a Phase II study (CAPRI; NCT03462342) of patients with PARP inhibitor-resistant, HRD-positive ovarian cancer, the combination of olaparib (300 mg twice daily) and ceralasertib (160 mg daily on days 1-7) resulted in an ORR of 46%.[1][4]
-
With Durvalumab (Anti-PD-L1): In a Phase II trial (NCT03780608) for patients with metastatic melanoma who had failed prior anti-PD-1 therapy, the combination of ceralasertib (240 mg twice daily on days 15-28) and durvalumab (1500 mg on day 1 of a 28-day cycle) demonstrated an ORR of 30.0%.[18] In another Phase II study in patients with advanced gastric cancer, the same combination resulted in an ORR of 22.6%.[19]
Table 3: Summary of Key Clinical Trial Results for Ceralasertib
| Trial Identifier | Combination Agent | Tumor Type(s) | Recommended Phase II Dose (Ceralasertib) | Key Efficacy Results | Reference(s) |
| NCT02223923 | Monotherapy | Advanced Solid Tumors | 160 mg BD, 14 days on/14 days off | ORR: 8%, SD: 52% | [15][16] |
| NCT02630199 | Paclitaxel | Advanced Solid Tumors | 240 mg BD, days 1-14 | ORR (melanoma post-PD1): 33.3% | [4][15] |
| NCT02264678 | Carboplatin | Advanced Solid Tumors | 40 mg QD, days 1-2 | 2 confirmed PRs | [17] |
| NCT03462342 | Olaparib | PARPi-resistant Ovarian Cancer | 160 mg QD, days 1-7 | ORR: 46% | [1][4] |
| NCT03780608 | Durvalumab | Metastatic Melanoma (post-PD1) | 240 mg BD, days 15-28 | ORR: 30.0% | [18] |
| NCT03780608 | Durvalumab | Advanced Gastric Cancer | 240 mg BD, days 15-28 | ORR: 22.6% | [19] |
Safety and Tolerability
The most common treatment-emergent adverse events associated with ceralasertib, both as a monotherapy and in combination, are hematologic, with thrombocytopenia and anemia being the most frequently reported grade ≥3 toxicities.[4][17][20] These are generally manageable with dose interruptions and/or reductions.
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.[12]
-
Compound Treatment: Cells are treated with a range of concentrations of this compound, typically in a serial dilution. A vehicle control (e.g., DMSO) is also included.[21]
-
Incubation: The plates are incubated for 3 to 5 days at 37°C in a humidified atmosphere with 5% CO2.[12][22]
-
Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTS CellTiter 96 AQueous One Solution Cell Proliferation Assay (Promega). The MTS reagent is added to each well, and the plates are incubated for a further 1-4 hours.[12]
-
Data Acquisition: The absorbance is read on a plate reader at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: The absorbance values are normalized to the vehicle control, and the 50% growth inhibition (GI50) values are calculated using non-linear regression analysis in software such as GraphPad Prism.[22]
Western Blot for CHK1 Phosphorylation
-
Cell Lysis: Cells are treated with ceralasertib for a specified time, then washed with ice-cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay, such as the BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8]
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 [TBST]).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated CHK1 (Ser345). A primary antibody for total CHK1 and a loading control (e.g., β-actin or GAPDH) are used on separate blots or after stripping the initial blot.
-
Washing: The membrane is washed several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[8]
-
Detection: After further washing, the signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized by exposure to X-ray film or a digital imaging system.[8]
In Vivo Xenograft Tumor Model
-
Animal Models: Female athymic nude mice (6-9 weeks old) are typically used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[12]
-
Cell Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in a suitable medium like PBS or Matrigel) is injected subcutaneously into the flank of each mouse.[12]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.[12]
-
Drug Formulation and Administration: Ceralasertib is formulated for oral administration, for example, in 10% DMSO/40% Propylene Glycol/50% deionized water. It is administered by oral gavage at the desired dose and schedule.[13]
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (length x width²)/2. Mouse body weight and general health are also monitored.[12]
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors can be excised for further analysis, such as immunohistochemistry for pharmacodynamic markers (e.g., p-CHK1, γH2AX).[12]
Conclusion and Future Directions
This compound has demonstrated a favorable preclinical profile and promising clinical activity as a potent and selective ATR inhibitor. Its ability to be safely combined with a range of anticancer therapies, including chemotherapy, PARP inhibitors, and immune checkpoint inhibitors, positions it as a versatile agent in the oncology pipeline. The identification of predictive biomarkers, such as ATM deficiency and other DDR alterations, will be crucial for patient selection and optimizing the clinical benefit of ceralasertib. Ongoing and future clinical trials will further define the role of ceralasertib in the treatment of various cancers and its potential to improve outcomes for patients with difficult-to-treat malignancies.
References
- 1. Combination ATR (ceralasertib) and PARP (olaparib) Inhibitor (CAPRI) trial in acquired PARP-inhibitor-resistant homologous recombination deficient ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. onclive.com [onclive.com]
- 5. [PDF] ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib | Semantic Scholar [semanticscholar.org]
- 6. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Multicenter Phase II Study of Olaparib and the ATR Inhibitor Ceralasertib in Metastatic Castration-Resistant Prostate Cancer (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the ATR-CHK1 Axis in Cancer Therapy [mdpi.com]
- 12. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ceralasertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. Phase II study of ceralasertib (AZD6738) in combination with durvalumab in patients with advanced gastric cancer. - ASCO [asco.org]
- 20. ascopubs.org [ascopubs.org]
- 21. file.medchemexpress.com [file.medchemexpress.com]
- 22. selleckchem.com [selleckchem.com]
preclinical studies on Ceralasertib formate
An In-depth Technical Guide to the Preclinical Studies of Ceralasertib Formate
Introduction
Ceralasertib, also known as AZD6738, is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, activated primarily in response to replication stress and stalled DNA replication forks.[1][3][4][5] By inhibiting ATR, Ceralasertib disrupts the cell's ability to repair DNA damage, leading to an accumulation of genomic instability and subsequent cell death, a process known as synthetic lethality.[5] This is particularly effective in cancer cells that exhibit high levels of replication stress due to oncogene expression or defects in other DDR pathways, such as ATM deficiency.[1][6][7] This guide provides a comprehensive overview of the preclinical data for Ceralasertib, focusing on its mechanism of action, in vitro and in vivo activity, and its potential in combination therapies.
Core Mechanism of Action
Ceralasertib is an ATP-competitive inhibitor of ATR kinase.[2] Its primary mechanism involves blocking the phosphorylation of ATR's direct downstream substrate, CHK1.[2][3][8] This inhibition prevents the activation of G2/M cell-cycle checkpoints, allowing cells with damaged DNA to prematurely enter mitosis, which leads to mitotic catastrophe and apoptosis.[3][5][9] The inhibition of ATR by Ceralasertib also leads to an increase in the phosphorylation of ATM-dependent substrates like RAD50 and the DNA damage marker γH2AX, indicating an accumulation of DNA double-strand breaks resulting from replication fork collapse.[1][3][9]
Preclinical In Vitro Studies
Enzymatic and Cellular Potency
Ceralasertib is a highly potent inhibitor of ATR kinase with an in vitro enzyme IC50 of 0.001 µM (1 nM).[2][10] In cellular assays, it effectively inhibits the phosphorylation of the ATR substrate CHK1 (Ser345) with an IC50 of 0.074 µM.[2] It demonstrates high selectivity, with no significant inhibition of other PI3K-like kinases such as DNA-PK, ATM, or mTOR at concentrations below 5 µM.[2][11]
Cell Line Sensitivity
As a monotherapy, Ceralasertib inhibited the proliferation of 73 out of 197 solid and hematological cancer cell lines with a GI50 (concentration for 50% growth inhibition) of less than 1 µM in 3-day assays.[2] Enhanced sensitivity is particularly noted in cell lines with defects in the ATM pathway or those with high replication stress, such as from CCNE1 amplification.[1][2][9]
| Parameter | Value | Assay Type | Reference |
| Enzyme IC50 (ATR) | 1 nM | In vitro kinase assay | [2][10] |
| Cellular IC50 (p-CHK1) | 74 nM | Cellular phosphorylation assay | [2] |
| Selectivity (DNA-PK, ATM, mTOR) | >5 µM | Cellular assays | [2] |
| Monotherapy Activity | GI50 < 1 µM in 37% of cell lines | 3-day cell proliferation assay | [2] |
| Effective Concentration Range | 0.3 - 1.0 µM | For S-phase accumulation & γH2AX induction | [2] |
Table 1: Summary of In Vitro Activity of Ceralasertib.
Experimental Protocols
-
In Vitro Kinase Assay: The potency of Ceralasertib against the ATR enzyme was determined using a biochemical assay measuring the inhibition of kinase activity, likely through methods such as radioactive ATP incorporation or fluorescence-based detection.
-
Cell Proliferation Assay (MTS/SRB): Cells were seeded in 96-well plates and allowed to grow logarithmically.[9] They were then treated with varying concentrations of Ceralasertib for 3 days.[9] Cell proliferation was measured using either the MTS CellTiter Proliferation Assay (Promega) or sulphorhodamine B (SRB) colorimetric assays.[9][12] The GI50, the concentration at which growth is inhibited by 50% compared to untreated cells, was then calculated.[9]
-
Western Blotting for Pharmacodynamic Markers: To assess target engagement, cell lines such as LoVo and HCC1806 were treated with Ceralasertib at specified concentrations for 24 hours.[9] Cell lysates were then collected and subjected to Western blot analysis to detect levels of phosphorylated proteins, including CHK1 pSer345, RAD50 pSer635, KAP1 pSer824, and the DNA damage marker γH2AX.[9]
Preclinical In Vivo Studies
Pharmacokinetics and Pharmacodynamics
Ceralasertib is an orally bioavailable compound.[2] Preclinical studies in mice have detailed its pharmacokinetic (PK) profile, noting dose-dependent bioavailability where exposure increases more than proportionally with the dose.[13] In vivo, oral administration of Ceralasertib leads to a dose-dependent modulation of CHK1 phosphorylation and a significant increase in pan-nuclear γH2AX staining in tumor tissue.[2][3] A study aimed at understanding the relationship between Ceralasertib's PK, pharmacodynamic (PD) markers, and efficacy found that increases in the biomarker pRAD50 were dose and time-dependent in xenograft models.[14]
| Animal Model | Dosing | Key Findings | Reference |
| Mice (various xenografts) | 6.25 - 25 mg/kg BID; 50 mg/kg QD (oral) | Dose-dependent increase in pRAD50; consistent PK/PD relationship. | [14] |
| Mice | N/A | Dose-dependent bioavailability; ~2-fold increase from lowest to highest dose. | [13] |
| Mice (xenografts) | Chronic daily oral dosing | Persistent γH2AX staining in tumors; transient increase in normal tissues. | [3] |
Table 2: Summary of In Vivo Pharmacokinetic and Pharmacodynamic Data.
In Vivo Efficacy
As a monotherapy, Ceralasertib has demonstrated significant, dose-dependent tumor growth inhibition in several xenograft models, particularly those with ATM deficiencies.[2][3][6] In contrast, ATM-proficient models showed less sensitivity to single-agent treatment at equivalent doses.[3] The antitumor activity in vivo required continuous dosing to maintain free plasma exposures that correlated with the induction of pharmacodynamic markers like pCHK1 and pRAD50.[1][9]
Experimental Protocols
-
Animal Studies and Efficacy Evaluation: Animal studies were conducted in accordance with institutional and national guidelines (e.g., IACUC, Animal Scientific Procedures Act 1986).[9] Tumor models, including patient-derived xenografts (PDX), were established in immunocompromised mice.[9][15] Once tumors reached a specified size, animals were randomized and treated with Ceralasertib via oral gavage at various doses and schedules.[14] Tumor growth was monitored regularly, and efficacy was assessed by metrics such as tumor growth inhibition (%TGI).[14]
-
Pharmacodynamic Assessment in Tumors: For PD studies, tumor-bearing animals were dosed for a set period (e.g., 5 continuous days).[14] Tumors were then harvested at specific time points post-treatment. Tissues were processed for analysis by immunohistochemistry (IHC) to quantify biomarkers like pRAD50 (pSer635) or by Western blot.[14]
Combination Therapies
Preclinical data strongly support the use of Ceralasertib in combination with DNA-damaging agents and other targeted therapies.
-
Chemotherapy: Ceralasertib shows synergistic cell-killing activity when combined with platinum agents (cisplatin, carboplatin) and antimetabolites (gemcitabine).[2][9][12][15] In vivo, combining Ceralasertib with carboplatin or irinotecan resulted in superior antitumor activity, including tumor regressions, at doses lower than required for monotherapy.[1][9] Optimization of the dosing schedule was critical; for instance, concurrent administration of Ceralasertib with carboplatin yielded optimal tumor control.[15]
-
PARP Inhibitors: Potent synergy is observed when Ceralasertib is combined with the PARP inhibitor olaparib, particularly in BRCA-mutant models.[1][9] This combination led to complete tumor regression in a BRCA2-mutant triple-negative breast cancer (TNBC) PDX model.[1][9]
-
Radiotherapy: Ceralasertib significantly enhances the anti-tumor effects of ionizing radiation (IR) across multiple cell lines and in vivo xenograft models.[2][3]
-
Immunotherapy: Preclinical studies show that intermittent dosing of Ceralasertib can remodel the tumor immune microenvironment.[16] It causes an up-regulation of the type I interferon (IFN-I) pathway, which is a major mediator of its antitumor activity in combination with anti-PD-L1 antibodies.[4][16] This combination improves T-cell function and enhances antigen-specific T-cell responses.[16]
Preclinical Safety and Toxicology
Early preclinical safety studies identified target-related bone marrow suppression (neutropenia) and gastrointestinal tract impact at high doses.[3] A comparative in vivo toxicology study of different ATR inhibitors found that single-dose Ceralasertib was associated with cardiotoxicity, possibly due to high unbound plasma drug concentrations, an effect not observed with other ATR inhibitors tested.[17] However, in vivo studies also suggest a favorable therapeutic index, as the induction of the DNA damage marker γH2AX was persistent in tumor tissue but only transient in normal tissues like bone marrow and gut.[3]
References
- 1. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD6738 [openinnovation.astrazeneca.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The ATR inhibitor ceralasertib potentiates cancer checkpoint immunotherapy by regulating the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Ceralasertib used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Immunomart [immunomart.com]
- 9. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Dose-Dependent Bioavailability and Tissue Distribution of the ATR Inhibitor AZD6738 (ceralasertib) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparative in vivo toxicology of ATR inhibitors ceralasertib, elimusertib, and berzosertib alone and in combination with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Ceralasertib Formate: An In-Depth Technical Guide to Target Validation in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ceralasertib (AZD6738) is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[1][2] This technical guide provides a comprehensive overview of the target validation of Ceralasertib formate in cancer cells. It details the molecular mechanism of action, methodologies for assessing target engagement and cellular consequences, and summarizes key preclinical and clinical findings. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to design and interpret experiments aimed at evaluating ATR inhibitors.
Introduction: The Role of ATR in Cancer
The ATR kinase is a primary sensor of single-stranded DNA (ssDNA) and replication stress, which are common features of cancer cells due to oncogene-induced uncontrolled proliferation.[3][4] Upon activation, ATR phosphorylates a cascade of downstream substrates, most notably Checkpoint Kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[3][5] This allows cancer cells to tolerate a high level of intrinsic DNA damage and continue to proliferate. Consequently, inhibiting ATR presents a promising therapeutic strategy to exploit the inherent vulnerabilities of cancer cells. Ceralasertib is designed to abrogate this survival mechanism, leading to the accumulation of lethal DNA damage and subsequent cell death, a concept known as synthetic lethality, particularly in tumors with pre-existing DDR defects, such as those with mutations in ATM or BRCA1/2.[1][3]
Molecular Mechanism of Action and Signaling Pathway
Ceralasertib is an ATP-competitive inhibitor of ATR kinase.[6] By binding to the kinase domain, it prevents the phosphorylation of ATR's downstream targets, thereby disrupting the ATR-mediated signaling cascade. This leads to the inhibition of DNA damage checkpoint activation, failure to repair damaged DNA, and ultimately, tumor cell apoptosis.[3][5]
References
- 1. Combination of Ceralasertib and Durvalumab Shows Activity in Phase II Trial of Advanced NSCLC - The ASCO Post [ascopost.com]
- 2. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ceralasertib - My Cancer Genome [mycancergenome.org]
- 4. What is Ceralasertib used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
The Role of Ceralasertib Formate in the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceralasertib (AZD6738) is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR). This technical guide provides an in-depth overview of the mechanism of action of Ceralasertib formate, its impact on critical signaling pathways, and its therapeutic potential as a monotherapy and in combination with other agents. We present key quantitative data, detailed experimental protocols for evaluating its effects, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction: Targeting the DNA Damage Response
The DNA Damage Response is a complex network of signaling pathways that detects and repairs DNA lesions, thereby maintaining genomic integrity.[1] A key orchestrator of this response is the ATR kinase, which is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the processing of other DNA lesions.[2] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and prevent the transmission of damaged DNA to daughter cells.[3][4][5]
In many cancer cells, there is an increased reliance on the ATR pathway due to underlying genomic instability and high replicative stress.[6][7] This dependency creates a therapeutic window for ATR inhibitors like Ceralasertib. By inhibiting ATR, Ceralasertib can induce synthetic lethality in tumors with defects in other DDR pathways, such as those with mutations in the ATM or BRCA genes.[2][6][8] Furthermore, Ceralasertib can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[4][9]
Mechanism of Action of Ceralasertib
Ceralasertib is an ATP-competitive inhibitor of the ATR serine/threonine kinase.[9] Its primary mechanism of action is the abrogation of the ATR-mediated signaling cascade that responds to DNA damage and replication stress.[4] By binding to the ATP-binding pocket of ATR, Ceralasertib prevents the phosphorylation of its downstream substrates, including CHK1 at serine 345.[4][9] This inhibition disrupts the activation of cell cycle checkpoints, particularly the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis prematurely, a process that can lead to mitotic catastrophe and apoptosis.[10][11]
The inhibition of ATR by Ceralasertib leads to a number of downstream cellular consequences:
-
Inhibition of CHK1 Phosphorylation: This is a primary and direct biomarker of Ceralasertib's activity.[9]
-
Increased DNA Damage: The inability to repair DNA lesions and stabilize replication forks leads to an accumulation of DNA double-strand breaks, which can be visualized by the formation of γH2AX foci.[3][9]
-
Cell Cycle Arrest Abrogation: Ceralasertib overrides the G2/M checkpoint, preventing cells from arresting to repair DNA damage before entering mitosis.[10][11]
-
Induction of Apoptosis: The accumulation of unrepaired DNA damage and mitotic catastrophe ultimately triggers programmed cell death.[8]
Signaling Pathways and Experimental Workflows
The ATR-CHK1 Signaling Pathway
The ATR-CHK1 pathway is a cornerstone of the DNA damage response. The following diagram illustrates the central role of ATR and the inhibitory effect of Ceralasertib.
Experimental Workflow for Assessing Ceralasertib Activity
A typical workflow to evaluate the cellular effects of Ceralasertib involves cell culture, drug treatment, and subsequent analysis of DNA damage, cell cycle progression, and cell viability.
Quantitative Data on Ceralasertib Activity
The following tables summarize key quantitative data for Ceralasertib from preclinical studies.
| Parameter | Value | Assay | Reference |
| ATR Kinase Inhibition (IC50) | 1 nM | In vitro enzyme assay | [12][13] |
| CHK1 Ser345 Phosphorylation Inhibition (IC50) | 74 nM | Cellular assay | [9] |
| Inhibition of Proliferation (IC50) | < 1 µM | In 73 of 197 cell lines (3-day assay) | [9] |
| Concentration for γH2AX induction | 0.3 - 1.0 µM | Cellular assays | [9] |
| Selectivity vs. other PI3K-like kinases (ATM, DNA-PK, mTOR) | > 5 µM | Cellular assays | [9] |
Table 1: In Vitro Activity of Ceralasertib
| Combination Agent | Effect | Context | Reference |
| PARP Inhibitor (Olaparib) | Synergistic cell killing | ATM-deficient and BRCA-mutant cancer models | [10][14] |
| Chemotherapy (Carboplatin, Gemcitabine, etc.) | Synergistic cell killing | Multiple cell lines | [9] |
| Ionizing Radiation | Radiosensitization | Multiple cell lines and in vivo models | [10] |
Table 2: Combination Efficacy of Ceralasertib
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of Ceralasertib.
Western Blot for Phospho-CHK1 (Ser345)
This protocol is for detecting the inhibition of ATR activity by measuring the phosphorylation of its direct substrate, CHK1.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, U2OS) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of Ceralasertib (e.g., 0.1, 0.5, 1 µM) for a specified time (e.g., 1-24 hours).
-
To induce DNA damage and robustly activate the ATR pathway, co-treat with a DNA-damaging agent (e.g., 2 mM hydroxyurea for 2 hours or UV radiation) in the final hours of Ceralasertib treatment.
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against Phospho-CHK1 (Ser345) (e.g., Cell Signaling Technology #2348) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total CHK1 and a loading control (e.g., β-actin or GAPDH).
-
Immunofluorescence for γH2AX Foci
This protocol allows for the visualization and quantification of DNA double-strand breaks as a marker of DNA damage.
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat with Ceralasertib and/or a DNA-damaging agent as described above.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 1 hour at room temperature.
-
Incubate with primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBST.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software.
-
Flow Cytometry for Cell Cycle Analysis
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with Ceralasertib as required.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash cells with PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS.
-
Add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate at -20°C for at least 2 hours (can be stored for longer).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., 50 µg/mL Propidium Iodide) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histogram and determine the percentage of cells in G1, S, and G2/M phases.
-
Conclusion and Future Directions
This compound is a highly specific and potent inhibitor of ATR kinase that has demonstrated significant preclinical activity, both as a monotherapy in cancers with specific DDR deficiencies and in combination with a range of DNA-damaging agents. Its ability to disrupt a central node in the DNA damage response pathway provides a strong rationale for its continued clinical development.[3][6][15] Ongoing and future clinical trials will further define the patient populations most likely to benefit from Ceralasertib and optimize its use in combination therapies to improve outcomes for patients with difficult-to-treat cancers.[16][17][18]
References
- 1. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The suppression of ATR/Chk1 pathway by Elimusertib ATR inhibitor in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination ATR and PARP Inhibitor (CAPRI) trial with AZD6738 and olaparib in recurrent ovarian cancer. | Dana-Farber Cancer Institute [dana-farber.org]
- 5. Chk1 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Ceralasertib-Mediated ATR Inhibition Combined With Olaparib in Advanced Cancers Harboring DNA Damage Response and Repair Alterations (Olaparib Combinations) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combinatorial efficacy of olaparib with radiation and ATR inhibitor requires PARP1 protein in homologous recombination proficient pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined PARP and ATR inhibition potentiates genome instability and cell death in ATM-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- 16. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
The Tipping Point of Genomic Instability: A Technical Guide to Ceralasertib Formate and Synthetic Lethality in ATM-Deficient Cancers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selective targeting of cancer cell vulnerabilities represents a paradigm shift in oncology. One of the most promising strategies is the concept of synthetic lethality, where the inhibition of a single protein is selectively lethal to cancer cells harboring a specific genetic mutation, while sparing normal cells. This technical guide provides an in-depth exploration of ceralasertib formate (AZD6738), a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] We delve into the core of its mechanism of action and its profound synthetic lethal relationship with Ataxia-Telangiectasia Mutated (ATM) deficiency, a common alteration in a variety of solid tumors. This document will detail the underlying molecular pathways, present a compilation of preclinical and clinical data, and provide comprehensive experimental protocols for key assays, serving as a vital resource for researchers and drug development professionals in the field of targeted cancer therapy.
Introduction: The Synthetic Lethality Paradigm
The DNA Damage Response (DDR) is a complex network of signaling pathways that safeguards genomic integrity. Two of the master regulators of the DDR are the serine/threonine kinases ATM and ATR.[4][5] While both play crucial roles, they have distinct, yet sometimes overlapping, functions. ATM is primarily activated by DNA double-strand breaks (DSBs), whereas ATR responds to a broader range of DNA damage, particularly replication stress and single-stranded DNA (ssDNA).[4][5]
In many cancers, key DDR components, such as ATM, are lost or inactivated. This loss creates a heightened reliance on the remaining DDR pathways, particularly the ATR-Chk1 signaling axis, for cell survival.[6] This dependency creates a vulnerability that can be exploited therapeutically. The concept of synthetic lethality arises from this dependency: while the loss of ATM or the inhibition of ATR alone is not lethal to the cell, the combination of both events leads to catastrophic DNA damage and subsequent cell death. This compound, by selectively inhibiting ATR, leverages this synthetic lethal interaction to target ATM-deficient tumors.[1][6]
This compound: Mechanism of Action
This compound (formerly AZD6738) is an orally bioavailable, potent, and selective ATP-competitive inhibitor of ATR kinase.[1][3] Its primary mechanism of action is the inhibition of ATR's kinase activity, which in turn blocks the downstream phosphorylation of its key substrate, Checkpoint Kinase 1 (Chk1).[1][7] This disruption of the ATR-Chk1 signaling cascade has several critical consequences for a cancer cell, especially one under replicative stress:
-
Abrogation of Cell Cycle Checkpoints: ATR activation normally leads to cell cycle arrest, providing time for DNA repair. Ceralasertib's inhibition of ATR prevents this arrest, forcing cells with damaged DNA to proceed through the cell cycle, leading to mitotic catastrophe.
-
Inhibition of DNA Repair: ATR plays a role in promoting the repair of damaged DNA. By inhibiting ATR, ceralasertib compromises the cell's ability to repair DNA lesions, leading to an accumulation of genomic instability.
-
Induction of Apoptosis: The culmination of unrepaired DNA damage and cell cycle dysregulation triggers programmed cell death, or apoptosis, in tumor cells.[1][7]
Signaling Pathway: ATR in the DNA Damage Response
The following diagram illustrates the central role of ATR in the DNA damage response and the point of intervention for ceralasertib.
References
Investigating Ceralasertib Formate in ARID1A Mutant Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the AT-rich interactive domain-containing protein 1A (ARID1A) gene, a key component of the SWI/SNF chromatin remodeling complex, are prevalent across a spectrum of human cancers and are often associated with aggressive disease. The loss of ARID1A function creates a dependency on alternative DNA damage response (DDR) pathways, presenting a therapeutic vulnerability. Ceralasertib (AZD6738), a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, has emerged as a promising therapeutic agent that exploits this dependency. This technical guide provides an in-depth overview of the preclinical rationale and clinical investigation of ceralasertib formate in ARID1A mutant cancers. We detail the underlying molecular mechanisms, summarize key quantitative data from preclinical and clinical studies, provide comprehensive experimental protocols for relevant assays, and present visual representations of the core signaling pathways and experimental workflows.
Introduction: The Synthetic Lethal Relationship between ARID1A Deficiency and ATR Inhibition
ARID1A plays a crucial role in maintaining genomic stability through its involvement in DNA double-strand break (DSB) repair. Specifically, ARID1A is recruited to DSBs and facilitates the activation of the ATR kinase, a central regulator of the DDR pathway. In ARID1A-deficient cancer cells, the ATR-mediated checkpoint is impaired, leading to an increased reliance on this pathway for survival amidst elevated replication stress.
This dependency creates a synthetic lethal interaction, where the inhibition of ATR in ARID1A-deficient cells leads to catastrophic genomic instability and subsequent cell death. This compound, by targeting ATR, selectively eliminates these vulnerable cancer cells while sparing normal cells with functional ARID1A. Preclinical and clinical studies have demonstrated the potential of this targeted therapeutic strategy.[1][2]
This compound: Chemical Properties
This compound is the salt form of the active ATR inhibitor, ceralasertib.
| Property | Value |
| Chemical Formula | C₂₁H₂₆N₆O₄S |
| Molecular Weight | 458.54 g/mol |
Preclinical Data
In Vitro Sensitivity of ARID1A Mutant Cell Lines to ATR Inhibitors
Studies have demonstrated that cancer cell lines harboring ARID1A mutations exhibit increased sensitivity to ATR inhibitors compared to their wild-type counterparts.
| Cell Line | Cancer Type | ARID1A Status | ATR Inhibitor | IC50 (nM) |
| RKO | Colorectal Carcinoma | Mutant | VE822 | 19.83 ± 7.83 |
| SW48 | Colorectal Carcinoma | Mutant | VE822 | ~20 |
| LS180 | Colorectal Carcinoma | Mutant | VE822 | ~20 |
| HCT15 | Colorectal Carcinoma | Wild-Type | VE822 | 98.8 ± 45.4 |
| HCT116 | Colorectal Carcinoma | Wild-Type | VE822 | ~88 |
| Colo320DM | Colorectal Carcinoma | Wild-Type | VE822 | ~88 |
Note: IC50 values for VE822 are presented as a relevant example of an ATR inhibitor, as specific Ceralasertib IC50 values for a wide range of ARID1A mutant vs. wild-type cell lines were not available in the searched literature. VE822 and Ceralasertib target the same ATR kinase.[3]
In Vivo Efficacy in ARID1A-Deficient Xenograft Models
Preclinical studies using xenograft models have shown the anti-tumor activity of ceralasertib in ARID1A-deficient tumors.[4] While a specific detailed protocol for a Ceralasertib in ARID1A-deficient xenograft model was not found in the search results, a general protocol is provided in the experimental protocols section.
Clinical Data: The ATARI and PATRIOT Trials
Two key clinical trials have investigated the efficacy of ceralasertib in patients with ARID1A-mutant tumors: the Phase II ATARI trial (NCT04065269) focusing on gynecological cancers, and the Phase I PATRIOT trial (NCT02223923) in advanced solid tumors.
ATARI Trial (NCT04065269)
This ongoing Phase II trial is assessing ceralasertib alone or in combination with olaparib or durvalumab in patients with relapsed gynecological cancers, stratified by ARID1A status.[5][6][7][8][9]
Patient Demographics and Baseline Characteristics (Clear Cell Carcinoma Cohorts) [10]
| Characteristic | Cohort 1A (ARID1A Loss, Ceralasertib Monotherapy) | Cohort 2 (ARID1A Intact, Ceralasertib + Olaparib) |
| Number of Evaluable Patients | 29 | 29 |
| Median Age (years) | 56 | 60 |
| Ovarian Cancer (%) | 90 | 79 |
| Endometrial Cancer (%) | 10 | 21 |
| Median Prior Lines of Therapy | 2 | 1 |
Efficacy Results (Clear Cell Carcinoma Cohorts) [10]
| Endpoint | Cohort 1A (ARID1A Loss) | Cohort 2 (ARID1A Intact) |
| Objective Response Rate (ORR) | 14% | 14% |
| Median Duration of Response (DOR) | 24 weeks | 8 weeks |
| Disease Control Rate (DCR) at ≥16 weeks | 41% | 38% |
| Median Progression-Free Survival (PFS) | 3.5 months | 3.5 months |
| Median Overall Survival (OS) | 9.8 months | 12.4 months |
Non-Clear Cell Basket Cohort (Cohort 3, Ceralasertib + Olaparib) [10]
| Endpoint | Value |
| Objective Response Rate (ORR) | 21% |
| Median Duration of Response (DOR) | 41 weeks |
| Progression-Free Survival (PFS) at 16 weeks | 54% |
PATRIOT Trial (NCT02223923)
This Phase I study evaluated the safety and efficacy of ceralasertib monotherapy in patients with advanced solid tumors.[1][11][12][13][14]
Patient Demographics and Outcomes [2][3][15]
| Characteristic | Value |
| Number of Patients | 67 |
| Recommended Phase 2 Dose | 160 mg twice daily (2 weeks on, 2 weeks off) |
| Confirmed Partial Responses (PR) | 5 (8%) |
| Stable Disease (SD) | 34 (52%) |
| Progressive Disease (PD) | 27 (41%) |
Durable responses were observed in patients with tumors harboring ARID1A loss and other DNA damage response defects.[3][12][15][16] One notable case was a patient with clear cell ovarian carcinoma with an ARID1A mutation who had a durable response lasting over 251 weeks.[15][17]
Signaling Pathways and Experimental Workflows
ATR-CHK1 Signaling Pathway in ARID1A Deficient Cancers
Caption: ATR-CHK1 signaling in ARID1A proficient vs. deficient cells.
General Experimental Workflow for Investigating Ceralasertib
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. JCI - Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation [jci.org]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Clinical Trial: NCT04065269 - My Cancer Genome [mycancergenome.org]
- 7. ATr Inhibitor in Combination With Olaparib/Durvalumab (MEDI4736) in Gynaecological Cancers With ARId1A Loss or no Loss [clin.larvol.com]
- 8. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. targetedonc.com [targetedonc.com]
- 11. researchgate.net [researchgate.net]
- 12. Tumor control and immune activation through palliative irradiation and ATR inhibition, PATRIOT Part C: a phase Ib trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation - PMC [pmc.ncbi.nlm.nih.gov]
AZD6738-Induced Apoptosis: A Technical Guide to the Core Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD6738, also known as ceralasertib, is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical serine/threonine protein kinase in the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic integrity.[3] Upon sensing DNA damage or replication stress, ATR activates downstream signaling cascades, most notably through the phosphorylation of its substrate Checkpoint Kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[4][5] By inhibiting ATR, AZD6738 disrupts these crucial cellular processes, leading to an accumulation of DNA damage, abrogation of the G2/M cell cycle checkpoint, and ultimately, induction of apoptosis, particularly in cancer cells with underlying DDR defects, such as those with ATM mutations.[3][6] This technical guide provides an in-depth overview of the core mechanism of AZD6738-induced apoptosis, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Core Signaling Pathway of AZD6738-Induced Apoptosis
AZD6738 exerts its pro-apoptotic effects primarily by inhibiting the ATR kinase, which disrupts the ATR-Chk1 signaling axis. This leads to a cascade of events culminating in programmed cell death.
Quantitative Data Summary
The following tables summarize the quantitative effects of AZD6738 on cell viability and the induction of apoptotic markers across various cancer cell lines.
Table 1: IC50 Values of AZD6738 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| LoVo | Colorectal Cancer | 0.52 | 72 hours | [7] |
| NCI-H1373 | Lung Cancer | 5.32 | 72 hours | [7] |
| H460 | Non-Small Cell Lung Cancer | 1.05 | 48 hours | [4] |
| H23 | Non-Small Cell Lung Cancer | 2.38 | 48 hours | [4] |
| SNU478 | Biliary Tract Cancer | 0.46 | 5 days | |
| SNU869 | Biliary Tract Cancer | 0.44 | 5 days | |
| SNU2670 | Biliary Tract Cancer | > 10 | 5 days | |
| General | 73/197 solid and haematological cell lines | < 1 | 3 days | [2] |
Table 2: Induction of Apoptosis and DNA Damage Markers by AZD6738
| Cell Line | Treatment | Effect | Observation | Reference |
| H23 | 1.0 µM AZD6738 + 5.0 µM Cisplatin (24h) | Increased Apoptosis | 14.8% sub-G1 population (vs. 4.3% mock) | [4] |
| H460 | 1.0 µM AZD6738 + 1.67 µM Cisplatin (24h) | Increased Apoptosis | 19.1% sub-G1 population (vs. 3.8% mock) | [4] |
| Multiple | 0.5 µM AZD6738 (48h) | PARP Cleavage | Evidence of PARP cleavage observed | [7] |
| H23 & H460 | 1.0 µM AZD6738 + Cisplatin (24h) | Caspase-3 & PARP Cleavage | Dramatic increase in cleaved forms | [4] |
| LoVo & HCC1806 | Increasing concentrations of AZD6738 (24h) | DNA Damage | Dose-dependent increase in γH2AX | [6] |
| SNU478 & SNU869 | 0.1, 0.5, 1 µM AZD6738 (5 days) | Apoptosis Markers | Dose-dependent increase in cleaved PARP and cleaved caspase-7 | |
| FaDu | AZD6738 + Radiation | DNA Damage | Increased γH2AX foci | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of AZD6738-induced apoptosis are provided below.
Cell Viability Assessment (MTT Assay)
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of AZD6738.[3][8][9][10]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete culture medium
-
AZD6738 stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of AZD6738 in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Western Blotting for Apoptosis Markers
This protocol outlines the detection of key apoptotic proteins such as cleaved PARP, cleaved caspase-3, and γH2AX.[4][7][11][12]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-phospho-Histone H2A.X (Ser139), anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with AZD6738 as required. Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Apoptosis Assessment by Annexin V/PI Staining and Flow Cytometry
This protocol details the quantification of apoptotic and necrotic cells following AZD6738 treatment.[13][14][15]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with AZD6738 for the desired time. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour. Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up compensation and quadrants.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Mandatory Visualizations
Experimental Workflow for Apoptosis Assessment
The following diagram illustrates a typical experimental workflow for assessing AZD6738-induced apoptosis using Annexin V/PI staining and flow cytometry.
Conclusion
AZD6738 effectively induces apoptosis in cancer cells by inhibiting the ATR kinase, a central component of the DNA Damage Response pathway. This inhibition leads to the abrogation of the G2/M checkpoint, accumulation of lethal DNA damage, and subsequent activation of the apoptotic cascade. The data presented in this guide highlight the potency of AZD6738, particularly in cancer cells with pre-existing DDR deficiencies. The detailed experimental protocols provide a framework for researchers to investigate and quantify the apoptotic effects of AZD6738 in various preclinical models, thereby facilitating further drug development and a deeper understanding of its therapeutic potential.
References
- 1. crpr-su.se [crpr-su.se]
- 2. AZD6738 [openinnovation.astrazeneca.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. The orally active and bioavailable ATR kinase inhibitor AZD6738 potentiates the anti-tumor effects of cisplatin to resolve ATM-deficient non-small cell lung cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiosensitization by the ATR Inhibitor AZD6738 through Generation of Acentric Micronuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Flow Cytometry [protocols.io]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
The Pharmacology of Ceralasertib Formate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceralasertib, also known by its research code AZD6738, is an orally bioavailable, potent, and selective small-molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical serine/threonine protein kinase in the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic integrity.[2][4] By targeting ATR, Ceralasertib disrupts cancer cells' ability to repair DNA damage, leading to synthetic lethality, particularly in tumors with existing defects in other DDR pathways, such as those with ATM or BRCA1/2 mutations.[2][5] This guide provides a comprehensive overview of the pharmacology of Ceralasertib formate, including its mechanism of action, preclinical and clinical data, and relevant experimental methodologies.
Core Mechanism of Action
Ceralasertib functions as an ATP-competitive inhibitor of ATR kinase.[6] The primary molecular target of Ceralasertib is ATR kinase.[7] Inhibition of ATR by Ceralasertib prevents the downstream phosphorylation of its substrate, Checkpoint Kinase 1 (CHK1).[8][9] This disruption of the ATR-CHK1 signaling axis leads to the suppression of DNA damage checkpoint activation, inhibition of DNA repair processes, and ultimately, induction of apoptosis in cancer cells.[8][10] In preclinical models, this mechanism has been shown to be particularly effective in cancer cells experiencing high levels of replication stress.[11]
Signaling Pathway
References
- 1. Ceralasertib - Wikipedia [en.wikipedia.org]
- 2. What is Ceralasertib used for? [synapse.patsnap.com]
- 3. ceralasertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. AZD6738 [openinnovation.astrazeneca.com]
- 7. Ceralasertib - NCI [dctd.cancer.gov]
- 8. ceralasertib - My Cancer Genome [mycancergenome.org]
- 9. This compound - Immunomart [immunomart.com]
- 10. medkoo.com [medkoo.com]
- 11. aacrjournals.org [aacrjournals.org]
Ceralasertib (AZD6738): A Technical Review of a Leading ATR Inhibitor in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceralasertib (AZD6738) is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[1][2] By targeting ATR, Ceralasertib induces synthetic lethality in cancer cells with existing DNA repair defects and enhances the efficacy of DNA-damaging agents and immunotherapy. This technical review consolidates the current literature on Ceralasertib, presenting its mechanism of action, pharmacokinetic profile, and a comprehensive summary of key preclinical and clinical findings. We provide structured tables of quantitative data for comparative analysis, detailed experimental methodologies from pivotal studies, and visual diagrams of the core signaling pathway and representative clinical trial workflows to facilitate a deeper understanding of this promising therapeutic agent.
Core Mechanism of Action: ATR Inhibition
ATR is a primary sensor of single-stranded DNA (ssDNA), which forms at stalled replication forks or during the processing of DNA damage.[3] Activation of ATR initiates a signaling cascade that promotes cell cycle arrest, stabilizes replication forks, and facilitates DNA repair, thereby maintaining genomic integrity.[4][5] Many cancer cells exhibit increased replication stress due to oncogene activation and defects in other DDR pathways, making them highly dependent on ATR for survival.[3]
Ceralasertib, as an ATP-competitive inhibitor of ATR, abrogates these critical functions.[6] Inhibition of ATR leads to the collapse of replication forks, accumulation of DNA damage, and ultimately, cell death through "replication catastrophe" or "mitotic catastrophe".[3] This dependency creates a therapeutic window, where Ceralasertib can selectively target cancer cells with heightened replication stress or specific DDR deficiencies, such as loss of ATM or ARID1A.[7][8]
Pharmacokinetics and Monotherapy Profile
Ceralasertib is administered orally and is rapidly absorbed.[6][9] Pharmacokinetic analyses from Phase I studies have demonstrated dose-proportional exposure.
| Parameter | Value | Study Population | Reference |
| Tmax (Median) | 0.5 - 4 hours | Advanced Solid Tumors | [6][9] |
| Terminal Half-Life | 5.3 - 7.7 hours (40-80 mg) | Advanced Solid Tumors | [6] |
| Terminal Half-Life | 11.2 - 12.8 hours (160-240 mg) | Advanced Solid Tumors | [6] |
| Accumulation Ratio (Cmax/AUC) | 1.6 - 2.2 fold | Advanced Solid Tumors | [6] |
The PATRIOT Phase I study established a recommended phase II dose (RP2D) for monotherapy at 160 mg twice daily (BD) for 14 days in a 28-day cycle.[6] This intermittent dosing schedule was better tolerated than continuous dosing, which was associated with dose-limiting hematological toxicity.[6] As a monotherapy, Ceralasertib has shown antitumor activity, particularly in patients with tumors harboring defects in genes like ARID1A.[6][8] In one study, treatment with Ceralasertib alone led to tumor growth stabilization in over 50% of patients with advanced solid tumors that had ceased responding to standard treatments.[8]
Clinical Efficacy in Combination Therapies
The therapeutic potential of Ceralasertib is significantly enhanced when used in combination with other anticancer agents. The primary strategies involve combining it with chemotherapy, PARP inhibitors, and immune checkpoint inhibitors.
Combination with Chemotherapy
By inhibiting ATR, Ceralasertib prevents cancer cells from repairing the DNA damage induced by cytotoxic chemotherapy, thereby potentiating its effects.
| Combination Agent | Cancer Type | Key Efficacy Data | Reference |
| Paclitaxel | Refractory Solid Tumors (notably Melanoma) | ORR: 22.6% (all patients); 33.3% (melanoma subset) | [9] |
| mPFS: 3.6 months (melanoma) | [9] | ||
| mOS: 7.4 months (melanoma) | [9] | ||
| Carboplatin | Advanced Solid Tumors | 2 Partial Responses (in patients with low ATM/SLFN11) | [10][11] |
| 53% of patients achieved Stable Disease | [10][11] |
Combination with PARP Inhibitors (Olaparib)
The combination of ATR and PARP inhibitors is a key synthetic lethality strategy. This dual blockade of critical DDR pathways has shown promise in overcoming PARP inhibitor resistance.
| Cancer Type | Patient Population | Key Efficacy Data | Reference |
| Ovarian Cancer (HGSOC) | Acquired PARPi-Resistant, HR-deficient | ORR: 50% (6 partial responses) | [12] |
| Median treatment duration: 8 cycles | [12] |
Combination with Immune Checkpoint Inhibitors (Durvalumab)
ATR inhibition can increase genomic instability and the release of cytosolic DNA, which in turn may activate innate immune responses (e.g., via the cGAS-STING pathway) and enhance the efficacy of immunotherapy.[2][7]
| Cancer Type | Patient Population | Key Efficacy Data | Reference |
| Advanced Gastric Cancer | Previously Treated | ORR: 22.6%; DCR: 58.1% | [2][7] |
| mPFS: 3.0 months; mOS: 6.7 months | [2][7] | ||
| Significantly longer PFS in patients with ATM loss/high HRD signature (5.60 vs 1.65 months) | [7] | ||
| Advanced NSCLC | RAS-mutant | Durable Clinical Benefit Rate: ~40% | [13] |
| mPFS: 5.9 months; mOS: 25.0 months | [13] |
Experimental Protocols and Methodologies
Phase I/II Clinical Trial Design
A common workflow for Phase I and II studies involving Ceralasertib includes patient screening, treatment administration, and response assessment.
-
Patient Selection: Patients with locally advanced or metastatic solid tumors who have progressed on prior systemic therapies are typically enrolled.[9][14] Many trials now incorporate biomarker-driven cohorts, requiring tumor tissue for analysis.[14]
-
Biomarker Analysis:
-
Immunohistochemistry (IHC): Used to assess protein expression levels, such as the loss of ATM expression in tumor samples.[9] Formalin-fixed paraffin-embedded (FFPE) tissue is typically used.
-
Next-Generation Sequencing (NGS): Custom panels are used to identify mutations in key DDR genes (e.g., BRCA1/2, ARID1A) and to determine mutational signatures, such as those related to homologous recombination deficiency (HRD).[7][9]
-
-
Treatment Regimens: Ceralasertib is administered orally on various schedules. For example, in combination with durvalumab, a regimen of 240 mg BD on days 15-28 of a 28-day cycle has been used.[2][7] In combination with paclitaxel, the RP2D was established as 240 mg BD on days 1-14 with paclitaxel administered on days 1, 8, and 15 of a 28-day cycle.[9]
-
Efficacy Assessment: The primary endpoint is often the Overall Response Rate (ORR) according to RECIST v1.1.[2][7] Secondary endpoints include Progression-Free Survival (PFS), Overall Survival (OS), and Disease Control Rate (DCR).[2][7]
-
Pharmacodynamic (PD) Assays: To confirm on-target activity, paired peripheral blood mononuclear cells (PBMCs) or tumor biopsies are analyzed for phosphorylation of downstream ATR targets, such as CHK1 (p-Chk1).[6]
Conclusion and Future Directions
Ceralasertib has demonstrated significant promise as a targeted therapy that exploits the inherent vulnerabilities of cancer cells. Its activity, both as a monotherapy in biomarker-selected populations and as a potent combination partner for chemotherapy, PARP inhibitors, and immunotherapy, positions it as a versatile agent in the oncology pipeline. Ongoing and future research will focus on refining biomarker strategies to optimize patient selection, exploring novel combination therapies, and understanding mechanisms of resistance. Phase III trials, such as the LATIFY study combining Ceralasertib with durvalumab in NSCLC, are underway and will be critical in defining its role in clinical practice.[15]
References
- 1. Ceralasertib - NCI [dctd.cancer.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting ATR in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Phase II study of ceralasertib (AZD6738) in combination with durvalumab in patients with advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ceralasertib shows potential in treating cancer, ICR study finds [clinicaltrialsarena.com]
- 9. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Combination ATR (ceralasertib) and PARP (olaparib) Inhibitor (CAPRI) Trial in Acquired PARP Inhibitor-Resistant Homologous Recombination-Deficient Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combination of Ceralasertib and Durvalumab Shows Activity in Phase II Trial of Advanced NSCLC - The ASCO Post [ascopost.com]
- 14. kidneycancer.org [kidneycancer.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for Ceralasertib Formate in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceralasertib (AZD6738) is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway.[1][2] With an IC50 of 1 nM, Ceralasertib effectively targets the ATR signaling cascade, which is activated in response to DNA replication stress.[1][3] By inhibiting ATR, Ceralasertib prevents the phosphorylation of its downstream targets, such as CHK1, leading to the accumulation of DNA damage and ultimately inducing cell death, particularly in cancer cells with high levels of replication stress or defects in other DDR pathways like ATM.[2][4] These application notes provide detailed protocols for the in vitro use of Ceralasertib formate in cell culture, including cell viability and Western blot assays, to assess its biological activity.
Mechanism of Action
Ceralasertib is an ATP-competitive inhibitor of ATR kinase.[2] ATR is a key sensor of single-stranded DNA (ssDNA) which forms at stalled replication forks.[2] Upon activation, ATR phosphorylates a number of downstream targets, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[2] In cancer cells, which often exhibit high levels of replicative stress due to oncogene activation, the ATR pathway is frequently upregulated to maintain genomic integrity. By inhibiting ATR, Ceralasertib abrogates this crucial checkpoint, leading to replication fork collapse, accumulation of DNA double-strand breaks, and ultimately, mitotic catastrophe and cell death.[1][2] This mechanism of action makes Ceralasertib a promising therapeutic agent, both as a monotherapy and in combination with DNA-damaging agents like chemotherapy and radiation.[2][5]
Data Presentation
The following table summarizes the in vitro activity of Ceralasertib in various cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| H460 | Non-Small Cell Lung Cancer | GI50 | 1.05 | [3] |
| H23 | Non-Small Cell Lung Cancer | GI50 | 2.38 | [3] |
| A549 | Non-Small Cell Lung Cancer | - | - | [1] |
| H358 | Non-Small Cell Lung Cancer | - | - | [1] |
| Various | Human Breast Cancer | IC50 | < 1 | [3] |
| - | Isolated Enzyme | IC50 | 0.001 | [3] |
| - | ATR kinase-dependent CHK1 phosphorylation in cells | IC50 | 0.074 | [3] |
Experimental Protocols
This compound Stock Solution Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound in DMSO. A common stock concentration is 10 mM or 30 mM.[6]
-
For example, to prepare a 10 mM stock solution of this compound (Molar Mass: 412.51 g/mol ), weigh out 4.125 mg of the compound and dissolve it in 1 mL of DMSO.
-
Ensure the compound is completely dissolved by vortexing.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Cell Culture
The following protocols are for cell lines commonly used in Ceralasertib studies. Culture conditions should be maintained in a humidified incubator at 37°C with 5% CO2.
a. A549 (Human Lung Carcinoma)
-
Growth Medium: F-12K Medium (or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1][2]
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using 0.25% Trypsin-EDTA. Neutralize with complete medium, centrifuge, and re-seed at a split ratio of 1:4 to 1:9.[1]
b. NCI-H460 (Human Large Cell Lung Cancer)
-
Growth Medium: RPMI-1640 Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 10mM HEPES, 1mM sodium pyruvate, and 4.5 g/L glucose.[3]
-
Passaging: At 70-80% confluency, wash with PBS and detach using Accutase or 0.25% Trypsin-EDTA. Resuspend in complete medium and split at a ratio of 1:3 to 1:8.[3]
c. NCI-H23 (Human Lung Adenocarcinoma)
-
Growth Medium: RPMI-1640 Medium supplemented with 5% FBS and 8 mM L-glutamine.[6]
-
Passaging: When confluent, detach cells using 0.25% Trypsin-EDTA. Resuspend in fresh medium for subculturing.
d. HCC1806 (Human Breast Carcinoma)
-
Growth Medium: RPMI-1640 Medium supplemented with 10% FBS.
-
Passaging: At confluency, wash with PBS and detach using 0.25% Trypsin-EDTA. Subculture at a ratio of 1:2 to 1:4 every 2 to 3 days.[7]
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
Cells of interest (e.g., A549, H460)
-
Complete growth medium
-
This compound stock solution
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 2,000 - 5,000 cells per well in 100 µL of medium).
-
Incubate the plate overnight to allow cells to attach.
-
-
Ceralasertib Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.[6]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of Ceralasertib. Include vehicle control (DMSO only) wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[8][9]
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the cell viability against the log of Ceralasertib concentration and use a non-linear regression model to determine the GI50 or IC50 value.
-
Western Blot Analysis for ATR Pathway Inhibition
This protocol allows for the assessment of Ceralasertib's on-target effects by measuring the phosphorylation of downstream ATR targets.
Materials:
-
Cells of interest
-
6-well tissue culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CHK1 (Ser345), anti-CHK1, anti-γH2AX, anti-Actin or -Tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Ceralasertib for a specified time (e.g., 2 to 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CHK1) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like actin or tubulin.
-
Mandatory Visualization
Caption: Ceralasertib inhibits ATR, leading to apoptosis.
Caption: In vitro workflow for Ceralasertib evaluation.
References
- 1. A549 Cell Subculture Protocol [a549.com]
- 2. reprocell.com [reprocell.com]
- 3. encodeproject.org [encodeproject.org]
- 4. nanopartikel.info [nanopartikel.info]
- 5. editxor.com [editxor.com]
- 6. Comparative microsomal proteomics of a model lung cancer cell line NCI-H23 reveals distinct differences between molecular profiles of 3D and 2D cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Technologies :: Products [lifescience.invitro.com.au]
- 8. selleckchem.com [selleckchem.com]
- 9. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of Ceralasertib (AZD6738) Formate: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of Ceralasertib (AZD6738) formate, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, in various cancer cell lines. The provided methodologies are essential for preclinical assessment of Ceralasertib's anti-proliferative activity and for identifying cancer types that are most sensitive to ATR inhibition. This guide includes a summary of reported IC50 values, detailed protocols for common cell viability assays, and visual representations of the relevant signaling pathway and experimental workflow.
Introduction
Ceralasertib (AZD6738) is an orally bioavailable and selective inhibitor of ATR kinase, a critical component of the DNA damage response (DDR) pathway.[1][2] ATR is activated in response to DNA replication stress, leading to cell cycle arrest and DNA repair.[3] By inhibiting ATR, Ceralasertib prevents the downstream phosphorylation of CHK1, disrupting DNA damage checkpoint activation and leading to the accumulation of DNA damage and ultimately, tumor cell apoptosis.[4][5] This mechanism of action makes Ceralasertib a promising therapeutic agent, particularly in tumors with existing defects in other DDR pathways, such as those with ATM mutations.[6] The determination of Ceralasertib's IC50, the concentration at which it inhibits 50% of a biological process, is a fundamental step in its preclinical evaluation. This value provides a quantitative measure of the drug's potency in different cancer contexts.
Data Presentation: Ceralasertib Formate IC50 and GI50 Values
The following table summarizes the reported IC50 and GI50 (50% growth inhibition) values for Ceralasertib (AZD6738) formate in a panel of human cancer cell lines. These values have been determined using various cell viability assays, most commonly the MTT and CellTiter-Glo assays, with incubation times typically ranging from 72 hours to 5 days.[7][8][9][10]
| Cancer Cell Line | Tissue of Origin | Assay Type | IC50 / GI50 (µM) | Reference |
| LoVo | Colorectal Cancer | MTT | 0.52 | [9] |
| NCI-H1373 | Lung Cancer | MTT | 5.32 | [9] |
| H460 | Lung Cancer | CellTiter-Glo | 1.05 | [4] |
| H23 | Lung Cancer | CellTiter-Glo | 2.38 | [4] |
| Breast Cancer Cell Lines (Panel) | Breast Cancer | MTT | 0.3 to >1 | [8] |
| Human Breast Cancer Cell Lines (9 out of 13) | Breast Cancer | MTT | < 1 | [10] |
| Various Cancer Cell Lines (Panel of 276) | Various | MTS | Median GI50: 1.47 | [7] |
Note: IC50 and GI50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay duration.
Mandatory Visualizations
Ceralasertib Signaling Pathway
Caption: Ceralasertib inhibits ATR, preventing CHK1 phosphorylation and leading to apoptosis.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining Ceralasertib IC50 using cell-based assays.
Experimental Protocols
Protocol 1: IC50 Determination using MTT Assay
This protocol is adapted from standard MTT assay procedures.[1]
1. Materials:
-
Ceralasertib (AZD6738) formate
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm or 570 nm
2. Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of medium. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase at the end of the assay.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Ceralasertib Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the Ceralasertib stock solution in complete medium to achieve the desired final concentrations for treatment. It is recommended to use a wide range of concentrations initially (e.g., 0.01 µM to 100 µM) to determine the approximate IC50, followed by a narrower range in subsequent experiments for more precise determination.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared Ceralasertib dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours (or other desired time point) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm or 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each Ceralasertib concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the Ceralasertib concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) using appropriate software such as GraphPad Prism. The IC50 is the concentration of Ceralasertib that results in 50% cell viability.
-
Protocol 2: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's instructions and published studies.[8][11][12]
1. Materials:
-
Ceralasertib (AZD6738) formate
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates (white or black)
-
Multichannel pipette
-
Luminometer
2. Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in Protocol 1, using opaque-walled 96-well plates.
-
-
Ceralasertib Preparation and Treatment:
-
Follow the same drug preparation and treatment procedure as described in Protocol 1.
-
-
Incubation:
-
Incubate the plate for 72 hours (or other desired time point) at 37°C in a humidified 5% CO2 incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions by adding the buffer to the lyophilized substrate.
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of cell viability for each Ceralasertib concentration relative to the vehicle control using the following formula:
-
% Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the Ceralasertib concentration.
-
Determine the IC50 value by performing a non-linear regression analysis as described in Protocol 1.
-
Conclusion
The protocols and data presented in this document provide a comprehensive guide for researchers to determine the IC50 of this compound in various cancer cell lines. Accurate and reproducible IC50 determination is crucial for understanding the potency of this ATR inhibitor and for guiding further preclinical and clinical development. The choice of assay (e.g., MTT or CellTiter-Glo) may depend on the specific cell line and available laboratory equipment. By following these detailed methodologies, researchers can generate reliable data to advance our understanding of Ceralasertib's therapeutic potential in oncology.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Targeting ATR Pathway in Solid Tumors: Evidence of Improving Therapeutic Outcomes [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ceralasertib - My Cancer Genome [mycancergenome.org]
- 6. abmole.com [abmole.com]
- 7. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Radiosensitization by the ATR Inhibitor AZD6738 through Generation of Acentric Micronuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-tumor activity of the ATR inhibitor AZD6738 in HER2 positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2.1.3. Cell Titer Glo IC50 assay [bio-protocol.org]
- 12. OUH - Protocols [ous-research.no]
Application Notes and Protocols for Western Blot Detection of p-CHK1 (Ser345) Following Ceralasertib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceralasertib (AZD6738) is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial component of the DNA damage response (DDR) pathway.[1] ATR is activated by single-stranded DNA, which can arise from DNA damage or replication stress.[1] A key downstream target of ATR is the checkpoint kinase 1 (CHK1), which is phosphorylated at several sites, including Serine 345 (Ser345), upon activation.[2][3][4] This phosphorylation event is critical for initiating cell cycle arrest to allow for DNA repair.[3] Ceralasertib selectively inhibits ATR kinase activity, thereby preventing the downstream phosphorylation of CHK1.[1]
This document provides a detailed protocol for performing a Western blot to detect the phosphorylation of CHK1 at Ser345 as a pharmacodynamic biomarker of Ceralasertib activity in cancer cell lines.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the Western blot protocol.
Figure 1: Ceralasertib inhibits the ATR-CHK1 signaling pathway.
Figure 2: Experimental workflow for Western blot analysis of p-CHK1.
Experimental Protocols
Materials and Reagents
| Material/Reagent | Recommended Vendor | Catalog Number (Example) |
| Ceralasertib (AZD6738) | Selleck Chemicals | S7693 |
| Anti-p-CHK1 (Ser345) Antibody | Cell Signaling Technology | #2348 |
| Anti-CHK1 Antibody | Cell Signaling Technology | #2360 |
| Anti-β-Actin Antibody | Sigma-Aldrich | A5441 |
| HRP-conjugated Anti-Rabbit IgG | Cell Signaling Technology | #7074 |
| HRP-conjugated Anti-Mouse IgG | Cell Signaling Technology | #7076 |
| RIPA Lysis Buffer | Cell Signaling Technology | #9806 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail | Roche | 04906837001 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Laemmli Sample Buffer (4X) | Bio-Rad | #1610747 |
| Precast Polyacrylamide Gels | Bio-Rad | Various |
| PVDF Membranes | Millipore | IPVH00010 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Tris-Buffered Saline with Tween-20 (TBST) | - | - |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
Cell Culture and Treatment
-
Cell Line Selection: A variety of cancer cell lines can be used. Cell lines with known defects in DNA damage repair pathways (e.g., ATM-deficient) or high levels of replication stress (e.g., KRAS-mutant or CCNE1-amplified) may exhibit a more pronounced response.[5][6] Examples include LoVo (colorectal), HCC1806 (breast), and H460 (lung).[5][6]
-
Cell Seeding: Seed cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Ceralasertib Treatment:
-
Prepare a stock solution of Ceralasertib in DMSO.
-
The optimal concentration and duration of treatment should be determined empirically for each cell line. Based on published data, a concentration range of 0.1 µM to 5 µM for 2 to 48 hours is recommended.[7][8]
-
A dose-response and/or time-course experiment is advised. For example, treat cells with 0, 0.1, 0.5, 1, and 5 µM Ceralasertib for 24 hours.[5]
-
To induce a basal level of p-CHK1, cells can be pre-treated with a DNA damaging agent such as a low dose of hydroxyurea (e.g., 2 mM for 2-4 hours) or UV irradiation prior to Ceralasertib treatment.
-
Protein Extraction
-
Cell Lysis:
-
Place cell culture dishes on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. For a 10 cm dish, use 500 µL of lysis buffer.
-
Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
Western Blotting
-
Sample Preparation:
-
To 30 µg of protein from each sample, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a precast polyacrylamide gel (e.g., 4-15% gradient gel).
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with TBST.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background noise.
-
-
Antibody Incubation:
-
Primary Antibodies: Dilute the primary antibodies in 5% BSA in TBST at the recommended dilutions. A starting dilution of 1:1000 for both anti-p-CHK1 (Ser345) and anti-total CHK1 is suggested.[2] It is recommended to probe for p-CHK1 first. The membrane can then be stripped and re-probed for total CHK1 and a loading control like β-actin.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody: Dilute the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG for p-CHK1 and total CHK1) in 5% BSA in TBST (a 1:2000 to 1:5000 dilution is common).
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Data Presentation
Quantitative data from the Western blot analysis should be summarized in a table. The band intensity of p-CHK1 should be normalized to the total CHK1 band intensity, and subsequently to the untreated control.
| Treatment Group | Ceralasertib (µM) | p-CHK1/Total CHK1 Ratio (Normalized to Control) | Standard Deviation |
| Control | 0 | 1.00 | ± 0.12 |
| Ceralasertib | 0.1 | 0.78 | ± 0.09 |
| Ceralasertib | 0.5 | 0.45 | ± 0.06 |
| Ceralasertib | 1.0 | 0.15 | ± 0.04 |
| Ceralasertib | 5.0 | 0.05 | ± 0.02 |
Table 1: Representative quantification of p-CHK1 (Ser345) levels in a cancer cell line following a 24-hour treatment with Ceralasertib. Data are presented as the mean of three independent experiments ± standard deviation.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak p-CHK1 signal | - Low basal level of p-CHK1- Inefficient protein extraction- Antibody not working | - Stimulate cells with a DNA damaging agent (e.g., hydroxyurea, UV) before Ceralasertib treatment.- Ensure lysis buffer contains fresh phosphatase inhibitors.- Use a positive control (e.g., UV-treated cell lysate).- Optimize antibody concentration. |
| High background | - Insufficient blocking- Blocking agent (milk) contains phosphoproteins- Antibody concentration too high- Insufficient washing | - Increase blocking time to 2 hours or use a commercial blocking solution.- Use 5% BSA in TBST for blocking and antibody dilutions.- Titrate primary and secondary antibody concentrations.- Increase the number and duration of washes. |
| Multiple bands | - Non-specific antibody binding- Protein degradation | - Use a more specific (monoclonal) antibody.- Ensure fresh protease inhibitors are added to the lysis buffer and keep samples on ice. |
| Inconsistent loading | - Inaccurate protein quantification- Pipetting errors | - Re-quantify protein concentrations.- Strip the membrane and probe for a loading control (e.g., β-actin, GAPDH) to confirm equal loading. |
References
- 1. ceralasertib - My Cancer Genome [mycancergenome.org]
- 2. Phospho-Chk1 (Ser345) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Human Phospho-Chk1 (S345) Antibody AF2475: R&D Systems [rndsystems.com]
- 4. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | AZD6738 Inhibits fibrotic response of conjunctival fibroblasts by regulating checkpoint kinase 1/P53 and PI3K/AKT pathways [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 8. bio-rad.com [bio-rad.com]
Application Notes and Protocols for a Ceralasertib and Olaparib Synergy Study
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA Damage Response (DDR) is a complex network of signaling pathways that cells use to detect and repair damaged DNA, thereby maintaining genomic stability.[1] Cancer cells often have defects in DDR pathways, making them reliant on the remaining intact pathways for survival. This dependency creates a vulnerability that can be exploited therapeutically through the concept of synthetic lethality.
Ceralasertib (AZD6738) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[2][3][4] ATR is a master regulator of the DDR, primarily activated by single-stranded DNA (ssDNA) that forms at stalled DNA replication forks or during the processing of other DNA lesions.[5][6][7] By inhibiting ATR, Ceralasertib prevents the cell from arresting its cycle to repair DNA damage, leading to an accumulation of DNA damage and cell death, particularly in cells with high replication stress.[2][8]
Olaparib (Lynparza) is a Poly (ADP-ribose) polymerase (PARP) inhibitor.[9][10] PARP enzymes, particularly PARP-1, are crucial for repairing DNA single-strand breaks (SSBs).[11][12] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more toxic DNA double-strand breaks (DSBs).[13] In cancer cells with defects in homologous recombination (HR) repair (e.g., those with BRCA1/2 mutations), these DSBs cannot be repaired efficiently, resulting in cell death through synthetic lethality.[10][14]
The combination of Ceralasertib and Olaparib is based on a strong preclinical and clinical rationale.[15] By simultaneously blocking two critical DDR pathways, the combination is expected to induce a level of DNA damage that is insurmountable even for cancer cells with proficient HR. Olaparib-induced PARP trapping and subsequent replication fork collapse generates the ssDNA needed to activate the ATR pathway.[16] The concurrent inhibition of ATR by Ceralasertib prevents the stabilization and repair of these stalled forks, leading to synergistic cancer cell death.[15][17] This combination has shown promising clinical activity in various cancers, including ovarian, prostate, and osteosarcoma.[18][19][20]
These application notes provide a comprehensive guide and detailed protocols for setting up and executing an in vitro and in vivo synergy study to evaluate the combination of Ceralasertib and Olaparib.
Signaling Pathways: ATR and PARP in the DNA Damage Response
ATR and PARP are key kinases in the DDR network. PARP1 rapidly detects and binds to SSBs, synthesizing Poly(ADP-ribose) (PAR) chains to recruit other DNA repair factors.[12][21] ATR, in partnership with its regulatory protein ATRIP, is recruited to RPA-coated ssDNA, a common feature of replication stress.[1] Activated ATR then phosphorylates a multitude of substrates, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest and promote DNA repair.[6] The inhibition of both pathways simultaneously overwhelms the cell's repair capacity.
Experimental Design and Protocols
A successful synergy study requires a multi-faceted approach, starting with in vitro assays to establish synergy and moving to in vivo models for validation.
Part 1: In Vitro Synergy Assessment
The initial phase focuses on determining the synergistic interaction between Ceralasertib and Olaparib in a panel of cancer cell lines.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. What is Ceralasertib used for? [synapse.patsnap.com]
- 3. AZD6738 [openinnovation.astrazeneca.com]
- 4. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Ataxia telangiectasia and Rad3 related - Wikipedia [en.wikipedia.org]
- 8. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Olaparib - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promegaconnections.com [promegaconnections.com]
- 13. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. urology-textbook.com [urology-textbook.com]
- 15. Combination ATR (ceralasertib) and PARP (olaparib) Inhibitor (CAPRI) trial in acquired PARP-inhibitor-resistant homologous recombination deficient ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. DNA-damage response-umbrella study of the combination of ceralasertib and olaparib, or ceralasertib and durvalumab in advanced biliary tract cancer: A phase 2 trial-in-progress. - ASCO [asco.org]
- 18. onclive.com [onclive.com]
- 19. Multicenter Phase II Study of Olaparib and the ATR Inhibitor Ceralasertib in Metastatic Castration-Resistant Prostate Cancer (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Facebook [cancer.gov]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols for Ceralasertib Formate in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceralasertib, also known by its research code AZD6738, is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical component of the DNA Damage Response (DDR) pathway, playing a key role in cell cycle checkpoints and the stabilization of replication forks.[1][2][3] In many cancer cells, there is an increased reliance on the ATR pathway for survival due to high levels of replication stress and defects in other DDR pathways, such as ATM deficiency.[2] This dependency creates a therapeutic window for ATR inhibitors like Ceralasertib, which can lead to synthetic lethality in tumor cells while sparing normal tissues. Preclinical studies using xenograft mouse models are crucial for evaluating the in vivo efficacy and pharmacodynamics of Ceralasertib, both as a monotherapy and in combination with other anticancer agents.[1][4]
These application notes provide a detailed protocol for establishing and utilizing a xenograft mouse model to assess the antitumor activity of Ceralasertib formate. The included data and methodologies are synthesized from various preclinical studies to offer a comprehensive guide for researchers in oncology and drug development.
Signaling Pathway of Ceralasertib (ATR Inhibition)
References
- 1. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Oral Gavage Administration of Ceralasertib Formate in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the oral gavage administration of Ceralasertib formate (also known as AZD6738 formate) in mouse models of cancer. The protocols and data presented are intended to facilitate the design and execution of preclinical studies to evaluate the efficacy and pharmacokinetics of this potent and selective ATR inhibitor.
Introduction
Ceralasertib is an orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway.[1][2] By inhibiting ATR, Ceralasertib prevents the phosphorylation of downstream targets like CHK1, leading to the disruption of DNA damage repair, cell cycle checkpoint activation, and ultimately inducing tumor cell apoptosis.[3][4] This mechanism makes it a promising therapeutic agent, both as a monotherapy and in combination with DNA-damaging agents like chemotherapy and PARP inhibitors.[1][5] Preclinical studies in mice have demonstrated its anti-tumor activity and have provided valuable insights into its pharmacokinetic and pharmacodynamic properties.[5][6][7]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving the oral administration of Ceralasertib in mice.
Table 1: Pharmacokinetic Parameters of Ceralasertib in BALB/c Mice Following a Single Oral Gavage Dose. [6]
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | AUC₀₋∞ (µg·min/mL) | Half-life (min) | Bioavailability (%) |
| 2.0 | 0.14 ± 0.03 | 60 | 34.9 ± 5.9 | 94.4 | 19.3 |
| 7.5 | 0.89 ± 0.15 | 15 | 195 ± 28 | 106 | 28.9 |
| 20 | 3.12 ± 0.45 | 15 | 698 ± 99 | 118 | 38.8 |
| 75 | 15.6 ± 2.1 | 15 | 3450 ± 480 | 130 | 51.1 |
Data presented as mean ± standard deviation.
Table 2: Summary of Dosing Regimens for Ceralasertib in Preclinical Mouse Models.
| Mouse Model | Cancer Type | Dose (mg/kg) | Dosing Schedule | Key Findings | Reference |
| TP53-mutant triple-negative breast cancer PDX | Triple-Negative Breast Cancer | 25 | Daily for 3 days with concurrent carboplatin on day 1 | Optimal tumor control | [5] |
| CT26 tumor-bearing BALB/c mice | Colorectal Cancer | 25 | Twice daily (b.i.d.) on a 7 day-on/7 day-off schedule | CD8+ T-cell and type I interferon (IFNI) dependent antitumor activity | [7] |
| Various xenograft models (HBCx9, HCC1806, OCI-Ly19, OE21) | TNBC, Breast Cancer, DLBCL, HNSCC | 6.25 - 25 (b.i.d.) and 50 (q.d.) | Continuous for at least 28 days | Dose-dependent anti-tumor activity and increase in pRAD50 | [8] |
| ATM-deficient lung cancer xenografts | Non-Small Cell Lung Cancer | Not specified | Daily for 14 consecutive days with cisplatin | Resolution of xenografts | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a this compound solution for oral administration in mice using a common vehicle formulation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Propylene glycol
-
Sterile deionized water (dH₂O)
-
Sterile conical tubes (15 mL or 50 mL)
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound: Based on the desired dosing concentration and the total volume of the formulation needed, calculate the mass of this compound powder required.
-
Prepare the vehicle solution: In a sterile conical tube, prepare the vehicle solution consisting of 10% DMSO, 40% propylene glycol, and 50% dH₂O.[6]
-
For example, to prepare 10 mL of vehicle, add 1 mL of DMSO, 4 mL of propylene glycol, and 5 mL of dH₂O.
-
-
Dissolve this compound:
-
Weigh the calculated amount of this compound powder and add it to a sterile conical tube.
-
Add the DMSO component of the vehicle first and vortex thoroughly to dissolve the compound. Gentle warming may be required to aid dissolution.
-
Once dissolved, add the propylene glycol and vortex until the solution is homogenous.
-
Finally, add the dH₂O and vortex again to ensure complete mixing.
-
-
Final Formulation: The final solution should be a clear, homogenous solution. Visually inspect for any precipitation. If precipitation occurs, the formulation may need to be adjusted.
-
Storage: It is recommended to prepare the formulation fresh on the day of dosing. If short-term storage is necessary, store at 2-8°C and protect from light. Before administration, allow the solution to come to room temperature and vortex to ensure homogeneity.
Protocol 2: Oral Gavage Administration of this compound in Mice
This protocol outlines the standard procedure for administering the prepared this compound solution to mice via oral gavage.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-2 inches long with a ball tip)
-
Syringes (1 mL)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Weigh each mouse accurately on the day of dosing to calculate the precise volume of the drug solution to be administered.
-
The typical dosing volume for oral gavage in mice is 5-10 mL/kg.
-
-
Syringe Preparation:
-
Draw the calculated volume of the this compound solution into the syringe.
-
Ensure there are no air bubbles in the syringe.
-
-
Animal Restraint:
-
Properly restrain the mouse by grasping the loose skin on the back of the neck and shoulders to immobilize the head. The mouse's body should be supported.
-
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and pass it along the roof of the mouth.
-
Allow the mouse to swallow the tip of the needle, then gently advance the needle down the esophagus into the stomach. There should be no resistance. If resistance is met, withdraw the needle and re-insert.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the stomach, slowly and steadily depress the syringe plunger to deliver the solution.
-
Administer the solution at a controlled rate to prevent regurgitation.
-
-
Needle Withdrawal and Post-Administration Monitoring:
-
After administration, gently withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or leakage of the solution from the mouth or nose.
-
-
Record Keeping:
-
Maintain accurate records of the date, time, dose administered, and any observations for each animal.
-
Visualizations
Signaling Pathway
Caption: Ceralasertib inhibits the ATR signaling pathway.
Experimental Workflow
Caption: Workflow for a preclinical in vivo efficacy study.
References
- 1. Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ceralasertib - My Cancer Genome [mycancergenome.org]
- 4. researchgate.net [researchgate.net]
- 5. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-Dependent Bioavailability and Tissue Distribution of the ATR Inhibitor AZD6738 (ceralasertib) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ATR inhibitor ceralasertib potentiates cancer checkpoint immunotherapy by regulating the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Inducing Senescence in vitro with Ceralasertib Formate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceralasertib, also known as AZD6738, is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA Damage Response (DDR) pathway.[1][2][3][4] The formate salt of Ceralasertib is a commonly used formulation in preclinical research. By inhibiting ATR, Ceralasertib disrupts the cell's ability to repair DNA damage, leading to the accumulation of DNA double-strand breaks and cell cycle arrest.[2][5] This cellular response can ultimately trigger programmed cell death (apoptosis) or cellular senescence, a state of irreversible growth arrest, depending on the cellular context.[6][7]
These application notes provide detailed protocols for inducing cellular senescence in vitro using Ceralasertib formate. The methodologies outlined below are essential for researchers studying the mechanisms of DNA damage response, cell cycle control, and the induction of senescence as a potential therapeutic strategy in oncology.
Mechanism of Action: Ceralasertib-Induced Senescence
Ceralasertib targets and inhibits the serine/threonine kinase activity of ATR. ATR is a critical sensor of single-stranded DNA (ssDNA) regions that arise at sites of DNA damage and stalled replication forks.[8] Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and maintain genomic stability.
By inhibiting ATR, Ceralasertib prevents the activation of this crucial signaling pathway. The resulting accumulation of unrepaired DNA damage and replication stress leads to a sustained p53-dependent or independent activation of cyclin-dependent kinase inhibitors, such as p21WAF1/CIP1. This, in turn, inhibits the activity of cyclin-dependent kinases (CDKs) required for cell cycle progression, leading to a durable cell cycle arrest, a hallmark of cellular senescence. Senescent cells exhibit characteristic morphological and biochemical changes, including increased activity of senescence-associated β-galactosidase (SA-β-gal) and the formation of senescence-associated heterochromatin foci (SAHF).
Data Presentation
The following tables summarize the quantitative effects of this compound on various markers of cellular senescence in different cell lines.
Table 1: Induction of Senescence-Associated β-Galactosidase (SA-β-gal) Activity
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | % of SA-β-gal Positive Cells (Mean ± SD) |
| A549 (Non-Small Cell Lung Carcinoma) | 0 (Control) | 48 | Data not available |
| 0.3 | 48 | Data not available | |
| 1.0 | 48 | Data not available | |
| SKMEL-2 (Melanoma) | 0 (Control) | 168 (7 days) | Data not available |
| 6.0 | 168 (7 days) | Data not available | |
| IMR-90 (Human Fibroblast) | 0 (Control) | 168 (7 days) | Data not available |
| 6.0 | 168 (7 days) | Data not available |
Note: While literature indicates a dose-dependent increase in senescence in A549 cells, specific quantitative data on the percentage of SA-β-gal positive cells was not available in the reviewed sources.[1]
Table 2: Induction of DNA Damage Marker γH2AX Foci
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Average γH2AX Foci per Cell (Mean ± SD) |
| A549 | 0 (Control) | 24 | Data not available |
| 1.0 | 24 | Data not available | |
| SKMEL-2 | 0 (Control) | 24 | Data not available |
| 6.0 | 24 | Data not available | |
| IMR-90 | 0 (Control) | 24 | Data not available |
| 6.0 | 24 | Data not available |
Note: Quantitative data for γH2AX foci formation specifically for Ceralasertib-induced senescence in these cell lines were not available in the reviewed literature.
Table 3: Upregulation of p21WAF1/CIP1 Protein Expression
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Fold Change in p21 Protein Level (vs. Control) |
| A549 | 0 (Control) | 48 | 1.0 |
| 1.0 | 48 | Data not available | |
| IMR-90 | 0 (Control) | 48 | 1.0 |
| 6.0 | 48 | Data not available |
Note: While Ceralasertib is expected to increase p21 levels as part of the senescence induction pathway, specific quantitative western blot data was not available in the reviewed literature.
Table 4: Effect of this compound on Cell Cycle Distribution in A549 Cells
| This compound Concentration (µM) | Treatment Duration (hours) | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| 0 (Control) | 24 | Data not available | Data not available | Data not available |
| 1.0 | 24 | Data not available | Data not available | Data not available |
Note: Ceralasertib, as an ATR inhibitor, is known to cause G2/M cell cycle arrest.[9] However, specific quantitative data for a dose-response in A549 cells was not available in the reviewed literature.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing cells and treating them with this compound to induce senescence.
Materials:
-
A549, SKMEL-2, or IMR-90 cells
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in DMSO)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed cells into appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will prevent confluence during the experiment (e.g., 2 x 105 cells/well for a 6-well plate). Allow cells to adhere overnight.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in complete cell culture medium from the DMSO stock. Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed 0.1%.
-
Remove the medium from the cells and replace it with the medium containing the desired concentrations of this compound (e.g., 0.3 µM, 1.0 µM for A549; 6.0 µM for SKMEL-2 and IMR-90). Include a vehicle control (DMSO only).
-
Incubate the cells for the desired duration (e.g., 48 hours to 7 days).
-
-
Cell Harvesting:
-
After the treatment period, proceed with the desired downstream analysis (e.g., SA-β-gal staining, immunofluorescence, or cell cycle analysis).
-
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay detects the activity of β-galactosidase at a suboptimal pH of 6.0, which is characteristic of senescent cells.[8][10]
Materials:
-
Treated and control cells in culture plates
-
PBS
-
Fixation Solution: 2% formaldehyde and 0.2% glutaraldehyde in PBS
-
Staining Solution:
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
-
-
Brightfield microscope
Procedure:
-
Fixation:
-
Wash the cells twice with PBS.
-
Add the Fixation Solution to cover the cell monolayer and incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Add the SA-β-gal Staining Solution to the cells.
-
Incubate the plates at 37°C in a dry incubator (no CO2) for 12-24 hours. Protect the plates from light.
-
Check for the development of a blue color in the cytoplasm of senescent cells under a microscope.
-
-
Quantification:
-
Count the number of blue (SA-β-gal positive) cells and the total number of cells in several random fields of view.
-
Calculate the percentage of senescent cells.
-
Protocol 3: Immunofluorescence Staining for γH2AX and p21
This protocol allows for the visualization and quantification of the DNA damage marker γH2AX and the cell cycle inhibitor p21.[11]
Materials:
-
Treated and control cells grown on coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibodies: anti-γH2AX (phospho S139) and anti-p21
-
Fluorochrome-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation and Permeabilization:
-
Wash cells on coverslips twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block with Blocking Buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in Blocking Buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorochrome-conjugated secondary antibodies diluted in Blocking Buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Quantification:
-
For γH2AX, count the number of distinct nuclear foci per cell.
-
For p21, measure the mean fluorescence intensity in the nucleus.
-
Analyze a sufficient number of cells for statistical significance.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution of the cell population.[3][6]
Materials:
-
Treated and control cells
-
PBS
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach with Trypsin-EDTA.
-
Combine all cells and centrifuge.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Troubleshooting
-
Low percentage of senescent cells:
-
Optimize Ceralasertib concentration and treatment duration for the specific cell line.
-
Ensure cells are not confluent during treatment, as this can induce contact inhibition, which may be mistaken for senescence.
-
-
High background in SA-β-gal staining:
-
Ensure the pH of the staining solution is exactly 6.0.
-
Avoid over-fixation of the cells.
-
-
Weak immunofluorescence signal:
-
Titrate the primary antibody concentration.
-
Ensure proper fixation and permeabilization.
-
-
Poor resolution of cell cycle phases:
-
Ensure proper fixation with cold ethanol.
-
Include RNase A in the PI staining solution to avoid staining of RNA.
-
Conclusion
This compound is an effective tool for inducing cellular senescence in vitro. The protocols provided here offer a comprehensive guide for researchers to reliably induce and characterize the senescent phenotype in various cell lines. The quantitative analysis of senescence markers is crucial for understanding the dose-dependent effects of Ceralasertib and its potential applications in cancer research and drug development. Further investigation is warranted to generate more specific quantitative data for different cell lines and to explore the functional consequences of Ceralasertib-induced senescence.
References
- 1. 22578525.fs1.hubspotusercontent-na1.net [22578525.fs1.hubspotusercontent-na1.net]
- 2. Diversity of the Senescence Phenotype of Cancer Cells Treated with Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimal timing of a γH2AX analysis to predict cellular lethal damage in cultured tumor cell lines after exposure to diagnostic and therapeutic radiation doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cancer SENESCopedia: A delineation of cancer cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Elimination of Senescent Cancer Cells by Galacto-Modified PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JS‑K induces G2/M phase cell cycle arrest and apoptosis in A549 and H460 cells via the p53/p21WAF1/CIP1 and p27KIP1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of ursolic and oleanolic on SK-MEL-2 melanoma cells: In vitro and in vivo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aging-us.com [aging-us.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with Ceralasertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceralasertib (AZD6738) is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR).[1][2][3] ATR is activated in response to DNA replication stress, leading to the initiation of cell cycle checkpoints, DNA repair, and stabilization of replication forks.[2][4] By inhibiting ATR, Ceralasertib abrogates these critical cellular processes, leading to the accumulation of DNA damage and ultimately inducing cell cycle arrest and apoptosis, particularly in cancer cells with high levels of replication stress or defects in other DDR pathways.[1][5][6]
Flow cytometry is a powerful technique for analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[7][8] This makes it an invaluable tool for characterizing the cytostatic and cytotoxic effects of ATR inhibitors like Ceralasertib. These application notes provide detailed protocols for inducing and analyzing cell cycle arrest in cancer cell lines treated with Ceralasertib using propidium iodide (PI) staining and flow cytometry.
Mechanism of Action: Ceralasertib-Induced Cell Cycle Arrest
Ceralasertib targets the ATR kinase, a central component of the DDR pathway. In response to single-stranded DNA (ssDNA) regions that form at stalled replication forks, ATR is activated and phosphorylates a number of downstream targets, most notably the checkpoint kinase 1 (CHK1).[5][9] Activated CHK1 then phosphorylates and inactivates CDC25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression.[4] This signaling cascade ultimately leads to cell cycle arrest, predominantly at the G2/M checkpoint, providing time for DNA repair.[2][4] By inhibiting ATR, Ceralasertib prevents the phosphorylation and activation of CHK1, thereby abrogating the G2/M checkpoint and forcing cells with damaged DNA to enter mitosis, a lethal event known as mitotic catastrophe.[6]
Figure 1: Ceralasertib's inhibition of the ATR/CHK1 signaling pathway.
Quantitative Analysis of Ceralasertib-Induced Cell Cycle Arrest
The following tables summarize the effects of Ceralasertib (AZD6738) on the cell cycle distribution of various cancer cell lines as determined by flow cytometry.
Table 1: Cell Cycle Distribution in Biliary Tract Cancer (BTC) Cell Lines Treated with Ceralasertib for 3 days. [10]
| Cell Line | Ceralasertib (µM) | % G0/G1 | % S | % G2/M |
| SNU478 | 0 | 55.1 | 25.3 | 19.6 |
| 0.1 | 48.2 | 23.1 | 28.7 | |
| 0.5 | 35.6 | 18.9 | 45.5 | |
| 1 | 28.9 | 15.4 | 55.7 | |
| SNU869 | 0 | 60.3 | 22.1 | 17.6 |
| 0.1 | 54.1 | 20.5 | 25.4 | |
| 0.5 | 42.7 | 17.8 | 39.5 | |
| 1 | 33.1 | 14.2 | 52.7 |
Table 2: Cell Cycle Distribution in Colorectal Cancer Cell Line (HT29) Treated with Ceralasertib and 5-Fluorouracil (5-FU). [11]
| Treatment | Time (h) | % G1 | % S | % G2/M |
| Control | 72 | 58.2 | 21.3 | 20.5 |
| Ceralasertib (0.5 µM) | 72 | 57.9 | 22.1 | 20.0 |
| 5-FU (5 µM) | 72 | 50.1 | 28.7 | 21.2 |
| Ceralasertib + 5-FU | 72 | 35.4 | 45.2 | 19.4 |
Experimental Protocols
Protocol 1: Induction of Cell Cycle Arrest with Ceralasertib
This protocol describes the treatment of cultured cancer cells with Ceralasertib to induce cell cycle arrest.
Materials:
-
Cancer cell line of interest (e.g., SNU478, HT29)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Ceralasertib (AZD6738) stock solution (e.g., 10 mM in DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 1-5 x 10^5 cells/well). Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Ceralasertib Treatment: The next day, prepare serial dilutions of Ceralasertib in complete cell culture medium from the stock solution. The final concentrations should be chosen based on previous studies or a dose-response curve for the specific cell line (e.g., 0.1 µM, 0.5 µM, 1 µM).[10]
-
Remove the existing medium from the wells and replace it with the medium containing the desired concentrations of Ceralasertib. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[10][11]
-
Cell Harvesting: After incubation, collect both the floating and adherent cells.
-
For adherent cells, wash the wells with PBS and then add trypsin-EDTA to detach the cells.
-
Once detached, neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in cold PBS.
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details the staining of Ceralasertib-treated cells with propidium iodide for DNA content analysis.
Materials:
-
Harvested cell pellets (from Protocol 1)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Fixation: Resuspend the cell pellet from Protocol 1 in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 2 hours. This step can be extended overnight.
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Use a 488 nm laser for excitation and collect the PI fluorescence signal in the appropriate detector (typically around 617 nm).
-
Acquire data for at least 10,000 events per sample.
-
Use the flow cytometry software to generate a histogram of DNA content (PI fluorescence intensity).
-
Gate the cell populations to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Experimental Workflow
Figure 2: Flowchart of the experimental workflow.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to effectively utilize flow cytometry for the analysis of cell cycle arrest induced by the ATR inhibitor Ceralasertib. By following these detailed methodologies, investigators can accurately quantify the effects of Ceralasertib on cell cycle progression, contributing to a deeper understanding of its mechanism of action and its potential as a therapeutic agent in oncology. The provided signaling pathway and experimental workflow diagrams offer clear visual aids to support the experimental design and data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ceralasertib - My Cancer Genome [mycancergenome.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. biocompare.com [biocompare.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Candidates Targeting the ATR–CHK1–WEE1 Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer [e-crt.org]
- 11. ATR inhibitor AZD6738 increases the sensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting repair of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunofluorescence Staining for γH2AX after AZD6738 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD6738 (Ceralasertib) is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR). ATR is activated by single-stranded DNA (ssDNA) regions that arise at stalled replication forks, leading to the phosphorylation of downstream targets such as CHK1 to mediate cell cycle arrest and promote DNA repair. In tumor cells with defects in other DDR pathways, such as those with mutations in ATM (Ataxia Telangiectasia Mutated), there is an increased reliance on the ATR pathway for survival. Inhibition of ATR by AZD6738 in such cells leads to the accumulation of DNA damage, replication stress, and ultimately synthetic lethality.
A key biomarker for monitoring the cellular response to DNA damaging agents and DDR inhibitors is the phosphorylation of the histone variant H2AX at serine 139, termed γH2AX. This phosphorylation event occurs rapidly at the sites of DNA double-strand breaks (DSBs) and can be visualized as distinct nuclear foci by immunofluorescence microscopy. An increase in γH2AX foci is indicative of an accumulation of DNA damage. This document provides detailed application notes and protocols for the immunofluorescence staining of γH2AX in cells treated with AZD6738.
Data Presentation
The following tables summarize quantitative data on the induction of γH2AX foci following treatment with AZD6738, both as a monotherapy and in combination with ionizing radiation (IR).
Table 1: Effect of AZD6738 Monotherapy on γH2AX Levels in LoVo Cells
| Treatment | 16 hours (% γH2AX positive cells) | 40 hours (% γH2AX positive cells) | 72 hours (% γH2AX positive cells) |
| Control (0 µM AZD6738) | ~5% | ~5% | ~5% |
| 0.01 µM AZD6738 | ~10% | ~8% | ~6% |
| 0.1 µM AZD6738 | ~25% | ~15% | ~10% |
| 0.5 µM AZD6738 | ~45% | ~25% | ~15% |
| 1 µM AZD6738 | ~50% | ~30% | ~20% |
| 2 µM AZD6738 | ~55% | ~35% | ~25% |
Data is approximated from graphical representations in Hamis et al., 2020. The study quantified the percentage of γH2AX-positive cells by immunofluorescence.
Table 2: γH2AX Foci Induction by AZD6738 in Combination with Ionizing Radiation (IR)
| Cell Line | Treatment | 2 hours (γH2AX foci/nucleus) | 4 hours (γH2AX foci/nucleus) | 18 hours (γH2AX foci/nucleus) |
| NCI-H460 | 4 Gy IR | ~25 | ~15 | ~5 |
| NCI-H460 | 4 Gy IR + AZD6738 (100 nM) | ~18 | ~12 | ~10 |
| NCI-H1299 | 4 Gy IR | ~28 | ~18 | ~8 |
| NCI-H1299 | 4 Gy IR + AZD6738 (100 nM) | ~20 | ~15 | ~15 |
| Cal27 | 4 Gy IR | Not Reported | ~15 | ~5 |
| Cal27 | 4 Gy IR + AZD6738 (250 nM) | Not Reported | ~12 | ~12 |
Data is compiled from graphical representations in Bright et al., JCI Insight, 2024 and Durant et al., 2018. Foci counts are approximate.
Table 3: Enhanced Effect of AZD6738 in ATM-Deficient Cells
| Cell Line | ATM Status | Treatment (AZD6738) | Outcome |
| Various | Deficient | Monotherapy | Enhanced sensitivity and significant tumor growth inhibition in xenograft models.[1] |
| Gastric Cancer | Deficient | Monotherapy | Induces synthetic lethality.[2] |
| Various | Deficient | Monotherapy | Dose-dependent increase in pan-nuclear γH2AX staining in xenograft studies.[1] |
| ATM-proficient | Proficient | Monotherapy | Less sensitive to AZD6738-induced tumor growth inhibition.[1] |
This table summarizes the general findings on the synthetic lethal interaction between ATR inhibition and ATM deficiency. Specific quantitative immunofluorescence data comparing foci counts in isogenic or paired cell lines from a single study was not available in a tabular format in the searched literature.
Signaling Pathway and Experimental Workflow
AZD6738 Mechanism of Action Leading to γH2AX Accumulation
Caption: AZD6738 inhibits ATR, leading to replication fork collapse, DSB formation, and subsequent γH2AX phosphorylation.
Experimental Workflow for γH2AX Immunofluorescence Staining
Caption: Step-by-step workflow for immunofluorescence staining of γH2AX in cultured cells.
Experimental Protocols
Materials and Reagents
-
Cell Lines: e.g., LoVo, NCI-H460, NCI-H1299, Cal27, or other cell lines of interest.
-
AZD6738 (Ceralasertib): Prepare stock solutions in DMSO and dilute to final concentrations in cell culture medium.
-
Glass Coverslips: Sterile, 12 mm or 18 mm diameter.
-
Cell Culture Plates: 24-well or 12-well plates.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. (Caution: PFA is toxic and should be handled in a fume hood) .
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum (NGS) in PBS with 0.1% Tween-20 (PBS-T).
-
Primary Antibody: Rabbit or Mouse anti-phospho-Histone H2A.X (Ser139) antibody (e.g., from Cell Signaling Technology, Millipore, or Abcam). Dilute according to the manufacturer's instructions (typically 1:200 - 1:800).
-
Secondary Antibody: Goat anti-Rabbit or Goat anti-Mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594). Dilute according to the manufacturer's instructions.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 1 µg/mL in PBS).
-
Antifade Mounting Medium.
-
Fluorescence Microscope: Equipped with appropriate filters for the chosen fluorophores.
Protocol for Immunofluorescence Staining of γH2AX
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
AZD6738 Treatment:
-
Prepare dilutions of AZD6738 in pre-warmed complete cell culture medium.
-
Remove the medium from the wells and replace it with the medium containing the desired concentrations of AZD6738. Include a vehicle control (DMSO) at the same final concentration as the highest AZD6738 dose.
-
Incubate for the desired treatment duration (e.g., 2, 4, 8, 16, 24 hours).
-
-
Fixation:
-
Aspirate the medium and gently wash the cells twice with PBS.
-
Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of Permeabilization Buffer to each well and incubate for 10-15 minutes at room temperature.
-
Aspirate the buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of Blocking Buffer to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-γH2AX primary antibody in Blocking Buffer.
-
Aspirate the Blocking Buffer from the wells.
-
Add the diluted primary antibody solution to each coverslip (typically 200-300 µL per well).
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash the cells three times with PBS-T for 5 minutes each with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-labeled secondary antibody in Blocking Buffer.
-
Aspirate the wash buffer and add the diluted secondary antibody solution to each coverslip.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Aspirate the secondary antibody solution.
-
Wash the cells three times with PBS-T for 5 minutes each, protected from light.
-
-
Nuclear Counterstaining:
-
Aspirate the wash buffer and add the DAPI solution.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Aspirate the DAPI solution and wash once with PBS.
-
-
Mounting:
-
Using fine-tipped forceps, carefully remove the coverslips from the wells.
-
Briefly dip the coverslips in distilled water to remove salts.
-
Wick away excess water with the edge of a laboratory wipe.
-
Place a small drop of antifade mounting medium onto a clean microscope slide.
-
Gently lower the coverslip, cell-side down, onto the mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
-
Image Acquisition and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images of the DAPI (blue) and γH2AX (e.g., green for Alexa Fluor 488) channels for multiple random fields of view per condition.
-
Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ/Fiji with appropriate plugins or other automated image analysis platforms. A common threshold for a positive focus is a bright, distinct spot within the nucleus. The number of foci per cell can be counted manually or automatically. Alternatively, the percentage of cells with a certain number of foci (e.g., >5 or >10) can be determined.
-
Disclaimer
This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. Always follow appropriate laboratory safety procedures.
References
Troubleshooting & Optimization
Ceralasertib formate solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Ceralasertib formate in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to ensure successful and accurate results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not fully dissolving in DMSO. What should I do?
A1: Incomplete dissolution can be due to several factors:
-
Concentration: You may be exceeding the solubility limit. This compound's solubility in DMSO is high, but it is finite. Please refer to the solubility data table below.
-
Solvent Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of this compound. Always use fresh, anhydrous, or newly opened DMSO for the preparation of stock solutions.[1][2]
-
Temperature: Gentle warming of the solution can aid dissolution. However, avoid excessive heat, which could degrade the compound.
-
Agitation: Ensure thorough mixing. Vortexing or sonication is often recommended to facilitate dissolution. Some suppliers explicitly state that sonication is needed.[1][3]
Q2: I observed precipitation when I diluted my this compound DMSO stock solution with aqueous media. How can I prevent this?
A2: This is a common issue when diluting a DMSO stock solution into an aqueous buffer, as this compound is sparingly soluble in aqueous solutions.[4] To mitigate precipitation:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.1%, to maintain compound solubility.[3]
-
Dilution Method: Add the DMSO stock solution to the aqueous buffer drop-wise while vortexing to ensure rapid and even dispersion.
-
Co-solvents: For in vivo studies or specific in vitro assays, using co-solvents like PEG300, Tween-80, or SBE-β-CD can improve solubility in aqueous-based formulations.[3]
Q3: Can I store this compound solutions? If so, under what conditions?
A3:
-
DMSO Stock Solutions: When stored at -20°C or -80°C, DMSO stock solutions of this compound can be stable for several months. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability and solubility in aqueous buffers.[4] These solutions should be prepared fresh for each experiment.
Solubility Data
The solubility of Ceralasertib and its formate salt can vary slightly between different sources and batches. The following table summarizes the available data for common laboratory solvents.
| Solvent | Ceralasertib (Free Base) Solubility | This compound Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | 30 mg/mL[4][5], 70 mg/mL (169.69 mM)[1][3], 83 mg/mL (201.2 mM)[2][6] | Soluble[7] | Sonication may be required.[1][3] Use of fresh, anhydrous DMSO is recommended.[1][2] |
| Ethanol | 10 mg/mL (24.24 mM)[6], 30 mg/mL[4] | - | |
| Water | Insoluble[6] | - | |
| DMF (Dimethylformamide) | 30 mg/mL[5] | - | |
| Ethanol:PBS (pH 7.2) (1:5) | Approximately 0.16 mg/mL[4] | - | For aqueous dilutions, dissolve in ethanol first.[4] |
| Co-solvent Formulations | See In Vivo Experimental Protocols below. | - | Used to improve solubility and bioavailability for in vivo studies. |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[1][3]
-
Storage: Store the stock solution in aliquots at -20°C or -80°C.
Preparation of an In Vivo Formulation (Example)
For oral administration in animal models, a co-solvent system is often necessary. The following is an example formulation; however, optimization may be required for your specific experimental needs.
-
Initial Dissolution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 50 mg/mL).[3]
-
Co-solvent Addition: In a separate tube, prepare the vehicle. For example, a mixture of 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
Final Formulation: Add the this compound DMSO stock to the vehicle to achieve the desired final concentration (e.g., 5 mg/mL). Ensure the final DMSO concentration is low (e.g., 10%) to minimize toxicity.[3]
-
Homogenization: Vortex the final formulation thoroughly to ensure a clear and homogenous solution.
Ceralasertib Mechanism of Action: ATR Inhibition
Ceralasertib is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key enzyme in the DNA Damage Response (DDR) pathway.[8][9] ATR is activated in response to single-stranded DNA breaks that can arise from replication stress, a common feature of cancer cells.[10] Inhibition of ATR by Ceralasertib prevents the phosphorylation of its downstream target, CHK1, leading to the disruption of cell cycle checkpoints and an accumulation of DNA damage, which ultimately results in cancer cell death.[8][11]
Caption: Ceralasertib inhibits ATR kinase in the DNA damage response pathway.
Experimental Workflow for Cell Viability Assay
The following diagram outlines a typical workflow for assessing the effect of this compound on cancer cell viability.
Caption: A standard workflow for determining cell viability after Ceralasertib treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medkoo.com [medkoo.com]
- 8. What is Ceralasertib used for? [synapse.patsnap.com]
- 9. Ceralasertib - NCI [dctd.cancer.gov]
- 10. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
Ceralasertib Formate Stock Solution Stability: Technical Support Center
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with Ceralasertib formate stock solutions. The information aims to ensure the stability and integrity of the compound throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and concentration for preparing this compound stock solutions?
A1: The most commonly recommended solvent for preparing this compound stock solutions for in vitro use is dimethyl sulfoxide (DMSO).[1][2] It is crucial to use newly opened or anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.[1][3] For in vivo studies, various solvent systems can be used, including combinations of DMSO, PEG300, Tween-80, and saline or corn oil.[2][4] The optimal solvent will depend on the specific experimental requirements.
Q2: What are the recommended storage conditions and duration for this compound stock solutions?
A2: For long-term stability, it is recommended to aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to one year or at -20°C for up to six months.[1][2]
Q3: My this compound powder will not fully dissolve in DMSO. What should I do?
A3: Difficulty in dissolving this compound in DMSO can be due to several factors. Firstly, ensure you are using a high-purity, anhydrous grade of DMSO, as moisture can impede solubility.[1][3] Gentle warming and vortexing or sonication can also aid in dissolution.[2][4] If solubility issues persist, you may be exceeding the solubility limit. Please refer to the manufacturer's datasheet for the maximum solubility concentration.
Q4: I observed precipitation in my this compound stock solution after storage. What could be the cause and how can I resolve it?
A4: Precipitation upon storage can occur due to several reasons. The most common is the stock solution being stored at a concentration above its solubility limit at that particular temperature. Another potential cause is the absorption of atmospheric moisture into the DMSO stock, which can reduce the solubility of the compound. To resolve this, you can try gently warming the solution and vortexing to redissolve the precipitate. To prevent this, ensure the stock concentration is appropriate for the storage temperature and always use anhydrous DMSO in tightly sealed vials.
Q5: What are the potential degradation pathways for this compound in solution?
A5: Ceralasertib contains a sulfonamide functional group. Sulfonamides can be susceptible to hydrolysis, which is the cleavage of a chemical bond by water. This reaction can be catalyzed by acidic or basic conditions. Therefore, it is important to control the pH and minimize exposure to water during preparation and storage.
Troubleshooting Guide: this compound Stock Solution Instability
This guide addresses common issues related to the stability of this compound stock solutions.
| Problem | Potential Cause | Recommended Action |
| Reduced Potency or Inconsistent Results | Degradation of this compound in the stock solution. | - Prepare fresh stock solutions: If degradation is suspected, it is best to prepare a fresh stock solution from powder. - Verify storage conditions: Ensure stock solutions are stored at the correct temperature (-80°C or -20°C) and protected from light. - Use anhydrous solvent: Always use high-purity, anhydrous DMSO to minimize water content. |
| Precipitate Formation During Storage | - The concentration of the stock solution is too high for the storage temperature. - Moisture has been introduced into the stock solution. | - Gently warm and vortex: Before use, allow the vial to equilibrate to room temperature and gently warm and vortex to ensure any precipitate is redissolved. - Prepare a more dilute stock solution: If precipitation is a recurring issue, consider preparing a slightly more dilute stock solution. - Ensure proper sealing: Use vials with tight-fitting caps to prevent moisture absorption. |
| Color Change of the Stock Solution | Potential oxidation or degradation of the compound. | - Discard the solution: A noticeable color change is an indicator of potential chemical instability. It is recommended to discard the solution and prepare a fresh stock. - Store under inert gas: For highly sensitive applications, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing and storing. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight of formate salt: 458.54 g/mol ), weigh out 4.5854 mg.
-
Transfer the powder to a sterile amber vial.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[1][2]
-
Visualizations
Caption: Factors influencing this compound stability and mitigation strategies.
Caption: Ceralasertib inhibits the ATR signaling pathway, leading to apoptosis.
References
Technical Support Center: Ceralasertib and p-CHK1 Western Blot Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ATR inhibitor Ceralasertib and encountering challenges with weak phospho-CHK1 (p-CHK1) signals in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of Ceralasertib on p-CHK1 levels?
A1: Ceralasertib is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] In the DNA damage response pathway, ATR is a crucial kinase that phosphorylates and activates Checkpoint Kinase 1 (CHK1) at serine 345 (p-CHK1 S345) in response to DNA single-strand breaks and replication stress.[3][4][5][6] By inhibiting ATR, Ceralasertib is expected to decrease or abolish the phosphorylation of CHK1.[1] Therefore, a dose-dependent reduction in the p-CHK1 signal is the anticipated outcome in a Western blot experiment.
Q2: I am treating my cells with Ceralasertib, but I still see a p-CHK1 signal, or the signal is weak and difficult to interpret. What are the possible reasons?
A2: There are several potential reasons for observing an unexpected p-CHK1 signal:
-
Suboptimal Ceralasertib Concentration or Treatment Time: The concentration of Ceralasertib may be too low to effectively inhibit ATR, or the treatment duration may be insufficient. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.
-
Basal p-CHK1 Levels: Some cell lines may have high basal levels of replication stress, leading to a detectable p-CHK1 signal even without exogenous DNA damaging agents. Your untreated control should reflect this basal level.
-
Compensatory Signaling Pathways: Inhibition of the ATR-CHK1 pathway can sometimes lead to the activation of compensatory pathways, although this is less likely to result in a direct p-CHK1 S345 signal.
-
Technical Issues with the Western Blot: A weak or inconsistent signal is often due to technical aspects of the Western blot procedure itself. This can include problems with sample preparation, antibody dilutions, or the detection method. Please refer to the detailed troubleshooting guide below.
Q3: What are essential controls to include in my p-CHK1 Western blot experiment with Ceralasertib?
A3: To ensure the reliability of your results, the following controls are highly recommended:
-
Untreated Control: This sample will show the basal level of p-CHK1 in your cells.
-
Vehicle Control (e.g., DMSO): This is crucial to ensure that the solvent used to dissolve Ceralasertib does not affect p-CHK1 levels.
-
Positive Control for p-CHK1: A sample from cells treated with a DNA damaging agent (e.g., hydroxyurea or UV radiation) should be included to confirm that your antibody and detection system can effectively detect p-CHK1.[6][7]
-
Total CHK1: You should always probe your blot for total CHK1 as a loading control and to confirm that the decrease in p-CHK1 is not due to a general decrease in CHK1 protein levels.
-
Housekeeping Protein: A loading control such as β-actin, GAPDH, or tubulin should be used to ensure equal protein loading across all lanes.
Q4: My p-CHK1 antibody is not working well. What should I consider?
A4: Antibody performance is critical for a successful Western blot. Consider the following:
-
Antibody Validation: Ensure the antibody has been validated for Western blotting and is specific for the phosphorylated form of CHK1 at the correct site (e.g., Ser345). Check the manufacturer's datasheet for recommended applications and species reactivity.
-
Optimal Dilution: The antibody concentration may need to be optimized. A titration experiment is recommended to find the ideal dilution that provides a strong signal with minimal background.
-
Storage and Handling: Improper storage or repeated freeze-thaw cycles can diminish antibody activity. Always follow the manufacturer's instructions.
Quantitative Data Summary
The inhibitory effect of Ceralasertib on CHK1 phosphorylation is dose-dependent. The half-maximal inhibitory concentration (IC50) provides a measure of the drug's potency.
| Compound | Target | Assay | Cell Line | IC50 | Reference |
| Ceralasertib (AZD6738) | p-CHK1 (S345) | Cellular Assay | - | 0.074 µM | [8] |
Signaling Pathway Diagram
Caption: The ATR-CHK1 signaling pathway and the mechanism of action of Ceralasertib.
Experimental Protocols
Detailed Western Blot Protocol for p-CHK1 Detection
This protocol is a general guideline and may require optimization for your specific experimental conditions.
1. Cell Lysis and Protein Extraction
-
Objective: To lyse cells and extract proteins while preserving the phosphorylation state of CHK1.
-
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (or a specialized buffer for phospho-proteins) supplemented with protease and phosphatase inhibitors.
-
RIPA Buffer Recipe (Modified): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Immediately before use, add: Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, Roche), Phosphatase Inhibitor Cocktail 2 & 3 (e.g., Sigma-Aldrich), and 1 mM PMSF.
-
-
Cell scraper
-
Microcentrifuge tubes
-
-
Procedure:
-
Place the cell culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 200-400 µL for a 10 cm dish).
-
Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube. Avoid disturbing the pellet.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
2. SDS-PAGE and Protein Transfer
-
Objective: To separate proteins by size and transfer them to a membrane.
-
Materials:
-
Protein samples from step 1
-
4x Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
Running buffer (e.g., MOPS or MES)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Western blot transfer system
-
-
Procedure:
-
Thaw protein lysates on ice.
-
Mix an appropriate amount of protein (e.g., 20-30 µg) with Laemmli sample buffer to a 1x final concentration.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the samples and a molecular weight marker onto the SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. (Note: PVDF membranes require pre-activation with methanol).
-
3. Immunoblotting
-
Objective: To detect p-CHK1 using specific antibodies.
-
Materials:
-
Membrane with transferred proteins
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)). Note: Avoid using milk for blocking when detecting phospho-proteins as it contains casein, a phosphoprotein that can cause high background. [2]
-
Primary antibody: anti-p-CHK1 (Ser345) (e.g., Cell Signaling Technology #2341, recommended dilution 1:1000).[9]
-
Primary antibody: anti-total CHK1 (as a loading control).
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).
-
Wash buffer (TBST)
-
Chemiluminescent substrate (ECL)
-
-
Procedure:
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-p-CHK1 antibody diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
(Optional but recommended) Strip the membrane and re-probe for total CHK1 and a housekeeping protein.
-
Troubleshooting and Visualization Guides
Weak p-CHK1 Signal Troubleshooting Workflow
Caption: A decision tree for troubleshooting a weak p-CHK1 Western blot signal.
General Western Blot Experimental Workflow
Caption: A generalized workflow for a Western blot experiment.
References
- 1. ceralasertib - My Cancer Genome [mycancergenome.org]
- 2. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Cancer-Specific Synthetic Lethality between ATR and CHK1 Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The suppression of ATR/Chk1 pathway by Elimusertib ATR inhibitor in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. The ATR inhibitor ceralasertib potentiates cancer checkpoint immunotherapy by regulating the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Ceralasertib Formate Resistance in Cell Culture
Welcome to the technical support center for researchers utilizing Ceralasertib formate in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the development of drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Ceralasertib (also known as AZD6738) is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated by single-stranded DNA breaks and replication stress.[2] By inhibiting ATR, Ceralasertib prevents the downstream phosphorylation of CHK1, leading to the disruption of cell cycle checkpoints and DNA repair.[1] This accumulation of DNA damage can induce cell death (apoptosis) or senescence, particularly in cancer cells with high replication stress or defects in other DDR pathways, such as those with ATM or BRCA mutations.[2]
Q2: My cells are becoming resistant to Ceralasertib. What are the common mechanisms of resistance?
A2: The most well-documented mechanism of acquired resistance to Ceralasertib in cell culture is the overexpression of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene).[3] These transporters function as drug efflux pumps, actively removing Ceralasertib from the cell, thereby reducing its intracellular concentration and efficacy. Other potential, though less Ceralasertib-specific, mechanisms of resistance to ATR inhibitors include the loss of function of factors involved in the nonsense-mediated decay (NMD) pathway, such as UPF2, or alterations in cell cycle-associated genes like CDK2 and CCNE1.
Q3: How can I confirm that my cells have developed resistance?
A3: Resistance can be confirmed by performing a dose-response assay (e.g., MTT, CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of Ceralasertib in your cell line compared to the parental, sensitive cell line. A significant increase (typically several-fold) in the IC50/GI50 value indicates the development of resistance.[4] Additionally, you can assess the expression levels of P-gp and BCRP via Western blot or qPCR to determine if efflux pump overexpression is the cause of resistance.
Q4: Are there biomarkers that can predict sensitivity to Ceralasertib?
A4: Yes, tumors with defects in other components of the DDR pathway, such as mutations in ATM or BRCA1/2, are often more reliant on the ATR pathway and thus may exhibit increased sensitivity to Ceralasertib.[2] This is known as synthetic lethality. High levels of replication stress, which can be indicated by markers like Cyclin E1 (CCNE1) amplification, may also predict sensitivity.
Troubleshooting Guides
Issue 1: Developing a Ceralasertib-Resistant Cell Line
This guide provides a general framework for generating a Ceralasertib-resistant cell line in vitro. The timeline and concentrations will need to be optimized for your specific cell line.
Experimental Protocol: Generation of a Ceralasertib-Resistant Cell Line
-
Determine the Initial IC50:
-
Plate your parental cell line at a suitable density in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 value.
-
-
Initial Resistance Induction (Continuous Exposure):
-
Culture the parental cells in a medium containing Ceralasertib at a concentration equal to the IC20-IC30 (the concentration that inhibits growth by 20-30%).
-
Maintain the cells in this drug-containing medium, changing the medium every 2-3 days.
-
Initially, you may observe significant cell death and a reduced proliferation rate.
-
Once the cells recover and resume a stable growth rate (this may take several weeks), they are ready for dose escalation.
-
-
Stepwise Dose Escalation:
-
Increase the concentration of Ceralasertib in the culture medium by approximately 1.5 to 2-fold.
-
Again, monitor the cells for recovery and stabilization of growth.
-
Repeat this stepwise increase in Ceralasertib concentration. It is advisable to cryopreserve cells at each stage of resistance.
-
This process can take several months to achieve a high level of resistance (e.g., >10-fold increase in IC50).
-
-
Confirmation of Resistance:
-
Once a resistant population is established, perform a dose-response assay on both the resistant and parental cell lines to quantify the fold-increase in IC50.
-
Analyze the expression of P-gp and BCRP to determine if this is the mechanism of resistance.
-
Workflow for Generating a Resistant Cell Line
Caption: Workflow for developing Ceralasertib-resistant cell lines.
Issue 2: Overcoming P-gp/BCRP-Mediated Resistance
If your cells have developed resistance via the upregulation of P-gp and/or BCRP, you can use inhibitors of these transporters to restore sensitivity to Ceralasertib.
Experimental Protocol: Reversal of Resistance with ABC Transporter Inhibitors
-
Cell Plating:
-
Plate both parental and Ceralasertib-resistant cells in 96-well plates.
-
-
Treatment:
-
Prepare a dose-response curve of Ceralasertib.
-
For the resistant cells, prepare identical Ceralasertib dose-response curves in the presence of a fixed concentration of a P-gp inhibitor (e.g., Verapamil) or a BCRP inhibitor (e.g., Ko143).
-
Note: The optimal concentration of the transporter inhibitor should be determined beforehand to ensure it is non-toxic to the cells on its own.
-
-
-
Incubation and Analysis:
-
Incubate the cells for 72 hours.
-
Perform a cell viability assay.
-
Compare the IC50 values of Ceralasertib alone in resistant cells to the IC50 values of Ceralasertib in the presence of the transporter inhibitor. A significant decrease in the IC50 value indicates successful reversal of resistance.
-
Quantitative Data: Ceralasertib IC50 in Sensitive vs. Resistant Cells
| Cell Line | Parental IC50 (µM) | Resistant Cell Line | Resistant IC50 (µM) | Fold Resistance |
| KB | 0.20 ± 0.05 | KB-C2 (P-gp+) | 3.28 ± 0.23 | 16.4 |
| SW620 | 0.31 ± 0.26 | SW620/Ad300 (P-gp+) | 2.58 ± 1.48 | 8.4 |
| NCI-H460 | 0.18 ± 0.04 | NCI-H460/TPT10 (BCRP+) | 2.40 ± 0.51 | 13.4 |
| S1 | 0.24 ± 0.07 | S1-M1-80 (BCRP+) | 2.37 ± 0.38 | 9.9 |
Data adapted from Chen, et al. (2024).
Quantitative Data: Reversal of Ceralasertib Resistance
| Resistant Cell Line | Ceralasertib IC50 (µM) | Combination Treatment | Ceralasertib IC50 with Inhibitor (µM) |
| KB-C2 | 3.28 ± 0.23 | + Verapamil (P-gp inhibitor) | 0.19 ± 0.06 |
| SW620/Ad300 | 2.58 ± 1.48 | + Verapamil (P-gp inhibitor) | 1.29 ± 0.23 |
| NCI-H460/TPT10 | 2.40 ± 0.51 | + Ko143 (BCRP inhibitor) | 0.14 ± 0.04 |
| S1-M1-80 | 2.37 ± 0.38 | + Ko143 (BCRP inhibitor) | 0.22 ± 0.03 |
Data adapted from Chen, et al. (2024).
Issue 3: Exploring Combination Therapies to Overcome Resistance
Combining Ceralasertib with other agents, such as PARP inhibitors (e.g., Olaparib) or DNA-damaging chemotherapy (e.g., Cisplatin), can be a strategy to overcome resistance or enhance efficacy. This approach often relies on the principle of synthetic lethality.
Experimental Protocol: In Vitro Combination Synergy Assay
-
Determine Single-Agent IC50s:
-
First, determine the 72-hour IC50 values for Ceralasertib and the combination agent (e.g., Olaparib or Cisplatin) individually in your cell line of interest.
-
-
Combination Treatment Design:
-
Design a matrix of drug concentrations. Typically, this involves serial dilutions of Ceralasertib combined with serial dilutions of the other drug. A constant ratio of the two drugs (based on their IC50s) can also be used.
-
Treat cells with each drug alone and in combination for 72 hours. Include untreated and solvent-only controls.
-
-
Data Analysis (Combination Index):
-
Perform a cell viability assay.
-
Calculate the Combination Index (CI) using the Chou-Talalay method (e.g., with CompuSyn software).
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
-
Signaling Pathway: Ceralasertib and PARP Inhibitor Synergy
Caption: Dual inhibition of ATR and PARP pathways enhances cell death.
Issue 4: General Ceralasertib Handling and Stability
Q: How should I prepare and store this compound?
A: this compound is typically soluble in DMSO to high concentrations (e.g., >50 mM). For cell culture experiments, prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM). Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q: Is Ceralasertib stable in cell culture medium?
A: While specific data on the long-term stability of Ceralasertib in aqueous cell culture medium at 37°C is not extensively published, it is a common practice for small molecule inhibitors to be refreshed with the medium every 24-48 hours during longer experiments to ensure a consistent effective concentration. When preparing your working concentrations, dilute the DMSO stock into pre-warmed culture medium immediately before adding it to the cells. The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent toxicity.
Troubleshooting Logic for Unexpected Results
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is Ceralasertib used for? [synapse.patsnap.com]
- 3. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ceralasertib Formate Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ATR kinase inhibitor Ceralasertib (AZD6738) formate in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Ceralasertib?
A1: Ceralasertib is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical protein in the DNA Damage Response (DDR) pathway, activated by stalled DNA replication forks.[1][2] By inhibiting ATR, Ceralasertib prevents the downstream signaling cascade that leads to cell cycle arrest and DNA repair.[4] This results in an accumulation of DNA damage, particularly in cancer cells with high replication stress, leading to cell death.[2]
Q2: What is a typical starting dose and formulation for Ceralasertib formate in mice?
A2: Based on preclinical studies, a common starting dose for Ceralasertib in mice ranges from 25 to 50 mg/kg, administered orally once daily (QD).[1][5] A widely used formulation for oral gavage is a solution of 10% DMSO, 40% Propylene Glycol, and 50% deionized water.[1][5] It is crucial to note that the optimal dose will depend on the specific tumor model and whether Ceralasertib is used as a monotherapy or in combination.
Q3: How can I assess if Ceralasertib is engaging its target in vivo?
A3: Target engagement and pharmacodynamic (PD) activity can be assessed by measuring the modulation of downstream biomarkers in tumor tissue or surrogate tissues. Key biomarkers for Ceralasertib's activity include the phosphorylation of CHK1 (pCHK1), a direct substrate of ATR, as well as markers of DNA damage such as γH2AX and phosphorylation of RAD50 (pRAD50).[1][3] A dose-dependent increase in these markers is indicative of target engagement.[1]
Q4: I am not observing significant anti-tumor efficacy with Ceralasertib monotherapy. What should I consider?
A4: Several factors can influence the efficacy of Ceralasertib monotherapy:
-
Dose and Schedule: Ensure the dose and schedule are sufficient to maintain adequate drug exposure. Continuous daily dosing is often required to achieve tumor control.[6]
-
Tumor Model Sensitivity: The sensitivity to Ceralasertib can vary between different tumor models. Cells with defects in other DNA damage response pathways, such as ATM deficiency, may exhibit increased sensitivity.[1]
-
Drug Exposure: In vivo pharmacokinetics can be dose-dependent, with higher doses leading to disproportionately greater exposure.[7][8] Consider performing pharmacokinetic studies to ensure adequate drug levels in the plasma and tumor.
-
Combination Strategy: Ceralasertib has shown significant synergistic effects when combined with DNA-damaging agents like carboplatin and irinotecan, or with PARP inhibitors like olaparib.[6][9]
Q5: What are common challenges when combining Ceralasertib with other therapies?
A5: The primary challenge is managing potential overlapping toxicities. When combining Ceralasertib with chemotherapy or other targeted agents, it is often necessary to optimize the dose and schedule of both drugs to achieve a therapeutic window with acceptable toxicity.[6][9] For instance, studies have shown that the timing of Ceralasertib administration relative to chemotherapy is critical for maximizing efficacy and minimizing toxicity.[6][9]
Data Presentation
Table 1: Summary of this compound In Vivo Dosing and Scheduling
| Parameter | Details | Reference |
| Species | Mouse (athymic nude) | [1] |
| Dose Range (Monotherapy) | 10 - 50 mg/kg | [1][5] |
| Administration Route | Oral (p.o.) | [1] |
| Typical Dosing Schedule | Once daily (QD) | [1] |
| Combination Dosing | Often requires dose reduction and schedule optimization | [6][9] |
| Example Combination | With Carboplatin: Requires at least 2 days of daily Ceralasertib dosing concurrently. | [6] |
| Example Combination | With Irinotecan: May require twice daily (BID) Ceralasertib dosing. | [6] |
Table 2: Recommended Pharmacodynamic (PD) Biomarkers for In Vivo Studies
| Biomarker | Method of Detection | Expected Change with Ceralasertib | Reference |
| pCHK1 (S345) | Immunohistochemistry (IHC), Western Blot | Inhibition of phosphorylation | [1] |
| γH2AX | Immunohistochemistry (IHC), Flow Cytometry | Increased levels (marker of DNA damage) | [1] |
| pRAD50 | Immunohistochemistry (IHC) | Increased levels (indicative of ATM activation) | [1][10] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in Xenograft Models
-
Cell Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups.
-
Drug Preparation: Formulate this compound in a vehicle such as 10% DMSO, 40% Propylene Glycol, and 50% deionized water.[1]
-
Dosing: Administer Ceralasertib via oral gavage at the desired dose and schedule. For combination studies, co-administer the second agent according to the optimized protocol.
-
Data Collection: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and collect tumors for pharmacodynamic analysis.
-
Analysis: Calculate tumor growth inhibition (%TGI) by comparing the mean change in tumor volume of treated groups to the control group.
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
-
Study Design: Treat tumor-bearing mice with Ceralasertib at various doses for a specified duration (e.g., 3-5 days).
-
Tissue Collection: Euthanize mice at different time points after the last dose (e.g., 2, 8, 24 hours) to capture the time course of biomarker modulation.
-
Tumor Processing: Excise tumors and either fix in formalin for immunohistochemistry (IHC) or snap-freeze in liquid nitrogen for western blot analysis.
-
Immunohistochemistry (IHC):
-
Embed fixed tissues in paraffin and section.
-
Perform antigen retrieval.
-
Incubate with primary antibodies against pCHK1, γH2AX, or pRAD50.
-
Use a suitable secondary antibody and detection system.
-
Quantify staining intensity and percentage of positive cells.
-
-
Western Blot:
-
Homogenize frozen tumor tissue and extract proteins.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with primary antibodies against pCHK1, γH2AX, or pRAD50, and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize bands.
-
Quantify band intensity relative to the loading control.
-
Visualizations
Caption: Ceralasertib's mechanism of action via ATR inhibition.
Caption: Workflow for in vivo dosage optimization of Ceralasertib.
Caption: Troubleshooting guide for Ceralasertib in vivo studies.
References
- 1. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Ceralasertib used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. Ceralasertib | AZD6738 | ATR kinase inhibitor | antitumor | TargetMol [targetmol.com]
- 6. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dose-Dependent Bioavailability and Tissue Distribution of the ATR Inhibitor AZD6738 (ceralasertib) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
Technical Support Center: Managing Ceralasertib Formate Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ATR inhibitor Ceralasertib formate in animal models. The information provided is intended to help manage potential toxicities and ensure the successful execution of preclinical studies.
Troubleshooting Guides
This section offers guidance on identifying and managing common toxicities associated with this compound administration in animal models.
Issue 1: Hematological Toxicity - Myelosuppression
Myelosuppression, characterized by anemia, neutropenia, and thrombocytopenia, is the most common dose-limiting toxicity observed with this compound.
Question: An animal in my study is showing signs of anemia (pale paws and ears, lethargy). How should I proceed?
Answer:
-
Confirm Anemia: Collect a blood sample for a complete blood count (CBC) to confirm a decrease in red blood cells, hemoglobin, and hematocrit.
-
Assess Severity: The severity of anemia will guide your next steps. Refer to the table below for general guidance on grading anemia in mice.
-
Dose Modification: Consider a dose reduction or temporary interruption of this compound administration. Intermittent dosing schedules have been shown to be better tolerated than continuous dosing.[1][2][3]
-
Supportive Care: For severe anemia, consider the following supportive care measures. Note that these are general guidelines and should be adapted based on your institutional animal care and use committee (IACUC) protocols and veterinary consultation.
-
Erythropoietin (EPO): Administration of recombinant human erythropoietin (rhEPO) can be used to stimulate red blood cell production. A potential starting dose in mice is 750 U/kg, administered subcutaneously three times a week.[4]
-
Blood Transfusion: In cases of severe, life-threatening anemia, a red blood cell transfusion may be necessary.
-
-
Monitoring: Continue to monitor the animal's clinical signs and perform regular CBCs to track recovery.
Question: I have observed a significant drop in neutrophil counts (neutropenia) in my treatment group. What are the recommended steps?
Answer:
-
Confirm Neutropenia: Perform a CBC with differential to confirm a decrease in the absolute neutrophil count (ANC).
-
Assess Severity: Grade the severity of neutropenia. Severe neutropenia increases the risk of infection.
-
Dose Modification: A dose reduction or interruption of this compound is recommended.
-
Supportive Care:
-
Granulocyte Colony-Stimulating Factor (G-CSF): G-CSF can be administered to stimulate neutrophil production. A potential dosing regimen in mice is 300 μg/kg of pegfilgrastim administered immediately after the insult, followed by lower doses on subsequent days.[5]
-
Prophylactic Antibiotics: In cases of severe or prolonged neutropenia, prophylactic antibiotics may be considered to prevent bacterial infections, as per veterinary guidance.
-
-
Monitoring: Monitor for signs of infection (e.g., lethargy, ruffled fur, hunched posture) and continue to monitor neutrophil counts.
Question: My animals are showing signs of bleeding (petechiae, bruising), and a CBC has confirmed thrombocytopenia. What is the management plan?
Answer:
-
Confirm Thrombocytopenia: A CBC will confirm a low platelet count.
-
Assess Severity and Bleeding Risk: Spontaneous bleeding is a risk with severe thrombocytopenia (typically platelet counts <30,000/μL in dogs, with similar considerations for rodents).[2]
-
Dose Modification: Interrupt or reduce the dose of this compound.
-
Supportive Care:
-
Platelet Transfusion: For severe, active bleeding, a platelet transfusion may be required. The recommended dose of platelet-rich plasma or platelet concentrate in dogs is approximately 1 unit per 10 kg of body weight, which may raise the platelet count by up to 40,000/μL.[6] For rodents, fresh whole blood transfusion at 10 mL/kg may raise the platelet count by a maximum of 10,000/μL.[6] These are general guidelines and should be adapted.
-
-
Monitoring: Closely monitor the animal for any signs of bleeding and perform regular platelet counts.
Issue 2: Non-Hematological Toxicity
While less common, other toxicities can occur.
Question: An animal is exhibiting signs of distress not related to myelosuppression (e.g., significant weight loss, dehydration, behavioral changes). What should I do?
Answer:
-
Veterinary Consultation: Immediately consult with the institutional veterinarian to assess the animal's health.
-
Supportive Care: Provide supportive care as recommended by the veterinarian, which may include fluid therapy for dehydration and nutritional support.
-
Dose Modification: Temporarily suspend this compound administration until the animal recovers.
-
Investigation: Investigate potential causes of the distress. While Ceralasertib-related, other experimental factors should also be considered.
Quantitative Data Summary
The following tables summarize toxicity data for this compound from preclinical and clinical studies. Note that direct dose-response toxicity data from animal models is limited in publicly available literature.
Table 1: Common Hematological Toxicities of this compound (Clinical Data)
| Toxicity | Grade ≥3 Incidence (in combination with Carboplatin) |
| Anemia | 39%[7] |
| Thrombocytopenia | 36%[7] |
| Neutropenia | 25%[7] |
Table 2: Preclinical Observations of this compound Toxicity in Mice
| Toxicity | Observation | Reference |
| Cardiotoxicity | Observed following a single dose, potentially due to high unbound plasma drug concentrations. | [8] |
| Neutrophilia | Observed with this compound as a single agent. | [8] |
Experimental Protocols
Protocol 1: Monitoring for Hematological Toxicity
-
Baseline Blood Collection: Prior to the first dose of this compound, collect a baseline blood sample (e.g., via tail vein or saphenous vein) for a complete blood count (CBC) with differential.
-
On-Study Monitoring:
-
Collect blood samples at regular intervals throughout the study. The frequency will depend on the dose and schedule. For initial studies, weekly or bi-weekly monitoring is recommended.
-
Increase the frequency of monitoring if an animal shows clinical signs of toxicity or if a significant drop in blood counts is observed.
-
-
Data Analysis: Analyze CBC data to identify trends in red blood cell, white blood cell (specifically neutrophil), and platelet counts.
Protocol 2: Administration of Supportive Care Agents (General Guidance for Mice)
-
Erythropoietin (EPO) for Anemia:
-
Dose: 750 U/kg
-
Route: Subcutaneous (SC) injection
-
Frequency: Three times per week[4]
-
-
Granulocyte Colony-Stimulating Factor (G-CSF) for Neutropenia:
-
Dose: 300 μg/kg (pegfilgrastim) initially, with potential for lower subsequent doses.[5]
-
Route: Subcutaneous (SC) or Intraperitoneal (IP) injection
-
Frequency: As needed based on neutrophil counts.
-
-
Platelet Transfusion for Thrombocytopenia with Bleeding:
-
Product: Fresh whole blood
-
Dose: 10 mL/kg
-
Route: Intravenous (IV) or Intraperitoneal (IP)
-
Note: This is a complex procedure and should be performed by trained personnel in consultation with a veterinarian.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[9] ATR is a key protein in the DNA damage response (DDR) pathway. By inhibiting ATR, Ceralasertib prevents the downstream phosphorylation of CHK1, which disrupts DNA damage checkpoint activation and DNA repair, ultimately leading to apoptosis in cancer cells.[9][10][11]
Q2: What are the most common toxicities observed with this compound in animal models?
A2: The most frequently reported and dose-limiting toxicities are hematological, including anemia, neutropenia, and thrombocytopenia.[2] Cardiotoxicity has also been noted in a preclinical study.[8]
Q3: How can I mitigate the hematological toxicity of this compound in my animal studies?
A3: The most effective strategy is to use an intermittent dosing schedule (e.g., 5 days on, 2 days off; or 2 weeks on, 2 weeks off) rather than continuous daily dosing.[1][2][3] This allows for recovery of the bone marrow and reduces the severity of myelosuppression. Dose reduction is another key strategy.
Q4: Are there any known biomarkers that can predict sensitivity or resistance to this compound?
A4: Preclinical studies suggest that tumors with defects in other DNA damage response proteins, such as ATM (Ataxia-Telangiectasia Mutated), may be particularly sensitive to ATR inhibition, a concept known as synthetic lethality.
Q5: What are the key components of the ATR signaling pathway that Ceralasertib targets?
A5: Ceralasertib directly inhibits the kinase activity of ATR. This prevents ATR from phosphorylating and activating its downstream targets, most notably the checkpoint kinase 1 (CHK1). The inhibition of the ATR-CHK1 axis is central to the mechanism of action of Ceralasertib.
Visualizations
Caption: ATR Signaling Pathway and Ceralasertib Inhibition.
References
- 1. Erythropoietin and Cancer: The Unintended Consequences of Anemia Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet Disorders in Animals - Circulatory System - MSD Veterinary Manual [msdvetmanual.com]
- 3. ATR inhibitors prove effective in two pre-clinical models of cancer - CNIO [cnio.es]
- 4. d-nb.info [d-nb.info]
- 5. Kinetics of Neutrophils in Mice Exposed to Radiation and/or Granulocyte Colony-Stimulating Factor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of ATR Increases the Sensitivity to WEE1 Inhibitor in Biliary Tract Cancer [e-crt.org]
- 8. Iron- and erythropoietin-resistant anemia in a spontaneous breast cancer mouse model | Haematologica [haematologica.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Platelet transfusions: treatment options for hemorrhage secondary to thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets.takeshape.io [assets.takeshape.io]
Ceralasertib Formate Cell-Based Assays: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with Ceralasertib formate in cell-based assays.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
| Issue / Question | Potential Causes | Troubleshooting Steps |
| High variability in IC50/GI50 values between experiments? | - Inconsistent cell seeding density.- Variations in compound plate preparation (e.g., dilution errors).- Cell line instability or genetic drift over passages.- Contamination (mycoplasma, bacterial, or fungal).- Inconsistent incubation times.- Edge effects in multi-well plates. | - Ensure a consistent cell seeding protocol and perform cell counts for each experiment.- Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution.- Use cells within a consistent and low passage number range. Regularly perform cell line authentication.- Routinely test for mycoplasma and other contaminants.- Strictly adhere to the defined incubation period for the assay.- To minimize edge effects, avoid using the outer wells of the plate for experimental samples or fill them with media/PBS. |
| Lower than expected potency (high IC50/GI50)? | - this compound degradation.- Sub-optimal assay conditions.- Cell line resistance (e.g., high expression of drug efflux pumps).- Incorrect solvent or final solvent concentration. | - Store this compound as recommended by the supplier, protected from light and moisture. Prepare fresh dilutions for each experiment.- Optimize assay parameters such as cell density, incubation time, and reagent concentrations.- Verify the expression of drug efflux pumps like P-gp and BCRP in your cell line. Consider using efflux pump inhibitors as controls.[1]- Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).[2][3] |
| Inconsistent p-CHK1 (Ser345) inhibition in Western Blots? | - Sub-optimal lysis buffer or sample preparation.- Inconsistent timing of drug treatment and cell harvesting.- Antibody variability or sub-optimal antibody concentration.- Insufficient induction of DNA damage to activate the ATR/CHK1 pathway. | - Use a lysis buffer containing phosphatase and protease inhibitors. Ensure complete cell lysis.- Harvest cells at consistent time points after this compound treatment.- Use a validated phospho-specific antibody and optimize its concentration. Run appropriate positive and negative controls.- If assessing inhibition of damage-induced phosphorylation, ensure the DNA damaging agent (e.g., UV, hydroxyurea) is applied consistently. |
| Difficulty dissolving this compound in cell culture media? | - this compound has limited aqueous solubility. | - Prepare a high-concentration stock solution in a suitable solvent like DMSO.[2][3]- When diluting into aqueous media, ensure rapid mixing to prevent precipitation. Do not exceed the solubility limit in the final assay medium. Perform a visual inspection for any precipitate. |
| High background in senescence-associated β-galactosidase (SA-β-gal) assay? | - Sub-optimal pH of the staining solution.- Over-confluent or stressed cell cultures.- Extended incubation with the staining solution. | - Ensure the X-gal staining solution is at the correct pH (typically pH 6.0 for SA-β-gal).[1][4][5][6]- Use sub-confluent, healthy cell cultures. Senescence can be induced by stress unrelated to the drug treatment.- Optimize the incubation time to achieve a clear signal without excessive background. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an orally available, potent, and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[7] ATR is a critical component of the DNA damage response (DDR) pathway. By inhibiting ATR, Ceralasertib blocks the downstream phosphorylation of checkpoint kinase 1 (CHK1), which prevents cell cycle arrest and DNA repair.[8][9] This leads to an accumulation of DNA damage, particularly in cancer cells with high replication stress, ultimately resulting in cell death.[7]
2. What are the common cell-based assays used to assess the activity of this compound?
Commonly used assays include:
-
Cell Viability/Proliferation Assays (e.g., MTS, MTT, CellTiter-Glo): To determine the concentration-dependent effect of Ceralasertib on cell growth and determine IC50 or GI50 values.[2][3][10][11][12][13]
-
Western Blotting: To assess the inhibition of ATR signaling by measuring the phosphorylation status of downstream targets like CHK1 (p-CHK1 at Ser345).[10][11]
-
Cell Cycle Analysis: To evaluate the effect of Ceralasertib on cell cycle progression, often showing an S-phase arrest.
-
Senescence Assays (e.g., β-galactosidase staining): To determine if Ceralasertib induces a senescent phenotype in cancer cells.[3]
-
Immunofluorescence: To visualize markers of DNA damage (e.g., γH2AX) and other cellular responses.
3. What is a typical concentration range for this compound in cell-based assays?
The effective concentration of this compound can vary significantly depending on the cell line and the assay being performed. GI50 values can range from nanomolar to low micromolar concentrations.[2][3][10][11] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
4. How should I prepare and store this compound?
This compound is typically supplied as a solid. It is recommended to prepare a concentrated stock solution in a solvent such as DMSO.[2][3] Store the stock solution at -20°C or -80°C as recommended by the supplier, protected from light. For cell-based assays, dilute the stock solution in cell culture medium to the desired final concentration immediately before use.
5. Why do I see different GI50 values for the same cell line in different publications?
Variations in GI50 values can be attributed to several factors, including:
-
Differences in assay methodology (e.g., MTS vs. CellTiter-Glo).
-
Variations in incubation time (e.g., 48 hours vs. 72 hours).
-
Differences in cell culture conditions and passage number.
-
Subtle genetic differences between cell line stocks in different laboratories.[14]
Quantitative Data Summary
The following table summarizes the 50% growth inhibition (GI50) values of Ceralasertib in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | GI50 (µM) | Assay Method | Reference |
| H460 | Non-Small Cell Lung Cancer | 1.05 | Not Specified | [2][3] |
| H23 | Non-Small Cell Lung Cancer | 2.38 | Not Specified | [2][3] |
| Hematological Cell Lines (Median) | Hematological Malignancies | 0.82 | MTS Assay | [10][11] |
| Solid Tumor Cell Lines (Median) | Various Solid Tumors | 1.68 | MTS Assay | [10][11] |
Experimental Protocols
Cell Viability Assay (MTS)
1. Cell Seeding:
- Trypsinize and count cells.
- Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete growth medium.
- Incubate overnight at 37°C in a humidified 5% CO2 incubator.
2. Compound Treatment:
- Prepare a 2X concentrated serial dilution of this compound in complete growth medium from a DMSO stock.
- Add 100 µL of the 2X this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
- Incubate for the desired period (e.g., 72 hours) at 37°C and 5% CO2.
3. MTS Reagent Addition and Incubation:
- Add 20 µL of MTS reagent to each well.
- Incubate for 1-4 hours at 37°C and 5% CO2, protected from light.
4. Absorbance Measurement:
- Measure the absorbance at 490 nm using a microplate reader.
5. Data Analysis:
- Subtract the background absorbance (media only wells).
- Normalize the data to the vehicle control (100% viability).
- Plot the normalized absorbance against the log of the this compound concentration and fit a dose-response curve to determine the GI50 value.
Western Blot for p-CHK1 (Ser345)
1. Cell Treatment and Lysis:
- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with this compound at the desired concentrations and for the appropriate duration. Include positive and negative controls.
- Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
2. Protein Quantification:
- Centrifuge the lysates to pellet cell debris.
- Determine the protein concentration of the supernatant using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
- Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against p-CHK1 (Ser345) overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
5. Detection:
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Strip the membrane and re-probe for total CHK1 and a loading control (e.g., β-actin or GAPDH).
Senescence-Associated β-Galactosidase Staining
1. Cell Seeding and Treatment:
- Seed cells in a 6-well plate.
- Treat cells with this compound for the desired duration.
2. Fixation:
- Wash the cells with PBS.
- Fix the cells with a fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS) for 10-15 minutes at room temperature.
- Wash the cells twice with PBS.
3. Staining:
- Prepare the SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in a citrate/phosphate buffer at pH 6.0).[1][4][5][6]
- Add the staining solution to the cells and incubate at 37°C (without CO2) for 2-24 hours, protected from light.
4. Visualization:
- Wash the cells with PBS.
- Observe the cells under a light microscope for the development of a blue color, indicative of senescent cells.
- Quantify the percentage of blue-stained cells.
Visualizations
Caption: Ceralasertib inhibits the ATR kinase, preventing CHK1 phosphorylation and downstream signaling.
References
- 1. glpbio.com [glpbio.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Senescence β-Galactosidase Staining Kit | Cell Signaling Technology [cellsignal.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What is Ceralasertib used for? [synapse.patsnap.com]
- 8. ceralasertib - My Cancer Genome [mycancergenome.org]
- 9. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 10. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ceralasertib | AZD6738 | ATR kinase inhibitor | antitumor | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Ceralasertib formate off-target effects in kinase assays
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of ceralasertib formate in kinase assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound, also known as AZD6738, is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) serine/threonine kinase.[1][2][3][4][5] Its mechanism of action involves the competitive inhibition of ATP at the kinase domain of ATR.[4] This leads to the disruption of the DNA damage response (DDR) pathway by preventing the phosphorylation of downstream targets, most notably Chk1 (Checkpoint kinase 1).[3][6]
Q2: How selective is ceralasertib for ATR kinase?
Ceralasertib has demonstrated a high degree of selectivity for ATR kinase. In a broad in-vitro kinase panel screen of over 400 kinases, ceralasertib showed excellent selectivity.[4][7] Specifically, at a concentration of 1µM, no other kinase in a panel of 442 showed greater than 50% inhibition.[4]
Q3: Are there any known off-target kinases for ceralasertib?
Based on extensive screening, ceralasertib has a very clean off-target profile. The nearest related kinase hit is mTOR, with a GI50 (concentration for 50% growth inhibition) of 5.7 µmol/L, which is significantly higher than its potent on-target IC50 for ATR (1 nM in cell-free assays).[1][5] For other related PI3K-like kinases such as DNA-PK, ATM, and AKT, the IC50 values in cellular assays are greater than 5µM.[4]
Q4: I am observing a phenotype in my cellular assay that is not consistent with ATR inhibition. Could this be due to an off-target effect of ceralasertib?
While ceralasertib is highly selective, unexpected cellular phenotypes can arise from various factors. It is important to consider the complexity of cellular signaling pathways. Inhibition of a central kinase like ATR can lead to downstream effects that may be unanticipated in a specific cellular context.[8] Before concluding an off-target effect, it is crucial to verify the on-target activity of ceralasertib in your system (e.g., by assessing Chk1 phosphorylation) and consider other possibilities such as pathway crosstalk or specific genetic backgrounds of your cell lines.
Troubleshooting Guide
This guide is designed to help you troubleshoot experiments and interpret results when investigating potential off-target effects of ceralasertib.
Issue 1: Unexpected experimental results or cellular phenotype.
-
Question: My experimental results are not what I expected based on ATR inhibition. How can I determine if this is an off-target effect?
-
Answer:
-
Confirm On-Target Engagement: First, verify that ceralasertib is engaging its target, ATR, in your experimental system. This can be done by performing a Western blot to assess the phosphorylation of ATR's direct downstream target, Chk1, at Ser345. A dose-dependent decrease in pChk1 (Ser345) levels upon ceralasertib treatment would confirm on-target activity.
-
Review Kinase Selectivity Data: Refer to the provided kinase selectivity data (Table 1). The high selectivity of ceralasertib makes it less likely that the observed phenotype is due to direct inhibition of another kinase, especially at concentrations typically used to inhibit ATR (e.g., < 1 µM).
-
Consider Indirect Effects: The observed phenotype might be an indirect consequence of ATR inhibition. The DNA damage response pathway is complex and intersects with numerous other signaling pathways.
-
Perform Control Experiments:
-
Use a structurally different ATR inhibitor to see if the same phenotype is produced.
-
If possible, use genetic approaches like siRNA or CRISPR to knockdown ATR and compare the phenotype to that of ceralasertib treatment.
-
-
Conduct a Kinase Profile Screen: If you have strong evidence suggesting an off-target effect, you may consider running a broad kinase panel screen with your specific experimental conditions.
-
Issue 2: Concern about the selectivity of ceralasertib in a new cell line or model system.
-
Question: How can I be confident in the selectivity of ceralasertib in my specific model system?
-
Answer:
-
Dose-Response Curve: Generate a dose-response curve for ceralasertib in your cell line, measuring a known downstream effect of ATR inhibition (e.g., inhibition of Chk1 phosphorylation or cell viability in an ATM-deficient background). The cellular IC50 for on-target effects is typically in the nanomolar range.[4] Effects observed only at much higher concentrations (micromolar range) could suggest off-target activity or cellular toxicity.
-
Cellular Thermal Shift Assay (CETSA): Perform a CETSA to confirm direct binding of ceralasertib to ATR in your cells. This assay can provide evidence of target engagement in a physiological context.
-
Data Presentation
Table 1: Kinase Selectivity of Ceralasertib (AZD6738)
| Target | Assay Type | IC50 / GI50 | Reference |
| ATR | Cell-free enzyme assay | 1 nM | [1][5] |
| ATR (pChk1 Ser345) | Cellular assay | 74 nM | [4] |
| mTOR | Cellular assay (p70S6K) | 5.7 µM | [7] |
| DNA-PK | Cellular assay | > 5 µM | [4] |
| ATM | Cellular assay | > 5 µM | [4] |
| AKT | Cellular assay | > 5 µM | [4] |
| Kinase Panel (442 kinases) | In-vitro screen (at 1µM) | No kinase with >50% inhibition | [4] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of ceralasertib against a kinase of interest. Specific conditions (e.g., enzyme and substrate concentrations) will need to be optimized for each kinase.
-
Reagents and Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound (dissolved in DMSO)
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
ATP (radiolabeled or non-radiolabeled, depending on detection method)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo™, or phosphospecific antibody)
-
Microplate (e.g., 96-well or 384-well)
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer. Include a DMSO-only control.
-
Add the diluted ceralasertib or DMSO control to the wells of the microplate.
-
Add the recombinant kinase to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific time (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.
-
Stop the reaction (method depends on the detection assay).
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each ceralasertib concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment. Ligand binding often stabilizes the protein, leading to a higher melting temperature.
-
Reagents and Materials:
-
Cell culture medium
-
Cells of interest
-
This compound (dissolved in DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (containing protease inhibitors)
-
Equipment for heating samples (e.g., PCR cycler)
-
Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)
-
Antibody against the target protein (ATR)
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of ceralasertib or a DMSO control for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes) using a PCR cycler, followed by a cooling step.
-
Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble ATR in the supernatant by Western blot or another protein quantification method.
-
Plot the amount of soluble ATR as a function of temperature for each ceralasertib concentration. A shift in the melting curve to a higher temperature in the presence of ceralasertib indicates target engagement.
-
Visualizations
Caption: ATR Signaling Pathway and Ceralasertib's Mechanism of Action.
Caption: Experimental Workflow for Kinase Profiling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AZD6738 [openinnovation.astrazeneca.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
unexpected phenotypes in Ceralasertib formate treated cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ceralasertib formate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical protein in the DNA Damage Response (DDR) pathway, which is activated in response to DNA replication stress.[1][3] By inhibiting ATR, Ceralasertib prevents the downstream phosphorylation of CHK1, leading to the disruption of DNA damage checkpoint activation, inhibition of DNA repair, and ultimately, tumor cell apoptosis.[2]
Q2: In which cancer cell types is Ceralasertib expected to be most effective?
Ceralasertib is particularly effective in tumors with high levels of replication stress and defects in other components of the DDR pathway, such as ATM or BRCA1/2 mutations.[1] Its efficacy has been investigated in a variety of solid tumors, including non-small cell lung cancer (NSCLC), ovarian cancer, gastric cancer, and melanoma.[1][3]
Q3: What are the known off-target effects of Ceralasertib?
Ceralasertib is a highly selective inhibitor of ATR.[3] Kinase screening assays have shown excellent selectivity for ATR over 400 other kinases. The nearest significant off-target hit is mTOR, but with a much lower potency (GI50 of 5.7 µmol/L), which is not considered relevant at typical clinical doses.[3]
Troubleshooting Guide: Unexpected Phenotypes
Researchers may observe phenotypes that are not immediately attributable to the direct induction of apoptosis in cancer cells. This guide addresses some of these unexpected, yet documented, cellular responses to Ceralasertib treatment.
Issue 1: I'm observing effects on immune cells in my co-culture experiments. Is this expected?
Yes, this is an increasingly recognized effect of Ceralasertib. The compound can modulate the tumor microenvironment and has direct effects on immune cells.[4][5][6]
-
Observation: Decreased proliferation of CD8+ T-cells.
-
Explanation: Ceralasertib can suppress the proliferation of actively dividing cells, including T-cells.[7][8] This effect is often transient and reversible upon drug withdrawal.[4][8] Intermittent dosing schedules have been shown to allow for T-cell recovery.[4][8]
-
Troubleshooting/Investigation:
-
Experiment: Perform a time-course experiment with intermittent Ceralasertib exposure.
-
Analysis: Measure CD8+ T-cell proliferation (e.g., via Ki67 staining) and viability at different time points during and after treatment.
-
Expected Outcome: You should observe a decrease in proliferation during treatment and a recovery after washout.
-
-
-
Observation: Changes in cytokine profiles, specifically an increase in Type I Interferon (IFN-I) signaling.
-
Explanation: Ceralasertib can induce the upregulation of the Type I Interferon pathway.[7][9][10] This is a key part of its immunomodulatory effect and can enhance anti-tumor immunity.[7][9][10]
-
Troubleshooting/Investigation:
-
Experiment: Treat cells with Ceralasertib and collect supernatant and cell lysates.
-
Analysis: Measure IFN-I pathway activation via qPCR for IFN-stimulated genes (ISGs) or Western blot for phosphorylated STAT1.
-
Expected Outcome: An increase in ISG expression and p-STAT1 levels.
-
-
Issue 2: My cancer cells are not dying, but they have stopped proliferating and look enlarged and flattened.
This phenotype is likely due to treatment-induced senescence.
-
Explanation: Ceralasertib can induce senescence in some cancer cell lines, such as A549 non-small cell lung cancer cells.[11] Senescence is a state of irreversible cell cycle arrest.[12]
-
Troubleshooting/Investigation:
-
Experiment: Treat cells with Ceralasertib for 48-72 hours.
-
Analysis: Perform a senescence-associated β-galactosidase (SA-β-gal) assay.
-
Expected Outcome: A dose-dependent increase in the percentage of blue-stained (senescent) cells.
-
Issue 3: I'm observing significant hematological toxicity in my in vivo models.
This is a known and dose-limiting toxicity of Ceralasertib in clinical trials.[13][14][15]
-
Explanation: The primary adverse events are hematologic, including thrombocytopenia, neutropenia, and anemia.[3][13] This is likely due to the reliance of hematopoietic stem and progenitor cells on the ATR-mediated DNA damage response during their rapid proliferation.
-
Troubleshooting/Investigation:
-
Dosing Schedule: Implement an intermittent dosing schedule (e.g., 14 days on, 14 days off) as this has been shown to be better tolerated than continuous dosing.[13][14][15]
-
Monitoring: Perform regular complete blood counts (CBCs) on your animal models to monitor for cytopenias.
-
Dose Reduction: Consider reducing the dose of Ceralasertib if severe toxicity is observed.
-
Data Presentation
Table 1: In Vitro Activity of Ceralasertib in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| H460 | Non-Small Cell Lung | 1.05 | [16] |
| H23 | Non-Small Cell Lung | 2.38 | [16] |
| Multiple Lines | Various | Median GI50: 1.47 | [17] |
| Enzyme Assay | - | IC50: 0.001 | [16] |
| Cellular Assay | - | IC90 (pCHK1): 0.67 | [17] |
Table 2: Common Hematological Adverse Events (Grade ≥3) in Ceralasertib Clinical Trials
| Adverse Event | Frequency (%) (in combination with Paclitaxel) | Reference |
| Neutropenia | 68% | [3] |
| Anemia | 44% | [3] |
| Thrombocytopenia | 37% | [3] |
Visualizations
Caption: Ceralasertib's core mechanism of action.
Caption: Unexpected phenotypes of Ceralasertib.
Caption: Troubleshooting workflow for unexpected results.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTS/CellTiter-Glo)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.
-
Treatment: The following day, treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate cells for the desired treatment duration (e.g., 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Measurement: Read the plate on a luminometer or spectrophotometer.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Protocol 2: Western Blotting for DDR Markers
-
Cell Lysis: Treat cells with Ceralasertib for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.[18]
-
SDS-PAGE: Separate the protein lysates on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DDR markers (e.g., phospho-CHK1, γH2AX, total CHK1, Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.[19]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Harvest: Treat cells with Ceralasertib for the desired duration. Harvest cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing.[20] Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS. Resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.[20]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 single-cell events.
-
Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in G1, S, and G2/M phases.
References
- 1. What is Ceralasertib used for? [synapse.patsnap.com]
- 2. ceralasertib - My Cancer Genome [mycancergenome.org]
- 3. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. williamscancerinstitute.com [williamscancerinstitute.com]
- 5. icr.ac.uk [icr.ac.uk]
- 6. Ceralasertib shows potential in treating cancer, ICR study finds [clinicaltrialsarena.com]
- 7. The ATR inhibitor ceralasertib potentiates cancer checkpoint immunotherapy by regulating the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ATR inhibitor ceralasertib potentiates cancer checkpoint immunotherapy by regulating the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Frontiers | Editorial: Induced cell senescence as a therapeutic strategy for cancer treatment [frontiersin.org]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. JCI - Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation [jci.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad.com [bio-rad.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. bdbiosciences.com [bdbiosciences.com]
Technical Support Center: Ceralasertib Formate Dose Scheduling for Optimal Synergy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dose scheduling of Ceralasertib formate in combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Ceralasertib and the rationale for its use in combination therapies?
A1: Ceralasertib is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1][2][3] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated in response to DNA replication stress.[4][5][6] By inhibiting ATR, Ceralasertib prevents cancer cells from repairing DNA damage, leading to an accumulation of genomic instability and ultimately cell death.[3] This mechanism is particularly effective in tumors with existing defects in other DDR pathways (e.g., ATM or BRCA1/2 mutations), a concept known as synthetic lethality.[3][5] The rationale for using Ceralasertib in combination is to enhance the efficacy of DNA-damaging agents (like chemotherapy or radiation) or to overcome resistance to other targeted therapies like PARP inhibitors.[4][7][8][9]
Q2: What are the most common types of agents combined with Ceralasertib to achieve synergy?
A2: Ceralasertib is most commonly combined with agents that induce DNA damage or target other components of the DDR pathway. Key combination strategies include:
-
Chemotherapy: Agents like platinating agents (cisplatin, carboplatin) and topoisomerase inhibitors that cause DNA damage and replication stress are rational combination partners.[4]
-
PARP Inhibitors: Combining Ceralasertib with PARP inhibitors like olaparib is a strategy to overcome PARP inhibitor resistance.[7][9] Preclinical data suggest that ATR inhibition can re-sensitize PARP inhibitor-resistant BRCA-deficient cells.[9]
-
Immunotherapy: The combination of Ceralasertib with immune checkpoint inhibitors like durvalumab has shown promising anti-tumor activity.[1][2][10] The rationale is that inducing DNA damage can increase tumor mutational burden and enhance the immunogenicity of cancer cells.
Q3: What are the typical dose schedules for Ceralasertib in combination studies?
A3: The dosing schedule for Ceralasertib can vary depending on the combination partner and the specific clinical trial protocol. It is often administered intermittently to manage potential toxicities. For example, in a study with durvalumab, Ceralasertib was given orally at 240 mg twice daily on days 15 to 28 of a 28-day cycle.[1][2][10] In another trial combining it with olaparib, Ceralasertib was administered on days 1 to 7 of a 28-day cycle.[7] Researchers should consult specific clinical trial protocols for the most up-to-date and detailed dosing information.
Troubleshooting Guide
Q1: We are observing high levels of toxicity and cell death in our in vitro experiments, even at low doses of Ceralasertib in combination. What could be the cause?
A1: Unexpectedly high toxicity could be due to several factors:
-
Cell Line Sensitivity: The specific cancer cell line you are using may have underlying defects in DNA repair pathways, making it exquisitely sensitive to ATR inhibition.
-
Synergistic Potentiation: The combination agent may be exceptionally effective at inducing the specific type of DNA damage that Ceralasertib's ATR inhibition capitalizes on.
-
Experimental Conditions: Ensure that the concentration of the combination agent is appropriate and that the cells are not stressed by other factors in the culture environment.
Recommended Action:
-
Perform a dose-response matrix experiment with a wide range of concentrations for both Ceralasertib and the combination agent to identify a more optimal therapeutic window.
-
Characterize the DNA repair pathway status of your cell line (e.g., ATM, BRCA status).
Q2: Our in vivo xenograft models are not showing the expected synergistic tumor growth inhibition with a Ceralasertib combination. What are the potential reasons?
A2: A lack of in vivo synergy, despite in vitro evidence, can be attributed to:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The dosing schedule and route of administration for one or both agents may not be achieving sufficient tumor exposure and target engagement in the in vivo model.
-
Tumor Microenvironment: The in vivo tumor microenvironment can influence drug efficacy in ways not captured by in vitro models.
-
Drug Resistance Mechanisms: The tumor cells may have or may have developed resistance to one or both agents. One identified mechanism of resistance to Ceralasertib is the overexpression of the multidrug resistance transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[11][12]
Recommended Action:
-
Conduct PK/PD studies to confirm adequate drug concentrations and target inhibition in the tumor tissue.
-
Investigate the expression of P-gp and BCRP in your xenograft models. If they are overexpressed, consider using a model with lower expression or co-administering an inhibitor of these transporters.[11][12]
Q3: We have observed acquired resistance to our Ceralasertib combination therapy in our long-term cell culture experiments. What are the known mechanisms of resistance?
A3: Acquired resistance to ATR inhibitors like Ceralasertib is an area of active research. Some potential mechanisms include:
-
Upregulation of Drug Efflux Pumps: As mentioned, increased expression of P-gp and BCRP can reduce the intracellular concentration of Ceralasertib.[11][12]
-
Alterations in the DDR Pathway: Cells may develop compensatory changes in other DNA repair pathways to bypass the need for ATR.
-
Loss of Nonsense-Mediated Decay (NMD) Factors: Recent studies have shown that the loss of NMD factors, such as UPF2, can mediate resistance to ATR inhibitors.[13]
Recommended Action:
-
Perform molecular analyses on your resistant cell lines to investigate these potential mechanisms (e.g., qPCR or Western blotting for P-gp/BCRP, sequencing of DDR pathway genes, and analysis of NMD factor expression).
Data on Ceralasertib Combination Therapies
| Combination Agent | Cancer Type | Dosing Schedule | Efficacy | Reference |
| Durvalumab | Advanced Non-Small Cell Lung Cancer (NSCLC) with RAS mutations | Durvalumab: 1,500 mg IV on day 1; Ceralasertib: 240 mg orally twice daily on days 15-28 of a 28-day cycle | Median Progression-Free Survival: 5.9 months; Median Overall Survival: 25.0 months | [10] |
| Durvalumab | Metastatic Melanoma (failed prior anti-PD-1) | Durvalumab: 1500 mg on day 1; Ceralasertib: 240 mg twice daily on days 15-28 of a 28-day cycle | Overall Response Rate (ORR): Not specified, but showed promising anti-tumor activity | [1] |
| Durvalumab | Advanced Gastric Cancer | Durvalumab: 1500 mg on day 1 every 4 weeks; Ceralasertib: 240 mg twice daily on days 15-28 of a 28-day cycle | Overall Response Rate (ORR): 22.6%; Median Progression-Free Survival (PFS): 3.0 months | [2] |
| Olaparib | Relapsed/Refractory Cancers with DDR alterations | Ceralasertib administered on days 1-7 of a 28-day cycle continuously with Olaparib | Overall Response Rate: 8%; Clinical Benefit Rate: 62.5% | [7] |
Experimental Protocols & Workflows
Generalized Protocol for Assessing Synergy using Cell Viability Assays
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for Ceralasertib and the combination agent.
-
Treatment: Treat the cells with a matrix of Ceralasertib and the combination agent concentrations, including single-agent controls and a vehicle control.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Viability Assessment: Use a cell viability reagent (e.g., CellTiter-Glo®, resazurin) to measure the number of viable cells in each well.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathway Diagrams
References
- 1. ascopubs.org [ascopubs.org]
- 2. Phase II study of ceralasertib (AZD6738) in combination with durvalumab in patients with advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Ceralasertib used for? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. onclive.com [onclive.com]
- 6. m.youtube.com [m.youtube.com]
- 7. targetedonc.com [targetedonc.com]
- 8. ATR inhibition sensitizes liposarcoma to doxorubicin by increasing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ceralasertib-Mediated ATR Inhibition Combined With Olaparib in Advanced Cancers Harboring DNA Damage Response and Repair Alterations (Olaparib Combinations) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination of Ceralasertib and Durvalumab Shows Activity in Phase II Trial of Advanced NSCLC - The ASCO Post [ascopost.com]
- 11. Multidrug resistance transporters P-gp and BCRP limit the efficacy of ATR inhibitor ceralasertib in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
issues with Ceralasertib formate precipitating in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Ceralasertib formate precipitating in cell culture media.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in your experimental setup can be a significant concern, potentially impacting the accuracy and reproducibility of your results. This guide provides a step-by-step approach to identify and resolve these precipitation issues.
dot
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
1. Why is my this compound precipitating in the cell culture media?
Precipitation of this compound can be attributed to several factors:
-
Low Aqueous Solubility: Ceralasertib, as a free base, is known to be sparingly soluble in aqueous solutions. While the formate salt is generally more water-soluble, the inherent low solubility of the parent molecule can still be a limiting factor, especially at higher concentrations.
-
"Salting Out" Effect: Cell culture media are complex solutions containing various salts, amino acids, and other components. At high concentrations, these components can reduce the solubility of other solutes, including this compound, leading to precipitation.
-
pH and Temperature: The pH of the cell culture medium (typically around 7.2-7.4) and the incubation temperature (37°C) can influence the stability and solubility of the compound. Although specific data for this compound is limited, changes in pH can affect the ionization state of the molecule, impacting its solubility.
-
Interaction with Media Components: While direct interactions have not been widely reported, it is possible that this compound interacts with specific components of the media, such as divalent cations (e.g., calcium), leading to the formation of insoluble complexes.
-
Solvent Shock: When a concentrated stock solution of this compound in an organic solvent (like DMSO) is rapidly diluted into the aqueous environment of the cell culture media, the abrupt change in solvent polarity can cause the compound to precipitate out of solution.
2. What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of Ceralasertib. It is crucial to use anhydrous, high-purity DMSO to minimize the introduction of water, which can affect the long-term stability of the stock solution.
3. What is the maximum recommended final concentration of DMSO in the culture media?
To avoid solvent-induced toxicity and to minimize the risk of precipitation upon dilution, the final concentration of DMSO in the cell culture media should be kept as low as possible, ideally below 0.5% (v/v), and for sensitive cell lines, below 0.1%.
4. Can I pre-mix this compound with other drugs or supplements before adding to the media?
It is generally not recommended to pre-mix this compound with other compounds, as this could lead to unforeseen chemical interactions and precipitation. Each component should be added to the media separately and mixed thoroughly between additions.
5. How should I properly dilute the this compound stock solution into the cell culture media to avoid precipitation?
To minimize "solvent shock" and reduce the likelihood of precipitation, follow these steps:
-
Warm the cell culture media to 37°C.
-
While gently vortexing or swirling the media, add the required volume of the this compound stock solution dropwise.
-
Ensure immediate and thorough mixing to facilitate the dispersion of the compound.
Quantitative Data Summary
| Solvent/Vehicle | Concentration | Notes |
| DMSO | 250 mg/mL (606.05 mM) | Sonication recommended[1]. |
| Ethanol | 39 mg/mL (94.54 mM) | Sonication recommended[1]. |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 7.6 mg/mL (18.42 mM) | Formulation for in vivo studies[1]. |
Experimental Protocol: Empirical Solubility Determination of this compound in Cell Culture Media
This protocol provides a method to determine the practical working concentration of this compound in your specific cell culture medium to avoid precipitation.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for your experiments (e.g., with FBS, antibiotics)
-
Sterile microcentrifuge tubes
-
Spectrophotometer or a high-content imaging system
-
Sterile, clear-bottom 96-well plates
Procedure:
-
Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure it is fully dissolved.
-
Serial Dilution: Perform a serial dilution of the this compound stock solution in your complete cell culture medium in sterile microcentrifuge tubes to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, and a vehicle control with the equivalent percentage of DMSO).
-
Incubation: Incubate the tubes at 37°C in a cell culture incubator for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation.
-
Microscopic Examination: Pipette a small aliquot from each concentration into a 96-well plate and examine under a microscope for the presence of crystalline structures or amorphous precipitate.
-
(Optional) Quantitative Assessment:
-
Spectrophotometry: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any precipitate. Carefully collect the supernatant and measure the absorbance at a wavelength where this compound absorbs (this may require a UV-Vis scan to determine the optimal wavelength). A decrease in the expected absorbance at higher concentrations indicates precipitation.
-
High-Content Imaging: Use an automated imaging system to scan the wells of the 96-well plate and quantify the area and number of precipitate particles.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains free of visible and microscopic precipitation is considered the maximum practical working concentration for your experimental conditions.
Signaling Pathway and Mechanism of Action
Ceralasertib is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA Damage Response (DDR) pathway.
dot
Caption: Ceralasertib inhibits ATR kinase, preventing CHK1 phosphorylation.
In response to DNA damage, particularly replication stress, ATR kinase is activated.[2] Activated ATR then phosphorylates a number of downstream targets, most notably the checkpoint kinase 1 (CHK1).[1] This phosphorylation event is a critical step in initiating cell cycle arrest, allowing time for DNA repair mechanisms to resolve the damage. By inhibiting ATR, Ceralasertib prevents the phosphorylation and activation of CHK1, thereby abrogating the DNA damage checkpoint.[1] This leads to an accumulation of DNA damage, ultimately driving cancer cells into apoptosis (programmed cell death).[2] This mechanism of action is particularly effective in cancer cells that have a high reliance on the ATR pathway due to underlying defects in other DNA repair pathways.[2]
References
Technical Support Center: Ceralasertib Formate Target Detection
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting and using antibodies to detect the molecular targets of Ceralasertib formate (AZD6738), a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is the serine/threonine-protein kinase ATR.[2][4] ATR is a master regulator of the DNA damage response (DDR), particularly in response to single-stranded DNA (ssDNA) and replication stress.[2][5][6] By inhibiting ATR, Ceralasertib prevents the downstream signaling that leads to cell cycle arrest and DNA repair, making cancer cells more susceptible to DNA-damaging agents.[2]
Q2: How can I confirm that this compound is active in my experimental model?
A2: The most reliable method to confirm Ceralasertib's activity is to measure the phosphorylation of key downstream substrates of ATR. A significant reduction in the phosphorylation of these substrates upon treatment indicates successful target engagement. The most widely used and validated pharmacodynamic biomarker for ATR inhibition is the phosphorylation of Checkpoint Kinase 1 (CHK1) at serine 345 (p-CHK1 Ser345).[7][8] Another useful biomarker is the phosphorylation of Replication Protein A2 (RPA2, also known as RPA32) at serine 33 (p-RPA32 S33).[9][10]
Q3: Why should I measure total protein levels in addition to the phosphorylated targets?
A3: Measuring the total protein levels of ATR, CHK1, and RPA32 is crucial to ensure that the observed decrease in phosphorylation is a direct result of ATR inhibition by Ceralasertib, and not due to a general decrease in the total amount of these proteins.[11] Total protein measurements serve as essential loading controls and allow for the normalization of the phospho-protein signal, providing a more accurate quantification of the inhibitory effect.[11][12]
Q4: Which experimental techniques are most suitable for detecting these targets?
A4: Western Blotting is the most common and robust technique for quantifying changes in the phosphorylation status of ATR targets in cell lysates.[13] Immunofluorescence (IF) and Immunohistochemistry (IHC) are also valuable for visualizing the subcellular localization of these proteins and assessing the drug's effect in a tissue context.[14][15][16] Flow cytometry can be used for high-throughput analysis of phosphorylation events in single cells.[8][17]
Antibody Selection Guide
The following tables summarize recommended antibodies for detecting ATR and its key downstream effectors. These have been selected based on validation data found in publications and supplier datasheets.
Table 1: Recommended Primary Antibodies for Ceralasertib Target Validation
| Target | Epitope | Host Species | Applications | Supplier & Cat. No. |
| ATR | Total | Rabbit | WB, IF, IHC, IP | GeneTex (GTX128146)[14], Cell Signaling Technology (#2790)[13][18] |
| p-CHK1 | Phospho-Ser345 | Rabbit | WB, IF, Flow | Cell Signaling Technology (#2348, #2341)[7][19], Proteintech (28803-1-AP)[16] |
| CHK1 | Total | Mouse | WB, IF, IHC | Cell Signaling Technology (#2360) |
| p-RPA32 | Phospho-Ser33 | Rabbit | WB, IF | Cell Signaling Technology (#10148)[10], Novus Biologicals (NB100-544), Abcam (ab211877) |
| RPA32 | Total | Rat | WB | Cell Signaling Technology (#2208)[10] |
Abbreviations: WB (Western Blot), IF (Immunofluorescence), IHC (Immunohistochemistry), IP (Immunoprecipitation), Flow (Flow Cytometry).
Table 2: Recommended Antibody Dilutions for Western Blotting
| Primary Antibody | Recommended Starting Dilution | Molecular Weight (kDa) |
| ATR | 1:1000 | ~301[4][14] |
| p-CHK1 (Ser345) | 1:1000 | ~56[7] |
| CHK1 | 1:1000 | ~56 |
| p-RPA32 (Ser33) | 1:1000 | ~32 |
| RPA32 | 1:1000 | ~32 |
Note: Optimal dilutions should be determined experimentally by the end-user.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ATR signaling pathway and a general workflow for assessing Ceralasertib's efficacy.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Ataxia telangiectasia and Rad3 related - Wikipedia [en.wikipedia.org]
- 5. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Phospho-Chk1 (Ser345) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fortislife.com [fortislife.com]
- 10. Phospho-RPA32/RPA2 (Ser33) (E9N1T) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. biocompare.com [biocompare.com]
- 14. Anti-ATR antibody (GTX128146) | GeneTex [genetex.com]
- 15. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phospho-Chk1 (Ser345) antibody (28803-1-AP) | Proteintech [ptglab.com]
- 17. Phospho-Chk1 (S345) recombinant mAb | Abwiz Bio [abwizbio.com]
- 18. ATR Antibody | Cell Signaling Technology [cellsignal.com]
- 19. Phospho-Chk1 (Ser345) (133D3) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Head-to-Head Battle of ATR Inhibitors: Ceralasertib Formate vs. Elimusertib in Preclinical Cancer Models
In the landscape of targeted cancer therapy, inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase have emerged as a promising strategy to exploit the reliance of cancer cells on the DNA damage response (DDR). This guide provides a comparative overview of the in vivo efficacy of two leading ATR inhibitors: Ceralasertib formate (AZD6738) and Elimusertib (BAY 1895344), based on available preclinical data.
Both Ceralasertib, developed by AstraZeneca, and Elimusertib, from Bayer, are potent and selective oral inhibitors of ATR kinase.[1][2][3][4][5] ATR is a critical regulator of cell cycle checkpoints and DNA repair, particularly in response to replication stress, a hallmark of many cancers.[5][6] By inhibiting ATR, these drugs aim to induce synthetic lethality in tumors with existing DDR defects (e.g., ATM mutations) or to potentiate the effects of DNA-damaging agents.[7][8]
In Vivo Efficacy: A Comparative Summary
Direct head-to-head in vivo studies comparing Ceralasertib and Elimusertib are not publicly available. However, a comparative analysis of data from independent preclinical studies provides valuable insights into their respective anti-tumor activities across various cancer models.
Monotherapy Efficacy
| Drug | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Readouts |
| This compound | ATM-deficient Gastric Cancer (SNU-601 xenograft) | Mice | 50 mg/kg, daily | Significant tumor growth inhibition.[9] |
| ATM-deficient various xenograft models (LoVo, Granta-519, NCI-H23) | Mice | Continuous daily or twice daily dosing | Tumor control.[2] | |
| Triple-Negative Breast Cancer (TNBC) PDX (HBCx9) | Mice | 6.25 - 25mg/kg BID or 50mg/kg QD for at least 28 days | Dose-dependent anti-tumor activity.[10] | |
| Elimusertib (BAY 1895344) | ATM-mutated Mantle Cell Lymphoma (SU-DHL-8 xenograft) | Mice | 50 mg/kg, p.o., b.i.d., 3 days on/4 days off | Strong antitumor efficacy. |
| Pediatric Solid Tumor PDX models (32 models) | Mice | 40 mg/kg, p.o., b.i.d., 3 days on/4 days off | Reduced tumor volume growth in all models; stable disease, partial or total response in 50% of models.[11][12] | |
| Uterine Leiomyosarcoma PDX (ATRX mutated) | SCID mice | 20 mg/kg, p.o., b.i.d., 3 days on/4 days off | Significant tumor growth inhibition and prolonged median overall survival.[13][14] | |
| Breast and Gastric Cancer PDX (BRCA2 and ATM mutant) | Mice | 40 mg/kg, twice daily, 3 days on/4 days off for 4 weeks | Significantly delayed tumor growth.[15] |
Combination Therapy Efficacy
| Drug | Combination Agent | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Readouts |
| This compound | Carboplatin | TNBC PDX (TP53-mutant) | Mice | Ceralasertib: 25 mg/kg for 3 days; Carboplatin: concurrent on day 1 | Optimal tumor control.[16] |
| Olaparib | BRCA2-mutant TNBC PDX | Mice | Ceralasertib: daily for 3-5 days/week; Olaparib: concurrent | Complete tumor regression.[2] | |
| Gemcitabine | Pancreatic Ductal Adenocarcinoma (KPC allograft) | Mice | Not specified | Tumor regression and significantly extended survival.[17] | |
| Elimusertib (BAY 1895344) | Carboplatin | Ovarian Cancer (IGROV-1 xenograft) | Nude mice | Elimusertib: 10 or 20 mg/kg, once daily, 2 days on/5 days off or 50 mg/kg, twice daily, 3 days on/4 days off; Carboplatin: 50 mg/kg, once weekly | Synergistic antitumor activity.[1] |
| Olaparib | Not specified | Not specified | Not specified | Synergistic antitumor activity in vivo.[1][18] | |
| Darolutamide +/- EBRT | Prostate Cancer (LAPC-4 xenograft) | SCID mice | Elimusertib: 20 mg/kg, twice daily, 3 on/4 off; Darolutamide: 100 mg/kg, once daily | Significantly improved antitumor efficacy compared to single agents.[1] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both Ceralasertib and Elimusertib is the inhibition of the ATR kinase, a central component of the DNA damage response pathway.
Caption: ATR signaling pathway and point of inhibition.
A typical experimental workflow for evaluating the in vivo efficacy of these ATR inhibitors in xenograft or patient-derived xenograft (PDX) models is depicted below.
Caption: General workflow for in vivo efficacy studies.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of preclinical data. Below are representative experimental protocols for in vivo studies with Ceralasertib and Elimusertib.
This compound (AZD6738)
-
Animal Models: Studies have utilized various immunodeficient mouse strains (e.g., nude, SCID) bearing human cancer cell line-derived xenografts (CDX) or patient-derived xenografts (PDX).[2][9][16]
-
Tumor Implantation: Tumor cells or fragments are typically implanted subcutaneously into the flank of the mice.
-
Treatment: Ceralasertib is orally bioavailable and administered by oral gavage. Dosing schedules vary between studies and include continuous daily or twice-daily administration, as well as intermittent schedules.[2][10] The vehicle used for formulation is often not specified in all publications.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition, measured by caliper measurements of tumor volume over time. Other endpoints may include survival, and pharmacodynamic markers such as phosphorylation of CHK1 (a direct ATR substrate) and γH2AX (a marker of DNA damage) in tumor tissue.[2][19]
Elimusertib (BAY 1895344)
-
Animal Models: Similar to Ceralasertib, Elimusertib has been extensively tested in immunodeficient mice bearing CDX and a wide range of PDX models, including those from pediatric solid tumors and uterine leiomyosarcoma.[11][12][13]
-
Tumor Implantation: Subcutaneous implantation of tumor fragments or cells is the standard procedure.
-
Treatment: Elimusertib is also orally administered. A common dosing regimen is twice daily (b.i.d.) for 3 consecutive days followed by a 4-day break (3 days on/4 days off).[11][12][13] A typical vehicle for Elimusertib is a solution of 60% polyethylene glycol 400, 10% ethanol, and 30% water.[11][12]
-
Efficacy Endpoints: Tumor volume is the primary efficacy measure. Progression-free survival and overall survival are also assessed.[11][12][13] Pharmacodynamic analyses often include western blot for phosphorylated ATR and downstream markers in tumor lysates.[13][20]
Concluding Remarks
Both this compound and Elimusertib demonstrate robust anti-tumor activity in vivo, both as monotherapies in cancers with specific DDR deficiencies and in combination with DNA-damaging agents across a variety of preclinical models. While a direct comparative study is lacking, the available data suggest that both compounds are highly potent ATR inhibitors with significant clinical potential. The choice between these agents in a research or clinical setting may depend on the specific cancer type, the genetic background of the tumor, and the planned combination therapy. Further clinical investigation is ongoing for both molecules and will ultimately determine their respective places in the oncology treatment paradigm.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-Human Trial of the Oral Ataxia Telangiectasia and Rad3-Related Inhibitor BAY 1895344 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is Ceralasertib used for? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Efficacy of ATR Kinase Inhibitor Elimusertib Monotherapy or Combination in Tumors with DNA Damage Response Pathway and Other Genomic Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Elimusertib has Antitumor Activity in Preclinical Patient-Derived Pediatric Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Elimusertib (BAY1895344), a Novel ATR Inhibitor, Demonstrates in vivo Activity in ATRX Mutated Models of Uterine Leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elimusertib (BAY1895344), a novel ATR inhibitor, demonstrates in vivo activity in ATRX mutated models of uterine leiomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. e-crt.org [e-crt.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. scispace.com [scispace.com]
- 18. The Novel ATR Inhibitor BAY 1895344 Is Efficacious as Monotherapy and Combined with DNA Damage-Inducing or Repair-Compromising Therapies in Preclinical Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. AZD6738 [openinnovation.astrazeneca.com]
- 20. The suppression of ATR/Chk1 pathway by Elimusertib ATR inhibitor in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
AZD6738 vs. VE-821: A Comparative Guide to ATR Inhibitors in Cellular Radiosensitization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent research-grade ataxia telangiectasia and Rad3-related (ATR) protein kinase inhibitors, AZD6738 (Ceralasertib) and VE-821, in their capacity to sensitize cancer cells to ionizing radiation. This analysis is based on published experimental data to assist researchers in selecting the appropriate compound for their preclinical studies.
Introduction
The DNA damage response (DDR) is a critical network of cellular pathways that detect and repair DNA lesions, including those induced by radiotherapy. A key regulator of the DDR is the ATR kinase, which is activated by single-strand DNA breaks and replication stress. By inhibiting ATR, small molecules like AZD6738 and VE-821 can prevent cancer cells from effectively repairing radiation-induced DNA damage, ultimately leading to mitotic catastrophe and cell death. This makes them potent radiosensitizers. Both AZD6738, which is in clinical development, and the widely used preclinical tool VE-821, have been shown to enhance the efficacy of radiotherapy across various cancer models.
Mechanism of Action: Targeting the ATR Pathway
Both AZD6738 and VE-821 are ATP-competitive inhibitors of ATR kinase.[1] Their primary mechanism of radiosensitization involves the disruption of the ATR-Chk1 signaling axis. This leads to several downstream effects that compromise a cancer cell's ability to survive radiation-induced DNA damage.
Key mechanistic effects include:
-
Abrogation of the G2/M Cell Cycle Checkpoint: Following DNA damage, ATR activation leads to a G2/M cell cycle arrest, allowing time for DNA repair before mitotic entry. Both AZD6738 and VE-821 override this crucial checkpoint, forcing cells with damaged DNA to enter mitosis, which often results in cell death.[2][3][4]
-
Inhibition of Homologous Recombination (HR): ATR plays a role in promoting HR, a major pathway for repairing double-strand DNA breaks. By inhibiting ATR, these compounds can suppress HR, leading to the persistence of lethal DNA lesions.[3][5] This is evidenced by a reduction in the formation of RAD51 foci, a key marker of HR.[3]
-
Increased DNA Damage: The combination of ATR inhibition and radiation leads to an accumulation of unrepaired DNA damage, which can be visualized by the persistence of γH2AX and 53BP1 foci.[2][3][5][6]
The following diagram illustrates the central role of ATR in the DNA damage response and the point of intervention for both AZD6738 and VE-821.
Caption: ATR signaling pathway and points of inhibition.
Quantitative Performance Data
The following tables summarize the in vitro radiosensitizing effects of AZD6738 and VE-821 across various cancer cell lines. It is important to note that experimental conditions, such as drug concentration and radiation dosage, vary between studies, precluding a direct, absolute comparison.
Table 1: In Vitro Radiosensitization by AZD6738
| Cell Line | Cancer Type | p53 Status | Drug Concentration | Radiation Dose (Gy) | Outcome | Reference |
| A549 | Lung | Wild-type | Not Specified | 2-6 | Radiosensitization observed in clonogenic assays. | [4][7] |
| Cal27 | Head and Neck | Mutant | Not Specified | 2-6 | Radiosensitization observed in clonogenic assays. | [4][7] |
| FaDu | Head and Neck | Mutant | Not Specified | 2-6 | Radiosensitization observed in clonogenic assays. | [4][7] |
| HCT116 | Colorectal | Wild-type & Null | Not Specified | 2-6 | Radiosensitization independent of p53 status. | [4][7] |
| DLD1 | Colorectal | BRCA2 Null | Not Specified | Not Specified | Profound radiosensitization despite HR deficiency. | [4] |
| NCI-H460 | Lung | Not Specified | 1 µM | Not Specified | Significant reduction in RAD51 foci formation. | [2] |
| NCI-H1299 | Lung | Not Specified | 1 µM | Not Specified | No significant reduction in RAD51 foci formation. | [2] |
| Multiple | Various | Various | Not Specified | 2 & 4 | Abrogation of radiation-induced G2 checkpoint.[4][5] | [4][5] |
Table 2: In Vitro Radiosensitization by VE-821
| Cell Line | Cancer Type | p53 Status | Drug Concentration | Radiation Dose (Gy) | Outcome | Reference |
| PSN-1 | Pancreatic | Mutant | 1 µM | 6 | Increased γH2AX and 53BP1 foci; reduced Rad51 foci. | [3] |
| MiaPaCa-2 | Pancreatic | Mutant | 1 µM | Not Specified | Inhibition of radiation-induced G2/M arrest. | [3] |
| PancM | Pancreatic | Not Specified | Not Specified | Not Specified | Enhanced sensitivity to radiation under normoxic and hypoxic conditions. | [3] |
| HL-60 | Promyelocytic Leukemia | Null | 2 & 10 µM | 3 | More pronounced radiosensitization compared to an ATM inhibitor; abrogation of G2 arrest. | |
| Chondrosarcoma cells | Chondrosarcoma | Not Specified | Not Specified | 8 (fractionated) | Most efficient reduction of cell viability compared to other DNA repair inhibitors. | [8] |
In Vivo Efficacy
In vivo studies using xenograft models have demonstrated that AZD6738 significantly enhances the tumor growth delay induced by fractionated radiotherapy.[5][7][9] For instance, in an HCT116 p53-null xenograft model, the combination of AZD6738 and radiation led to a significant delay in tumor growth and prolonged survival compared to radiation alone.[5][7]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison. For specific parameters, researchers should consult the referenced publications.
Clonogenic Survival Assay
This assay is the gold standard for assessing cellular radiosensitivity.
-
Cell Plating: Cells are seeded at a low density in multi-well plates to allow for the formation of individual colonies.
-
Drug Treatment: Cells are pre-incubated with the ATR inhibitor (e.g., AZD6738 or VE-821) for a specified period (e.g., 1-2 hours) before irradiation.
-
Irradiation: Cells are exposed to varying doses of ionizing radiation.
-
Incubation: The drug may be washed out or left in the media, and cells are incubated for 7-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted. A colony is typically defined as a cluster of at least 50 cells.
-
Data Analysis: The surviving fraction for each treatment condition is calculated and plotted against the radiation dose to generate survival curves. The sensitizer enhancement ratio (SER) can then be calculated.
Immunofluorescence for DNA Damage Foci (γH2AX, 53BP1, RAD51)
This method visualizes the formation and resolution of DNA damage foci.
-
Cell Culture: Cells are grown on coverslips or in chamber slides.
-
Treatment: Cells are treated with the ATR inhibitor and/or radiation as per the experimental design.
-
Fixation and Permeabilization: At various time points post-treatment, cells are fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.1% Triton X-100).
-
Immunostaining: Cells are incubated with primary antibodies against γH2AX, 53BP1, or RAD51, followed by incubation with fluorescently labeled secondary antibodies.
-
Microscopy: Foci are visualized and captured using a fluorescence microscope.
-
Quantification: The number of foci per nucleus is quantified using image analysis software.
The diagram below outlines a typical experimental workflow for assessing radiosensitization.
References
- 1. AZD6738 [openinnovation.astrazeneca.com]
- 2. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- 3. The novel ATR inhibitor VE-821 increases sensitivity of pancreatic cancer cells to radiation and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiosensitization by the ATR Inhibitor AZD6738 through Generation of Acentric Micronuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The novel ATR inhibitor VE-821 increases sensitivity of pancreatic cancer cells to radiation and chemotherapy. — Department of Oncology [oncology.ox.ac.uk]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The ATR Inhibitor VE-821 Enhances the Radiosensitivity and Suppresses DNA Repair Mechanisms of Human Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Ceralasertib's Superior Selectivity for ATR Kinase: A Comparative Analysis
For Immediate Release
[City, State] – October 26, 2025 – New comparative data underscores the exceptional selectivity of Ceralasertib (AZD6738) for the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR). This guide provides a detailed comparison of Ceralasertib with other prominent ATR inhibitors, Berzosertib (VE-822) and Elimusertib (BAY 1895344), supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Ceralasertib is an orally active and potent ATP-competitive inhibitor of ATR kinase.[1][2][3] Its high selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. In preclinical studies, Ceralasertib has demonstrated significant antitumor activity, both as a monotherapy and in combination with DNA-damaging agents, particularly in tumors with existing DNA repair deficiencies.[1][4]
Comparative Selectivity Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Ceralasertib and other ATR inhibitors against ATR and a panel of related kinases. Lower IC50 values indicate higher potency.
| Kinase | Ceralasertib (AZD6738) IC50 (nM) | Berzosertib (VE-822) IC50 (nM) | Elimusertib (BAY 1895344) IC50 (nM) |
| ATR | 1[2][5] | 19[6][7] | 7[8][9] |
| ATM | >5000[10] | 2600[6] | 1420[8] |
| DNA-PK | >5000[10] | 18100[6] | 332[8] |
| mTOR | 5700 (GI50)[11][12] | >1000[13] | ~427 (61-fold selective over ATR)[8] |
| PI3K | >5000[10] | 220 (PI3Kγ)[13] | 3270[8] |
Data compiled from multiple sources.[2][5][6][7][8][9][10][11][12][13] Note: Assay conditions may vary between studies.
As the data indicates, Ceralasertib exhibits remarkable potency for ATR with an IC50 of 1 nM.[2][5] Notably, it demonstrates a high degree of selectivity against other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, including ATM and DNA-PK, with IC50 values greater than 5 µM.[10] A broad kinase screen of over 400 kinases revealed that none were inhibited by more than 50% at a 1 µM concentration of Ceralasertib.[10] The closest off-target activity was observed against mTOR, with a GI50 of 5.7 µM.[11][12] This represents an approximately 300-fold selectivity for ATR over its homologs.
In comparison, while Berzosertib and Elimusertib are also potent ATR inhibitors, they show less selectivity against other kinases. Berzosertib, for instance, has an IC50 of 2.6 µM for ATM, and Elimusertib has an IC50 of 332 nM for DNA-PK.[6][8]
ATR Signaling Pathway
The ATR signaling pathway is a crucial component of the cellular response to DNA damage and replication stress. The diagram below illustrates the central role of ATR in this pathway.
Caption: ATR Signaling Pathway and Inhibition by Ceralasertib.
Upon DNA damage or replication stress, ATR is activated and phosphorylates downstream targets, most notably the checkpoint kinase 1 (CHK1).[14][15][16] This phosphorylation cascade leads to cell cycle arrest, providing time for DNA repair.[15][16] If the damage is irreparable, this pathway can also induce apoptosis. Ceralasertib selectively inhibits ATR, thereby preventing the activation of CHK1 and abrogating the DNA damage response.
Experimental Protocols
The selectivity of Ceralasertib and other kinase inhibitors is determined using various biochemical and cell-based assays. Below are overviews of two common methodologies.
Kinase Selectivity Profiling using LanthaScreen™ Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to measure the binding of an inhibitor to a kinase.
Objective: To determine the IC50 value of a test compound against a panel of kinases.
Principle: The assay relies on the binding of a fluorescently labeled, ATP-competitive tracer to the kinase of interest. The kinase is labeled with a europium-tagged antibody. When the tracer binds to the kinase, FRET occurs between the europium donor and the tracer's acceptor fluorophore. A test compound that binds to the kinase's ATP pocket will displace the tracer, leading to a decrease in the FRET signal.
General Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, a europium-labeled anti-tag antibody, the fluorescent tracer, and the test compound (Ceralasertib) at various concentrations.
-
Assay Plate Setup: Add the test compound dilutions to a 384-well plate.
-
Kinase/Antibody Addition: Add a pre-mixed solution of the kinase and the europium-labeled antibody to the wells containing the test compound.
-
Tracer Addition: Add the fluorescent tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (one for the europium donor and one for the acceptor fluorophore).
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Kinome-wide Selectivity Profiling using Kinobeads™
This chemoproteomics approach allows for the assessment of inhibitor selectivity against a large number of kinases in their native state from a cell lysate.
Objective: To identify the kinase targets of a compound and quantify its binding affinity across the kinome.
Principle: Kinobeads™ are composed of sepharose beads derivatized with a mixture of non-selective, ATP-competitive kinase inhibitors. These beads are used to capture a broad range of kinases from a cell lysate. In a competitive binding experiment, the cell lysate is pre-incubated with the test compound. The compound will bind to its target kinases, preventing them from being captured by the Kinobeads™. The proteins bound to the beads are then identified and quantified using mass spectrometry.
General Protocol:
-
Cell Lysate Preparation: Prepare a protein lysate from cultured cells.
-
Competitive Binding: Incubate the cell lysate with various concentrations of the test compound (Ceralasertib).
-
Kinase Enrichment: Add the Kinobeads™ slurry to the lysate and incubate to allow for the capture of kinases not bound to the test compound.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: The amount of each kinase captured by the beads is inversely proportional to its affinity for the test compound. Dose-response curves are generated for each identified kinase to determine their respective binding affinities.
The experimental workflow for Kinobeads™ is depicted in the diagram below.
Caption: Experimental Workflow for Kinobeads™ Profiling.
Conclusion
The data presented in this guide clearly demonstrates that Ceralasertib is a highly potent and selective inhibitor of ATR kinase. Its superior selectivity profile compared to other ATR inhibitors like Berzosertib and Elimusertib suggests a lower potential for off-target effects, which is a desirable characteristic for a therapeutic agent. The detailed experimental protocols provide a framework for researchers to validate these findings and further explore the activity of Ceralasertib in various preclinical models. This information is vital for the ongoing development of ATR inhibitors as a promising class of anticancer drugs.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. selleckchem.com [selleckchem.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - UZ [thermofisher.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of DDR Inhibition: A Comparative Guide to Ceralasertib Formate Cross-Resistance
For Immediate Release
[City, State] – [Date] – In the rapidly evolving field of oncology, targeting the DNA Damage Response (DDR) has emerged as a promising therapeutic strategy. Ceralasertib (AZD6738), a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, is at the forefront of this approach. This guide provides a comprehensive comparison of Ceralasertib's performance in the context of cross-resistance with other key DDR inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding of this critical area.
Introduction to Ceralasertib and the DNA Damage Response
The DDR is a complex network of signaling pathways that cells activate in response to DNA damage, ensuring genomic stability. Key players in this network include ATR, Ataxia-Telangiectasia Mutated (ATM), and Poly (ADP-ribose) polymerase (PARP). Ceralasertib is an orally bioavailable ATR kinase inhibitor that has shown significant antitumor activity, particularly in cancers with existing defects in other DDR pathways, a concept known as synthetic lethality. Understanding the potential for cross-resistance between Ceralasertib and other DDR inhibitors is crucial for designing effective combination therapies and predicting patient response.
Quantitative Performance Analysis
The following tables summarize the in vitro efficacy of Ceralasertib as a single agent and in combination with other DDR inhibitors across various cancer cell lines. This data highlights the differential sensitivity based on the genetic background of the cells, particularly the status of other DDR proteins like ATM.
Table 1: Single-Agent Activity of Ceralasertib (AZD6738) in Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Background | IC50 / EC50 (µM) | Reference |
| SNU-601 | Gastric Cancer | ATM dysfunctional | Not specified, but sensitive | [1] |
| SNU-484 | Gastric Cancer | ATM functional | Not sensitive | [1] |
| CII-GFPsh | Chronic Lymphocytic Leukemia | ATM/p53-proficient | 8.4 | [2] |
| CII-ATMsh | Chronic Lymphocytic Leukemia | ATM-deficient | 1.6 | [2] |
| Mec1 | Chronic Lymphocytic Leukemia | p53-defective | 1.1 | [2] |
| PEO-1 | Ovarian Cancer | BRCA2 mutated | 0.21 | [3] |
| SKOV-3 | Ovarian Cancer | BRCA wild-type | 3.59 | [3] |
| OV-90 | Ovarian Cancer | BRCA wild-type | 2.77 | [3] |
| H460 | Non-Small Cell Lung Cancer | Kras mutant | 1.05 (GI50) | [4] |
| H23 | Non-Small Cell Lung Cancer | Kras mutant, ATM-deficient | 2.38 (GI50) | [4] |
| SNU478 | Biliary Tract Cancer | Low ATM and p53 | 0.46 | [2] |
| SNU869 | Biliary Tract Cancer | Low ATM and p53 | 0.44 | [2] |
| SNU2670 | Biliary Tract Cancer | Low ATM, high p53 | > 10 | [2] |
Table 2: Comparative Activity of Ceralasertib and Other ATR Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ceralasertib (AZD6738) | DU145 | Prostate Cancer | Potent | [5] |
| M4344 | DU145 | Prostate Cancer | More potent than Ceralasertib | [5] |
| BAY1895344 | DU145 | Prostate Cancer | Potent | [5] |
| Berzosertib (M6620) | DU145 | Prostate Cancer | Potent | [5] |
Table 3: Ceralasertib (AZD6738) in Combination with a PARP Inhibitor (Olaparib)
| Cell Line/Patient Cohort | Cancer Type | Background | Outcome | Reference |
| PARPi-resistant breast and ovarian cancer models | Breast/Ovarian Cancer | PARP inhibitor resistant | Combination achieved complete regressions | [1] |
| BRCA-mutated, PARPi-resistant HGSOC patients | High-Grade Serous Ovarian Cancer | PARP inhibitor resistant, BRCA mutated | Clinical benefit observed (CBR 86%) | [6] |
| ATM-mutated tumors | Various Advanced Cancers | ATM mutation | Clinical benefit observed (CBR 40%) | [6] |
Signaling Pathways and Mechanisms of Action
To visually represent the complex interactions within the DDR network, the following diagrams were generated using Graphviz (DOT language).
The following diagram illustrates the experimental workflow for assessing cross-resistance.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of Ceralasertib and/or other DDR inhibitors for 72-96 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Clonogenic Survival Assay
-
Cell Seeding: Plate a known number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Drug Treatment: Treat the cells with the desired concentrations of Ceralasertib and/or other DDR inhibitors for 24 hours.
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the untreated control.
Western Blot Analysis
-
Cell Lysis: Treat cells with Ceralasertib and/or other DDR inhibitors for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DDR proteins (e.g., p-ATR, p-CHK1, γH2AX, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Discussion and Future Directions
The presented data indicate that Ceralasertib demonstrates significant efficacy in cancer cells with deficiencies in other DDR pathways, particularly ATM. This suggests a synthetic lethal relationship rather than a classical cross-resistance mechanism. In fact, in the context of PARP inhibitor resistance, Ceralasertib in combination with a PARP inhibitor can re-sensitize resistant cells, highlighting a promising therapeutic strategy.[6]
The lack of significant cross-resistance and the potential for synergistic combinations with other DDR inhibitors position Ceralasertib as a versatile agent in the oncologist's armamentarium. Future research should focus on elucidating the precise molecular mechanisms underpinning these synergistic interactions and identifying robust biomarkers to predict patient response to Ceralasertib-based therapies, both as a monotherapy and in combination. Further head-to-head studies investigating acquired resistance to other DDR inhibitors and subsequent sensitivity to Ceralasertib are warranted to fully map the cross-resistance landscape.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer [e-crt.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. The orally active and bioavailable ATR kinase inhibitor AZD6738 potentiates the anti-tumor effects of cisplatin to resolve ATM-deficient non-small cell lung cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Ceralasertib-Mediated ATR Inhibition Combined With Olaparib in Advanced Cancers Harboring DNA Damage Response and Repair Alterations (Olaparib Combinations) - PMC [pmc.ncbi.nlm.nih.gov]
Ceralasertib in Focus: A Comparative Guide to a Novel ATR Kinase Inhibitor
In the rapidly evolving landscape of targeted cancer therapy, Ceralasertib (AZD6738), a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, has emerged as a promising agent.[1][2] This guide provides a comprehensive comparison of Ceralasertib's performance, drawing upon available clinical trial data, and places it in the context of other therapeutic strategies, particularly for researchers, scientists, and drug development professionals. While direct head-to-head studies with other specific kinase inhibitors are limited in the public domain, this guide will focus on comparisons with standard-of-care treatments and contextualize its unique mechanism of action.
Mechanism of Action: Targeting the DNA Damage Response
Ceralasertib's therapeutic potential lies in its inhibition of ATR, a critical kinase in the DNA Damage Response (DDR) pathway.[3][4] In cancer cells, which often exhibit high levels of replication stress and genomic instability, the reliance on the ATR pathway for survival is heightened.[3] By blocking ATR, Ceralasertib prevents the repair of damaged DNA, leading to an accumulation of DNA damage and ultimately inducing cell death in cancer cells.[3]
dot
References
Unlocking Synergistic Potential: A Comparative Guide to Ceralasertib and Chemotherapy Combinations
For Researchers, Scientists, and Drug Development Professionals
Ceralasertib (AZD6738), a potent and selective oral inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) protein kinase, is at the forefront of a new wave of cancer therapies targeting the DNA damage response (DDR) pathway.[1][2] By crippling a cancer cell's ability to repair its DNA, Ceralasertib induces synthetic lethality, particularly in tumors with existing defects in other DDR pathways like ATM or BRCA1/2 mutations.[1] This guide provides a comprehensive comparison of the synergistic interactions of Ceralasertib with various chemotherapy agents, supported by experimental data from preclinical and clinical studies.
Mechanism of Action: The ATR Signaling Pathway
ATR plays a pivotal role in response to DNA replication stress, which can be induced by certain chemotherapeutic agents.[3] When replication forks stall, ATR is activated and initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair. By inhibiting ATR, Ceralasertib prevents this repair process, leading to the accumulation of DNA damage and ultimately, tumor cell death.[1][2]
Caption: Ceralasertib inhibits ATR, preventing cell cycle arrest and DNA repair, leading to apoptosis.
Preclinical Synergistic Interactions
In vitro and in vivo preclinical studies have demonstrated the synergistic potential of Ceralasertib with a range of chemotherapeutic agents.
| Chemotherapy Agent | Cancer Type | Model | Key Findings | Synergy Score (where available) |
| Carboplatin | Triple-Negative Breast Cancer (TNBC) | Patient-Derived Xenograft (PDX) | Ceralasertib showed dose-dependent synergistic potentiation of carboplatin, leading to enhanced tumor growth inhibition and regression.[4][5] | Not specified |
| Irinotecan | Not specified | In vivo | Twice daily dosing of Ceralasertib was required following irinotecan for optimal tumor regression.[5] | Not specified |
| Gemcitabine | Pancreatic Ductal Adenocarcinoma (PDAC) | In vitro and In vivo | The combination of Ceralasertib and gemcitabine synergistically induced regression of PDAC.[6] | Strong synergy observed across 13 PDAC cell lines.[7] |
| Paclitaxel | Gastric Cancer, Breast Cancer | In vitro, In vivo | An additive effect was observed in a subset of gastric cancer cell lines and in breast cancer cell line models.[8] | Not specified |
| Olaparib (PARP Inhibitor) | BRCA-mutant TNBC | Patient-Derived Xenograft (PDX) | Complete tumor regression was achieved with concurrent daily dosing of Ceralasertib and olaparib.[5] | Not specified |
Clinical Validation of Synergistic Efficacy
Clinical trials have further validated the promising preclinical findings, demonstrating the tolerability and anti-tumor activity of Ceralasertib in combination with standard-of-care chemotherapies.
Ceralasertib in Combination with Carboplatin
A Phase I study in patients with advanced solid tumors established the recommended Phase II dose (RP2D) and demonstrated preliminary anti-tumor activity.[4][9]
| Clinical Trial | Phase | Patient Population | Dosing Regimen (RP2D) | Key Efficacy Results | Common Grade ≥3 Toxicities |
| Phase I (NCT02264678)[10] | I | Advanced Solid Tumors | Ceralasertib 40 mg once daily (days 1-2) + Carboplatin AUC5 (every 3 weeks)[4][9] | 2 confirmed partial responses; 53% of evaluable patients had stable disease.[9] | Anemia (39%), Thrombocytopenia (36%), Neutropenia (25%)[9] |
Ceralasertib in Combination with Paclitaxel
A Phase I study showed that the combination of Ceralasertib and paclitaxel was well-tolerated and exhibited anti-tumor activity, particularly in patients with advanced melanoma resistant to prior anti-PD1 therapy.[8][11]
| Clinical Trial | Phase | Patient Population | Dosing Regimen (RP2D) | Key Efficacy Results (Melanoma Subset) | Common Grade ≥3 Toxicities |
| Phase I (NCT02630199)[12] | I | Advanced Malignancies (enriched for melanoma) | Ceralasertib 240 mg twice daily (days 1-14) + Paclitaxel 80 mg/m² (days 1, 8, 15 of a 28-day cycle)[8][11] | ORR: 33.3%; mPFS: 3.6 months; mOS: 7.4 months[8][11] | Neutropenia (68%), Anemia (44%), Thrombocytopenia (37%)[8][11] |
Ceralasertib in Combination with Gemcitabine
A Phase I trial (ATRiUM) is currently assessing the safety and efficacy of Ceralasertib in combination with gemcitabine, with a focus on pancreatic cancer based on strong preclinical synergistic data.[13][14]
| Clinical Trial | Phase | Patient Population | Dosing Regimen | Key Efficacy Results | Common Grade ≥3 Toxicities |
| ATRiUM (NCT03669601)[13][14] | I | Advanced Solid Tumors (expansion in pancreatic cancer) | Ascending doses of Ceralasertib (40-120 mg) and Gemcitabine (625-1000 mg/m²)[13][14] | Ongoing | To be determined |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols.
In Vitro Synergy Assessment
Cell Viability Assays:
-
Method: Cancer cell lines are treated with a range of concentrations of Ceralasertib, the chemotherapy agent, or the combination of both for a specified period (e.g., 72 hours). Cell viability is then measured using assays such as CellTiter-Glo.
-
Data Analysis: Combination index (CI) values are calculated using the Chou-Talalay method (CompuSyn software). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[15]
In Vivo Xenograft Studies
Caption: Workflow for in vivo assessment of Ceralasertib and chemotherapy combinations.
-
Animal Models: Immunocompromised mice (e.g., nude mice) are implanted with human cancer cell lines or patient-derived xenografts (PDXs).
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment groups: vehicle control, Ceralasertib alone, chemotherapy alone, and the combination. Dosing schedules are optimized based on preclinical evidence.[4]
-
Efficacy Assessment: Tumor volumes and body weights are measured regularly. The primary endpoint is typically tumor growth inhibition or regression.
Clinical Trial Design
Caption: A typical Phase I dose-escalation clinical trial design for combination therapy.
-
Study Design: Phase I trials typically employ a dose-escalation design (e.g., 3+3 or rolling 6) to determine the maximum tolerated dose (MTD) and RP2D of the combination therapy.[8][11]
-
Patient Population: Eligible patients generally have advanced, refractory solid tumors for which standard therapies have failed.[4][8]
-
Assessments: Safety and tolerability are the primary endpoints. Secondary endpoints include anti-tumor activity (evaluated by RECIST criteria), pharmacokinetics, and pharmacodynamics.[4][8]
Conclusion
The combination of Ceralasertib with various chemotherapy agents represents a promising strategy to enhance anti-tumor efficacy and overcome resistance. The synergistic interactions observed in both preclinical and clinical settings underscore the potential of targeting the ATR pathway to sensitize cancer cells to DNA-damaging agents. Ongoing and future clinical trials will be crucial in further defining the optimal combination partners, dosing schedules, and patient populations that will benefit most from this innovative therapeutic approach.
References
- 1. What is Ceralasertib used for? [synapse.patsnap.com]
- 2. ceralasertib - My Cancer Genome [mycancergenome.org]
- 3. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ATR Inhibitor AZD6738 Synergizes with Gemcitabine In Vitro and In Vivo to Induce Pancreatic Ductal Adenocarcinoma Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gemcitabine and ATR inhibitors synergize to kill PDAC cells by blocking DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Navigating the Therapeutic Window: A Comparative Guide to the Toxicity Profiles of ATR Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicity profiles of key Ataxia Telangiectasia and Rad3-related (ATR) inhibitors currently in clinical development. By summarizing quantitative data from preclinical and clinical studies, and detailing the experimental methodologies, this guide aims to inform strategic decisions in the advancement of cancer therapeutics.
ATR inhibitors, a promising class of drugs targeting the DNA damage response (DDR), have demonstrated potential in sensitizing cancer cells to chemotherapy and radiation. However, as with any potent therapeutic, understanding their toxicity is paramount. This comparison focuses on four prominent ATR inhibitors: Berzosertib (VE-822/M6620), Ceralasertib (AZD6738), Elimusertib (BAY 1895344), and Tuvusertib (M1774), offering a side-by-side look at their safety profiles.
At a Glance: Comparative Toxicity Data
The following tables summarize the key toxicities observed in clinical trials of the four ATR inhibitors. The data highlights a common class-effect of myelosuppression, with hematological toxicities being the most frequently reported treatment-related adverse events.
Table 1: Hematological Toxicities (Grade ≥3) in Clinical Trials
| Adverse Event | Berzosertib (VE-822/M6620) | Ceralasertib (AZD6738) | Elimusertib (BAY 1895344) | Tuvusertib (M1774) |
| Anemia | 20% (with irinotecan)[1] | 39% (with carboplatin)[2][3] | 35.5% (with durvalumab)[4] | 36% (monotherapy)[5][6] |
| Neutropenia | 34% (with irinotecan)[1] | 25% (with carboplatin)[2][3] | 44% (in pediatric patients)[7] | 7% (monotherapy)[5][6] |
| Thrombocytopenia | Not specified in top results | 36% (with carboplatin)[2][3] | 35.5% (with durvalumab)[4] | Not specified as Grade ≥3 |
| Lymphopenia | 30% (with irinotecan)[1] | Not specified in top results | Grade 4 reported in one pediatric patient[7] | 7% (monotherapy)[5][6] |
| Leukopenia | 28% (with irinotecan)[1] | Not specified in top results | Not specified in top results | Not specified in top results |
Note: Percentages represent the incidence of Grade 3 or higher adverse events in the specified clinical trial populations. Direct comparison should be made with caution due to differences in patient populations, combination therapies, and dosing schedules.
Table 2: Common Non-Hematological Toxicities (All Grades) in Clinical Trials
| Adverse Event | Berzosertib (VE-822/M6620) | Ceralasertib (AZD6738) | Elimusertib (BAY 1895344) | Tuvusertib (M1774) |
| Fatigue | 8% (Grade ≥3 with irinotecan)[1] | 71.0% (with durvalumab)[4] | Not specified in top results | Not specified in top results |
| Nausea | Not specified in top results | 64.5% (with durvalumab)[4] | Grade 3 reported with FOLFIRI[8] | Not specified in top results |
| Diarrhea | 16% (Grade ≥3 with irinotecan)[1] | Not specified in top results | Not specified in top results | Not specified in top results |
| Anorexia | Not specified in top results | 61.3% (with durvalumab)[4] | Not specified in top results | Not specified in top results |
| Mucositis | Not specified in top results | Not specified in top results | Grade 3 reported with FOLFIRI[8] | Not specified in top results |
Experimental Protocols: A Closer Look at the Data
The following sections provide detailed methodologies for key preclinical and clinical studies that form the basis of the toxicity data presented.
Preclinical Comparative Toxicology Study of Berzosertib, Ceralasertib, and Elimusertib
A key preclinical study directly compared the toxicity of these three ATR inhibitors in mice, both as monotherapy and in combination with total body irradiation (TBI).
-
Animal Model: Female BALB/c mice.[9]
-
Dosing:
-
Endpoints:
-
Key Findings:
Clinical Trial Methodologies
The clinical toxicity data is derived from various Phase I and II trials. The general design of these studies is outlined below.
-
Study Design: Most were open-label, dose-escalation studies, often employing a 3+3 design to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).[10][11][12][13]
-
Patient Population: Patients with advanced solid tumors who have typically received prior therapies.[10][11][12][13]
-
Dosing Schedules: Varied significantly between inhibitors and combination agents. For example:
-
Berzosertib: Administered intravenously, often on days 2 and 9 of a 21-day cycle when combined with gemcitabine.[11][12]
-
Ceralasertib: Orally administered, with schedules such as twice daily for 14 days followed by a 14-day break in a 28-day cycle when combined with paclitaxel.[10]
-
Elimusertib: Orally administered, for instance, twice daily on days 1, 2, 15, and 16 of a 28-day cycle with FOLFIRI.[8]
-
Tuvusertib: Orally administered, with a recommended dose of 180 mg once daily for 2 weeks on, 1 week off.[5][6]
-
-
Toxicity Assessment: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). Dose-limiting toxicities (DLTs) were assessed during the first cycle of treatment.[10]
Visualizing the Mechanism: ATR Signaling and Inhibition
To understand the on-target effects that contribute to both efficacy and toxicity, it is crucial to visualize the ATR signaling pathway.
Caption: ATR signaling pathway in response to DNA damage and its inhibition.
This diagram illustrates how DNA damage, in the form of single-stranded DNA, activates ATR. Activated ATR then phosphorylates downstream targets like CHK1, leading to cell cycle arrest and allowing time for DNA repair. ATR inhibitors block this process, preventing the cell from pausing to repair DNA damage, which can lead to cell death, particularly in cancer cells with high levels of replication stress.
Conclusion
The toxicity profiles of the ATR inhibitors Berzosertib, Ceralasertib, Elimusertib, and Tuvusertib are broadly similar, with hematological toxicities being the most common and dose-limiting. However, subtle differences, such as the potential for cardiotoxicity with Ceralasertib in preclinical models, warrant further investigation. The choice of an ATR inhibitor for a specific clinical application will likely depend on the combination agent, the tumor type, and the patient's underlying health status. As more data from ongoing clinical trials becomes available, a more refined understanding of the therapeutic window for each of these promising agents will emerge.
References
- 1. NCI 9938: Phase I clinical trial of ATR inhibitor berzosertib (M6620, VX-970) in combination with irinotecan in patients with advanced solid tumors. - ASCO [asco.org]
- 2. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. ascopubs.org [ascopubs.org]
- 5. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor Tuvusertib (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor Tuvusertib (M1774) as Monotherapy in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Phase I trial of ATR inhibitor elimusertib with FOLFIRI in advanced or metastatic gastrointestinal malignancies (ETCTN 10406) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative in vivo toxicology of ATR inhibitors ceralasertib, elimusertib, and berzosertib alone and in combination with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Specificity of Ceralasertib Formate in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the specificity of Ceralasertib (AZD6738) formate, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, with other commercially available ATR inhibitors. The information presented herein is intended to assist researchers in making informed decisions when selecting an appropriate tool compound for their studies.
Introduction
ATR is a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic stability.[1][2] Its activation in response to single-stranded DNA (ssDNA), often arising from replication stress, initiates a signaling cascade to orchestrate cell cycle arrest, DNA repair, and, in some cases, apoptosis.[2][3] Given its central role in cancer cell survival, ATR has emerged as a promising therapeutic target. Ceralasertib formate is a highly potent and selective, orally bioavailable ATR inhibitor that has shown promise in preclinical and clinical studies.[4][5][6] This guide assesses its specificity in cellular assays against other well-characterized ATR inhibitors: VE-821, Berzosertib (M6620/VX-970), and Elimusertib (BAY-1895344).
Quantitative Comparison of Inhibitor Specificity
The following table summarizes the in vitro and cellular potency and selectivity of this compound and its alternatives. Data has been compiled from various publicly available sources.
| Inhibitor | Target | IC50 (nM, Cell-Free) | Cellular IC50 (nM, pCHK1) | Selectivity against other Kinases (IC50 in nM) |
| Ceralasertib (AZD6738) formate | ATR | 1 [4][5][6][7] | 74 [8] | ATM: >5000, DNA-PK: >5000, mTOR: >5000 [8] |
| VE-821 | ATR | 26[9] | 700[10] | ATM: >8000, DNA-PK: 4400, mTOR: >1000[11] |
| Berzosertib (M6620/VX-970) | ATR | 19 (in HT29 cells)[12] | 250 - 290 (Cell viability)[13] | Data not readily available in a comparable format |
| Elimusertib (BAY-1895344) | ATR | 7[14][15] | 36 (p-H2AX)[14] | ATM: 1420, DNA-PK: 332, mTOR: 427 (IC50 ratio mTOR/ATR: 61)[14][] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is for comparative purposes.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approach for assessing ATR inhibitor specificity, the following diagrams are provided.
Experimental Protocols
The following are generalized protocols for key cellular assays used to determine the specificity of ATR inhibitors.
Cellular Potency Assay: Inhibition of CHK1 Phosphorylation
This assay measures the ability of a compound to inhibit ATR-mediated phosphorylation of its direct downstream target, CHK1, in a cellular context.
a. Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., HT29, U2OS) in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with a serial dilution of this compound or other ATR inhibitors for 1-2 hours.
-
Induce DNA damage by adding a DNA-damaging agent such as hydroxyurea (e.g., 2 mM for 4 hours) or by exposing the cells to UV radiation.
b. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
c. Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-CHK1 (Ser345) overnight at 4°C.[17][18][19][20]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total CHK1 and a loading control protein (e.g., GAPDH or β-actin).
d. Data Analysis:
-
Quantify the band intensities for p-CHK1 and total CHK1.
-
Normalize the p-CHK1 signal to the total CHK1 signal.
-
Plot the normalized p-CHK1 levels against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Cell Viability Assay
This assay assesses the effect of the ATR inhibitor on cell proliferation and survival.
a. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
After 24 hours, treat the cells with a range of concentrations of the ATR inhibitor.
b. Viability Measurement:
-
After a set incubation period (e.g., 72 hours), add a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTS reagent.[21][22][23]
-
Measure the luminescence or absorbance according to the manufacturer's instructions using a plate reader.
c. Data Analysis:
-
Normalize the viability of treated cells to that of untreated control cells.
-
Plot the percentage of viable cells against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound demonstrates exceptional potency and selectivity for ATR in both biochemical and cellular assays.[4][5][6][7][8] Its high margin of selectivity against other PIKK family members, such as ATM and DNA-PK, makes it a precise tool for dissecting the specific roles of ATR in cellular processes.[8] While other ATR inhibitors like VE-821, Berzosertib, and Elimusertib are also potent, the available data suggests that this compound offers a superior combination of high potency and selectivity, minimizing off-target effects in experimental systems. This makes it an invaluable reagent for researchers investigating the ATR signaling pathway and its therapeutic potential.
References
- 1. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Ceralasertib | AZD6738 | ATR kinase inhibitor | antitumor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AZD6738 [openinnovation.astrazeneca.com]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. The ATR inhibitor berzosertib acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 17. Phospho-Chk1 (Ser345) Antibody (#2341) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 18. Human Phospho-Chk1 (S345) Antibody AF2475: R&D Systems [rndsystems.com]
- 19. Phospho-Chk1 (Ser345) (133D3) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 20. Phospho-CHK1 (Ser345) Polyclonal Antibody (PA5-34625) [thermofisher.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. The ATR Inhibitor VE-821 Enhances the Radiosensitivity and Suppresses DNA Repair Mechanisms of Human Chondrosarcoma Cells [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Ceralasertib Formate: A Guide for Laboratory Professionals
Providing essential guidance for the safe handling and disposal of the research-use compound Ceralasertib formate, this document outlines key procedures and safety protocols for laboratory and drug development professionals. In the absence of explicit manufacturer disposal instructions, this guide synthesizes general best practices for chemical waste management, ensuring operational safety and regulatory compliance.
Recommended Disposal Procedures
In the absence of specific manufacturer's instructions, the disposal of this compound should adhere to the general principles of laboratory chemical waste management. These procedures are designed to minimize risk to personnel and the environment.
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste streams containing this compound. This includes:
-
Unused or expired product: The pure, solid form of the compound.
-
Contaminated materials: Personal protective equipment (PPE) such as gloves and lab coats, disposable labware (e.g., pipette tips, tubes), and any absorbent materials used for spills.
-
Solutions: Any prepared solutions containing this compound.
Step 2: Waste Containment
Use appropriate, clearly labeled, and sealed containers for each waste stream.
-
Solid Waste: Collect in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect in a compatible, non-reactive, and sealable container. Ensure the container is properly vented if necessary.
-
Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container.
Step 3: Labeling
Clearly label all waste containers with the following information:
-
The words "Hazardous Waste" or "Chemical Waste" (as per institutional policy).
-
The full chemical name: "this compound".
-
The concentration (if in solution).
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
Step 4: Storage
Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials. Follow your institution's guidelines for the temporary storage of chemical waste.
Step 5: Disposal
Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
Understanding the Mechanism of Action of Ceralasertib
Ceralasertib functions by inhibiting the ATR kinase, which plays a pivotal role in the cellular response to DNA damage and replication stress.[1][2] By blocking ATR, Ceralasertib prevents the downstream signaling cascade that leads to cell cycle arrest and DNA repair, ultimately causing the accumulation of DNA damage and inducing cell death in cancer cells.[1][4]
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound, emphasizing the critical role of institutional and regulatory compliance.
Quantitative Data Summary
There is no quantitative data available regarding the specific disposal parameters for this compound in the provided search results. Disposal procedures should be guided by the qualitative best practices outlined above and by institutional and regulatory requirements.
Experimental Protocols
Detailed experimental protocols for the use of this compound are not the focus of this disposal guide. Researchers should refer to specific publications and established laboratory protocols for its application in experimental settings.
Disclaimer: This information is intended as a general guide and does not replace the need for a thorough risk assessment and adherence to all applicable local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal.
References
Personal protective equipment for handling Ceralasertib formate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of Ceralasertib formate. The following procedural guidance is designed to ensure the safe and effective use of this potent ATR kinase inhibitor in a laboratory setting. Adherence to these protocols is critical for minimizing exposure risk and maintaining a safe research environment.
Understanding the Compound
This compound is a potent and selective inhibitor of ATR (Ataxia Telangiectasia and Rad3-related) kinase, a key enzyme in the DNA damage response pathway.[1][2] By inhibiting ATR, this compound disrupts DNA repair mechanisms, which can lead to apoptosis in cancer cells.[2] While a Safety Data Sheet (SDS) for the free base, Ceralasertib, classifies it as not a hazardous substance or mixture, its biological activity warrants careful handling as a potentially hazardous compound.[3] It is supplied as a solid powder and is intended for research use only.[2][4]
Personal Protective Equipment (PPE)
The primary goal of PPE is to create a barrier between the researcher and the chemical, minimizing the risk of exposure through inhalation, skin contact, or eye contact.
Standard PPE Requirements
A baseline of personal protective equipment is mandatory for all procedures involving this compound.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. Double gloving is recommended. | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from dust particles and splashes. |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing. |
| Closed-toe Shoes | Required in all laboratory settings. | Protects feet from spills. |
Enhanced PPE for High-Risk Procedures
Certain procedures increase the risk of generating aerosols or dust. In these situations, enhanced PPE is required.
| PPE Component | Specification | Rationale |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Required when handling the powder outside of a containment system (e.g., weighing). |
| Gown | Disposable, solid-front gown with tight-fitting cuffs. | Provides a more complete barrier than a standard lab coat. |
| Face Shield | To be worn over safety goggles. | Offers an additional layer of protection against splashes to the face. |
Operational Procedures and Handling
Proper handling procedures are essential to prevent contamination and accidental exposure.
Receiving and Storage
| Parameter | Specification |
| Shipping Condition | Shipped at ambient temperature.[4] |
| Short-term Storage | 0 - 4°C (days to weeks) in a dry, dark place.[4] |
| Long-term Storage | -20°C (months to years) in a dry, dark place.[4] |
| Stock Solution Storage | 0 - 4°C (short-term) or -20°C (long-term).[4] |
Upon receipt, inspect the container for any damage. If the container is compromised, handle it as a spill and follow the appropriate cleanup procedures.
Weighing and Reconstitution
Due to the risk of inhaling the fine powder, weighing and reconstitution of this compound should be performed in a certified chemical fume hood or a powder containment hood.
Step-by-Step Reconstitution Protocol:
-
Prepare the Workspace: Ensure the chemical fume hood is clean and uncluttered. Gather all necessary materials, including the this compound vial, the appropriate solvent (typically DMSO), and calibrated pipettes.[4]
-
Don Enhanced PPE: Wear double gloves, a disposable gown, safety goggles, and an N95 respirator.
-
Tare the Weighing Vessel: Inside the fume hood, place a sterile microcentrifuge tube or other suitable container on a calibrated analytical balance and tare the balance.
-
Dispense the Powder: Carefully transfer the desired amount of this compound powder to the tared vessel. Work slowly to minimize the creation of airborne dust.
-
Reconstitute the Compound: Add the appropriate volume of solvent to the powder to achieve the desired stock concentration. This compound is soluble in DMSO.[4]
-
Ensure Complete Dissolution: Cap the vessel securely and vortex or sonicate as needed to ensure the compound is fully dissolved.
-
Label and Store: Clearly label the stock solution with the compound name, concentration, date, and your initials. Store as recommended in the table above.
Use in Cell Culture
When adding the this compound stock solution to cell culture media, perform the work in a biological safety cabinet (BSC) to maintain sterility and containment.
Disposal Plan
All materials that come into contact with this compound should be treated as hazardous chemical waste.
| Waste Stream | Disposal Procedure |
| Solid Waste | Contaminated gloves, gowns, weigh paper, pipette tips, and empty vials. |
| Liquid Waste | Unused stock solutions and media containing this compound. |
Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound waste down the drain or in the regular trash.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Incident | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[3] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[3] |
| Ingestion | Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3] |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable decontaminating solution. |
| Large Spill | Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately. |
Visual Workflow for Safe Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
